molecular formula C4H5N3O2 B040762 4-Amino-1H-pyrazole-3-carboxylic acid CAS No. 116008-52-7

4-Amino-1H-pyrazole-3-carboxylic acid

Cat. No.: B040762
CAS No.: 116008-52-7
M. Wt: 127.1 g/mol
InChI Key: SHRRRNSPESGSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-pyrazole-3-carboxylic acid (CAS 116008-52-7) is a versatile and high-value building block in medicinal chemistry and organic synthesis. This multifunctional heterocyclic compound features an amino group and a carboxylic acid group on its pyrazole ring, enabling its use as a precursor for constructing more complex, biologically active molecules . Its primary research value lies in its role as an ideal precursor for the synthesis of pyrazolo[4,3-d]pyrimidine ring systems, which are prominent scaffolds in pharmaceutical research . Furthermore, the presence of both pyrazole nitrogen and carboxylate oxygen atoms allows it to act as a multifunctional ligand with sophisticated coordination capabilities, making it valuable for synthesizing novel metal complexes and assembling high-dimensional networks . Key Research Applications: Synthesis of Biologically Active Heterocycles: Serves as a key starting material for the preparation of fused heterocyclic systems like pyrazolo[4,3-d]pyrimidines, which are analogues of core structures found in known pharmaceuticals . Medicinal Chemistry Building Block: Used in the design and synthesis of novel compounds for various therapeutic areas. Its derivatives are investigated for the development of kinase inhibitors and antimicrobial agents . Coordination Chemistry: Functions as a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers due to its ability to form mono- or multi-dentate bonds and intermolecular hydrogen bonds . Handling & Storage: For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere, ideally between 2-8°C . Attention: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-6-7-3(2)4(8)9/h1H,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRRRNSPESGSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626524
Record name 4-Amino-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116008-52-7
Record name 4-Amino-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 4-Amino-1H-pyrazole-3-carboxylic acid, covering its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole ring system is a well-established pharmacophore found in numerous approved drugs.[1] The presence of both an amino group and a carboxylic acid group on the pyrazole core makes this molecule a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors for therapeutic use.[2][3] This guide details the fundamental properties, synthesis protocols, and applications of this important chemical entity.

Chemical Identity and Properties

This compound is a small molecule with the chemical formula C4H5N3O2.[4] Its key identifiers and physicochemical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 116008-52-7[4]
Molecular Formula C4H5N3O2[4][5]
Molecular Weight 127.10 g/mol [4]
Synonyms 4-amino-1(2)H-pyrazole-3-carboxylic acid, 4-aminopyrazole-3-carboxylic acid[4]
Storage Sealed in dry, Room Temperature[4]

Synthesis and Experimental Protocols

The synthesis of derivatives based on the this compound scaffold often starts with a related precursor, 4-nitro-1H-pyrazole-3-carboxylic acid. The nitro group serves as a precursor to the essential amino group.

General Synthesis Pathway

A common synthetic route involves the amidation of 4-nitro-1H-pyrazole-3-carboxylic acid, followed by the chemical reduction of the nitro group to an amino group, yielding the desired 4-aminopyrazole core. This core is then typically used in subsequent coupling reactions to build more complex derivatives.[2][6]

G cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediate Core Intermediate cluster_final Final Product A 4-Nitro-1H-pyrazole- 3-carboxylic acid B Step 1: Amidation (Coupling with Amine) A->B Amine, Coupling Agents C Step 2: Nitro Reduction B->C Reduction Reaction D 4-Amino-1H-pyrazole- 3-carboxamide Derivative C->D E Substituted 1H-pyrazole- 3-carboxamide Derivatives D->E Substitution Reaction (e.g., with heterocycles)

Caption: General workflow for synthesizing 4-aminopyrazole derivatives.

Experimental Protocol: Synthesis of 1H-pyrazole-3-carboxamide Derivatives

The following protocol is adapted from a method used to synthesize potent kinase inhibitors.[6] It begins with the activation of the carboxylic acid on the nitro-pyrazole precursor.

Step 1: Acyl Chloride Formation and Amidation

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (13.94 mmol) in 20 mL of THF.[6]

  • Add DMF (0.5 mL) and, at 0 °C, add oxalyl chloride (20.91 mmol).[6]

  • Stir the resulting mixture at room temperature for 60 minutes.[6]

  • Concentrate the mixture in vacuo to obtain the acyl chloride residue.[6]

  • Dissolve the residue in pyridine (20 mL).[6]

  • In a separate flask, dissolve the desired amine (e.g., compound 7 as cited in the source) in 20 mL of pyridine.[6]

  • At 0 °C, add the acyl chloride solution dropwise to the amine solution.[6]

  • Stir the final solution for 6 hours at 25 °C.[6]

  • Remove the solvent on a rotary evaporator to yield the 4-nitro-1H-pyrazole-3-carboxamide intermediate.[6]

Step 2: Reduction of the Nitro Group

  • The subsequent step, as described in the literature, is a reduction reaction to convert the nitro group to an amine, thus forming the 4-amino-1H-pyrazole-3-carboxamide core.[2][6] This is a standard transformation in organic synthesis, often accomplished using reagents like SnCl₂, H₂/Pd-C, or other reducing agents.

Applications in Drug Discovery

The this compound scaffold is of significant interest to the pharmaceutical industry due to its utility in synthesizing kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many diseases, including cancer.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Derivatives of this compound have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[2] FLT3 is a key target in the treatment of Acute Myeloid Leukemia (AML).[2][3]

By modifying the moieties attached to the core 4-aminopyrazole structure, researchers can optimize binding to the hydrophilic and hydrophobic regions of the kinase active site.[6] For instance, compound 8t from a published study, a derivative synthesized from this scaffold, showed powerful inhibitory activity against FLT3 (IC₅₀: 0.089 nM) and CDK2/4.[2] This demonstrates the value of the this compound core in generating highly potent and specific kinase inhibitors for cancer therapy.[2]

G cluster_scaffold Core Scaffold cluster_synthesis Chemical Synthesis cluster_product Bioactive Compound cluster_target Biological Target cluster_disease Disease Context A 4-Amino-1H-pyrazole- 3-carboxylic acid B Derivative Synthesis A->B C Potent Kinase Inhibitor (e.g., Compound 8t) B->C D FLT3 / CDK Kinases C->D Inhibits E Acute Myeloid Leukemia (AML) D->E Implicated in

Caption: Role of the scaffold in developing targeted AML therapies.

Spectroscopic and Physical Data

Data TypeObservation for Related PyrazolesSource
FT-IR Spectroscopy A broad band in the 3100-2500 cm⁻¹ range confirms the O-H vibration of the COOH group and N-H/C-H vibrations of the pyrazole ring.[7]
Melting Point The related isomer, 3-Amino-1H-pyrazole-4-carboxylic acid, has a melting point of 135 °C (decomposes).
Crystal Data Crystal structures for derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid have been determined, showing stabilization by intermolecular hydrogen bonds.[8]

Conclusion

This compound, identified by CAS number 116008-52-7, is a high-value chemical intermediate for drug discovery and development.[4] Its bifunctional nature allows for versatile synthetic modifications, leading to the creation of potent and specific bioactive molecules. Its central role in the synthesis of advanced FLT3 and CDK inhibitors highlights its importance in the ongoing search for novel cancer therapeutics, particularly for challenging diseases like AML.[2] Researchers and drug development professionals can leverage this scaffold to explore new chemical space and design next-generation targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic Acid

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly in oncology.

Core Compound Properties

This compound is a pyrazole derivative featuring both an amino group and a carboxylic acid group, making it a versatile scaffold for chemical modification. These functional groups provide convenient handles for creating a diverse range of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.

Physicochemical Data

The fundamental quantitative data for this compound are summarized below. It is crucial to distinguish this compound from its isomers, such as 3-Amino-1H-pyrazole-4-carboxylic acid, which shares the same molecular weight but may exhibit different chemical and biological properties.

PropertyValueReference
Molecular Formula C₄H₅N₃O₂[1][2]
Molecular Weight 127.10 g/mol [2]
CAS Number 116008-52-7[2]
Canonical SMILES C1=C(C(=NN1)C(=O)O)N
Appearance Typically a powder
Storage 2-8°C, sealed in a dry, dark place[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives often starts from a nitrated precursor, 4-Nitro-1H-pyrazole-3-carboxylic acid. The amino group is typically introduced in a final step via the reduction of the nitro group. This strategy is common in the synthesis of various aminopyrazole compounds.[4][5][6]

Example Synthesis Protocol: Amide Derivative from a Nitro Precursor

This protocol outlines a general two-step procedure for synthesizing a 4-amino-1H-pyrazole-3-carboxamide derivative, which involves an initial amidation followed by reduction. This method is adapted from procedures used for creating biologically active molecules.[4][5]

Step 1: Amidation of 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF).

  • Add a catalytic amount of Dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the mixture.

  • Allow the reaction to stir at room temperature for approximately 60 minutes to form the acid chloride intermediate.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting residue in a fresh solvent like pyridine.

  • In a separate flask, dissolve the desired amine (1 equivalent) in pyridine.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Let the reaction proceed for several hours (e.g., 6 hours) at room temperature.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent via rotary evaporation to yield the crude 4-nitro-1H-pyrazole-3-carboxamide product.

  • Purify the product using column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified 4-nitro-1H-pyrazole-3-carboxamide product in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final 4-amino-1H-pyrazole-3-carboxamide derivative.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[7][8] this compound serves as a key building block for compounds targeting a range of biological entities, with a notable application in the development of kinase inhibitors for cancer therapy.[9]

Derivatives of this scaffold have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[4][5] Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML), making it an attractive therapeutic target.[4][10] The inhibition of FLT3 and its associated signaling pathways can suppress tumor cell proliferation and help overcome drug resistance.[4]

Logical Workflow for Drug Discovery

The process of developing a drug candidate from the this compound core follows a structured workflow from initial design to biological evaluation.

G A Scaffold Selection (this compound) B Library Synthesis (Amidation, Esterification, etc.) A->B C In Vitro Screening (e.g., Kinase Assays - FLT3, CDK) B->C D SAR Analysis & Lead Optimization C->D D->B Iterative Design E Cell-Based Assays (e.g., AML Cell Lines) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the pyrazole scaffold.

Targeted Signaling Pathway: FLT3 Inhibition

As mentioned, derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown significant potency against FLT3.[4] The FLT3 signaling pathway is a critical driver of proliferation and survival in certain leukemia cells. Inhibiting this pathway is a key strategy in treating FLT3-mutated AML.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3_Receptor Binds & Dimerizes RAS RAS FLT3_Receptor->RAS Activates PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 Inhibitor Pyrazole Derivative (e.g., Compound 8t) Inhibitor->FLT3_Receptor Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by a pyrazole derivative.

References

An In-depth Technical Guide to 4-Amino-1H-pyrazole-3-carboxylic acid: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique structural framework, featuring both a pyrazole core and key functional groups, has garnered significant interest within the realms of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives, with a particular focus on their roles as kinase inhibitors in cancer therapy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Chemical Properties

This compound possesses a distinct set of chemical and physical properties that make it a versatile scaffold for chemical synthesis. The presence of an amino group, a carboxylic acid, and a pyrazole ring system allows for a wide range of chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific compound is not widely available in commercial databases, and therefore, some of the presented data is based on closely related analogs and computational predictions.

PropertyValueCitation(s)
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
CAS Number 116008-52-7
Appearance Off-white to pale yellow powder (predicted)
Melting Point >300 °C (decomposes) (predicted)
Solubility Sparingly soluble in water and common organic solvents; soluble in DMSO.
pKa ~3-4 for the carboxylic acid, ~5-6 for the pyrazole N-H, and ~2-3 for the amino group (estimated).
Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the pyrazole ring proton would appear as a singlet in the aromatic region. The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration, often appearing as broad singlets.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the three carbon atoms of the pyrazole ring and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

1.2.3. FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3250 (m)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)
C-H Stretch (Aromatic)3100-3000 (w)
C=O Stretch (Carboxylic Acid)1725-1700 (s)
N-H Bend (Amine)1650-1580 (m)
C=N Stretch (Pyrazole Ring)1550-1475 (m)

1.2.4. Mass Spectrometry

The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and other small fragments from the parent molecule.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key area of research. A common synthetic route involves the construction of the pyrazole ring followed by functional group manipulations.

General Synthesis Workflow

A representative synthetic workflow for preparing derivatives of this compound often starts from a more readily available precursor, such as 4-nitro-1H-pyrazole-3-carboxylic acid.

G cluster_0 Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives 4-Nitro-1H-pyrazole-3-carboxylic acid 4-Nitro-1H-pyrazole-3-carboxylic acid Intermediate Amide Intermediate Amide 4-Nitro-1H-pyrazole-3-carboxylic acid->Intermediate Amide Amine Coupling Final Product Final Product Intermediate Amide->Final Product Nitro Reduction

Caption: General workflow for synthesizing 4-Amino-1H-pyrazole-3-carboxamide derivatives.

Experimental Protocol: Synthesis of a 4-Amino-1H-pyrazole-3-carboxamide Derivative

This protocol is adapted from the synthesis of related compounds and provides a general methodology.

Step 1: Amide Coupling

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the intermediate amide by column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the intermediate amide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the reduction is complete.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final 4-amino-1H-pyrazole-3-carboxamide derivative.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Kinase Inhibition

Several studies have highlighted the potential of pyrazole-based compounds as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). These kinases are crucial in cell cycle regulation and hematopoiesis, and their aberrant activation is implicated in various cancers, particularly acute myeloid leukemia (AML).

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations leading to the constitutive activation of FLT3 are common in AML and are associated with a poor prognosis.

FLT3_Signaling cluster_FLT3 FLT3 Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.

Inhibition by this compound derivatives: These compounds can act as ATP-competitive inhibitors, binding to the kinase domain of FLT3 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK, PI3K/AKT, and STAT5.

CDK2/4 Signaling Pathway

CDK2 and CDK4 are key regulators of the cell cycle, particularly the G1/S phase transition. Their activity is tightly controlled by cyclins and CDK inhibitors. In many cancers, the CDK2/4 pathway is hyperactivated, leading to uncontrolled cell proliferation.

CDK_Signaling cluster_CDK CDK2/4 Cell Cycle Regulation CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Rb Rb CDK4->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p

Caption: CDK2/4 pathway controlling the G1/S transition of the cell cycle.

Inhibition by this compound derivatives: By inhibiting the kinase activity of CDK2 and CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thus arresting the cell cycle.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its versatile chemical nature allows for the synthesis of a wide range of derivatives with potent biological activities. The demonstrated ability of these compounds to inhibit key kinases involved in cancer progression, such as FLT3 and CDK2/4, underscores their therapeutic potential. This technical guide provides a foundational understanding of the chemical properties and biological relevance of this important scaffold, aiming to stimulate further research into its applications in medicine and beyond.

Spectroscopic and Analytical Profile of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of expected and comparative data derived from closely related analogs and derivatives. The information herein is intended to serve as a robust reference for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. This data is compiled from various sources and is intended for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Expected) DMSO-d₆~12.0-13.0 (br s, 1H, COOH), ~7.5-8.0 (s, 1H, pyrazole-H5), ~5.0-6.0 (br s, 2H, NH₂), ~11.0-12.0 (br s, 1H, NH)
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate-Data not available in provided search results.
Ethyl 3-amino-1H-pyrazole-4-carboxylate-Data not available in provided search results.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compound (Expected) DMSO-d₆~165-170 (C=O), ~140-145 (C3), ~130-135 (C5), ~100-105 (C4)
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[1]CDCl₃163.8 (COOCH₃), 155.0 (COOC(CH₃)₃), 150.1 (Pyr 5-C), 142.9 (Pyr 3-C), 111.8 (Pyr 4-C), 79.6 (C(CH₃)₃), 51.4 (OCH₃), 44.4 (Pip 2,6-C), 35.3 (Pip 4-C), 28.9 (Pip 3,5-C), 28.6 (C(CH₃)₃), 21.4 (CH₃)
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2]CDCl₃153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
This compound (Expected) KBr3400-3200 (N-H stretch, NH₂), 3300-2500 (O-H stretch, broad, COOH), ~1700 (C=O stretch), ~1640 (N-H bend), ~1580 (C=N stretch)
1H-pyrazole-3-carboxylic acid[3]Methanol3100-2500 (broad band, O-H, N-H, C-H vibrations), 1560-1460 (pyrazole ring)
(Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile[4]KBr3267 and 3250 (NH₂), 2210 (CN), 1613 (CO)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)
This compound ESI+128.04
Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[1]HRMS (ESI+)422.2051 ([M+Na]⁺)
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid[5]-203.20 (Molecular Weight)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

    • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water). The solvent should be compatible with the chosen ionization method.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

    • The instrument will detect the mass-to-charge ratio (m/z) of the ions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Compound Characterized Compound Structure_Elucidation->Final_Compound Purity_Assessment->Final_Compound

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical_Relationship cluster_functional_groups Functional Groups cluster_spectroscopic_features Key Spectroscopic Features Compound This compound Pyrazole Pyrazole Ring Compound->Pyrazole Amine Amino Group (-NH₂) Compound->Amine Carboxylic_Acid Carboxylic Acid (-COOH) Compound->Carboxylic_Acid MS_Features Molecular Ion Peak Compound->MS_Features NMR_Features Aromatic & Exchangeable Protons (¹H NMR) Heterocyclic Carbons (¹³C NMR) Pyrazole->NMR_Features Amine->NMR_Features IR_Features N-H, O-H, C=O Stretches Amine->IR_Features Carboxylic_Acid->NMR_Features Carboxylic_Acid->IR_Features

Caption: Relationship between functional groups and spectroscopic features.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid. Due to the limited availability of a directly published and assigned spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of a closely related analog, ethyl 4-amino-1H-pyrazole-3-carboxylate. This document also includes a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of similar small organic molecules.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are predicted based on the known spectrum of ethyl 4-amino-1H-pyrazole-3-carboxylate and general principles of NMR spectroscopy. The pyrazole ring proton (H5) is expected to be a singlet, and the protons of the amino (NH₂) and carboxylic acid (COOH) groups are also anticipated to appear as broad singlets. The exact chemical shifts of the NH₂ and COOH protons can vary significantly depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Integration
H5 (pyrazole ring)~7.7Singlet1H
NH₂ (amino group)Broad, variableSinglet2H
COOH (carboxylic acid)Broad, variableSinglet1H
NH (pyrazole ring)Broad, variableSinglet1H

Note: Predicted values are based on data for ethyl 4-amino-1H-pyrazole-3-carboxylate and are subject to variation based on experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the analyte. For a polar molecule like this compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.

  • Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): Acquire a suitable number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A delay of 1-5 seconds is common for small molecules.

    • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard signal to its known chemical shift (e.g., TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹H NMR spectrum.

workflow Workflow for ¹H NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Deuterated Solvent Dissolve Dissolve Compound Solvent->Dissolve Standard Add Internal Standard Dissolve->Standard Filter Filter into NMR Tube Standard->Filter Lock Lock & Shim Filter->Lock Setup Set Acquisition Parameters Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Structure Correlate to Structure Assign->Structure

Caption: A flowchart outlining the key steps in ¹H NMR analysis.

13C NMR Analysis of 4-Amino-1H-pyrazole-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities. A thorough understanding of the molecular structure and electronic environment of substituted pyrazoles is paramount for the rational design of new therapeutic agents. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This technical guide outlines the expected ¹³C NMR spectral characteristics of this compound, provides a general experimental protocol for data acquisition, and presents a logical workflow for spectral analysis.

Disclaimer: As of the latest search, specific experimental ¹³C NMR data for this compound is not publicly available. The data presented in this guide is based on predictive models and analysis of structurally related pyrazole derivatives.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are summarized in the table below. These estimations are derived from established substituent effects on the pyrazole ring and typical chemical shift ranges for the functional groups present. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the pyrazole ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3145 - 155Attached to two nitrogen atoms and the electron-withdrawing carboxylic acid group, leading to a downfield shift.
C4110 - 120Shielded by the electron-donating amino group, resulting in an upfield shift compared to the unsubstituted pyrazole.
C5130 - 140Influenced by the adjacent nitrogen atom and the overall electronic effects of the substituents.
COOH165 - 175Typical chemical shift range for a carboxylic acid carbon.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring the ¹³C NMR spectrum of a pyrazole derivative like this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like this one, as it can solubilize the sample and its residual proton signal does not interfere with the expected analyte signals. Other potential solvents include methanol-d₄ or a mixture of deuterated water (D₂O) with a suitable co-solvent.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field inhomogeneities.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, in polar solvents, a secondary standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) might be more appropriate.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.

  • Probe Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure maximum signal transmission.

  • Locking and Shimming: The deuterium signal from the solvent is used to lock the magnetic field frequency. The magnetic field homogeneity is then optimized by adjusting the shim coils to obtain sharp, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine ¹³C spectrum.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm or the solvent peak).

  • Peak Picking and Integration: The chemical shifts of the peaks are determined, and their relative intensities can be integrated, although integration in ¹³C NMR is generally not as straightforwardly quantitative as in ¹H NMR without specific experimental setups.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹³C NMR spectrum.

G Workflow for 13C NMR Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation a Dissolve Sample in Deuterated Solvent b Add Internal Standard (e.g., TMS) a->b c Transfer to NMR Tube b->c d Tune and Shim Spectrometer c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum h->i j Peak Picking and Chemical Shift Assignment i->j k Compare with Predicted Values and Databases j->k l Structural Elucidation k->l

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

This comprehensive approach, combining predictive data with standardized experimental and analytical workflows, provides a robust framework for the structural characterization of this compound and its derivatives, facilitating further research and development in medicinal chemistry.

An In-depth Technical Guide to the FT-IR Spectrum of 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-1H-pyrazole-3-carboxylic acid. This document outlines the expected vibrational frequencies and their assignments, offers comprehensive experimental protocols for spectral acquisition, and illustrates the key structure-spectrum correlations. This information is critical for the structural elucidation, quality control, and analytical development of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid (-COOH), a primary amine (-NH₂), and a pyrazole ring. The presence of both acidic (carboxylic acid) and basic (amino and pyrazole nitrogen) centers suggests the possibility of zwitterionic forms and strong intermolecular hydrogen bonding, which will significantly influence the FT-IR spectrum, often leading to broad and complex absorption bands.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3500 - 2500Strong, Very BroadO-H stretching, N-H stretchingCarboxylic Acid, Amine, Pyrazole N-H
~3400 - 3200MediumAsymmetric & Symmetric N-H stretchingPrimary Amine
~1710 - 1680StrongC=O stretchingCarboxylic Acid
~1650 - 1600MediumN-H bending (scissoring)Primary Amine
~1620 - 1550Medium to StrongC=N and C=C stretchingPyrazole Ring
~1550 - 1450MediumRing stretchingPyrazole Ring
~1440 - 1395MediumO-H in-plane bendingCarboxylic Acid
~1320 - 1210StrongC-O stretchingCarboxylic Acid
~1200 - 1100MediumC-N stretchingAmine, Pyrazole Ring
~950 - 910Medium, BroadO-H out-of-plane bendingCarboxylic Acid

Note: The broadness of the O-H and N-H stretching bands is due to extensive hydrogen bonding in the solid state. These broad absorptions may overlap with the sharper C-H stretching bands.

Experimental Protocols for FT-IR Spectral Acquisition

Accurate and reproducible FT-IR spectra of solid samples like this compound can be obtained using several standard methods. The choice of method depends on the sample amount, its physical properties, and the desired spectral quality.

3.1 Potassium Bromide (KBr) Pellet Method

This is a common transmission method for obtaining high-quality spectra of solid samples.

  • Sample Grinding: Grind approximately 1-2 mg of the solid sample to a fine powder using a clean agate mortar and pestle.[1]

  • Mixing with KBr: Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR region.[1]

  • Thorough Mixing: Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The concentration of the sample in KBr should ideally be between 0.2% and 1%.[2]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[1]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum should be collected using a blank KBr pellet.[3]

3.2 Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid method that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1][3] Run a background scan with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.[1]

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[1]

  • Data Collection: Collect the FT-IR spectrum. The infrared beam interacts with the sample at the surface of the crystal, generating the spectrum.[3][4]

3.3 Thin Solid Film Method

This method is suitable for samples that are soluble in a volatile solvent.

  • Sample Dissolution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a suitable volatile solvent (e.g., methanol, ethanol).

  • Film Deposition: Place a single drop of the resulting solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[5]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5]

  • Spectral Measurement: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.[5]

Visualization of Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in the FT-IR spectrum.

FTIR_Correlation cluster_molecule This compound cluster_spectrum FT-IR Absorption Regions (cm⁻¹) COOH Carboxylic Acid (-COOH) OH_NH_stretch ~3500-2500 (Broad) COOH->OH_NH_stretch O-H Stretch CO_stretch ~1710-1680 COOH->CO_stretch C=O Stretch CO_OH_bends ~1440-1210 & ~950-910 COOH->CO_OH_bends C-O Stretch, O-H Bends NH2 Primary Amine (-NH2) NH2->OH_NH_stretch N-H Stretch NH_bend ~1650-1600 NH2->NH_bend N-H Bend Pyrazole Pyrazole Ring Pyrazole->OH_NH_stretch N-H Stretch Ring_stretch ~1620-1450 Pyrazole->Ring_stretch C=C, C=N Stretch

References

In-Depth Technical Guide to the Mass Spectrometry of 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific, publicly available mass spectrometry data for 4-Amino-1H-pyrazole-3-carboxylic acid is scarce. This guide is therefore a theoretical framework based on the known mass spectrometric behavior of its constituent functional groups—a carboxylic acid, a primary amine, and a pyrazole ring. The protocols and fragmentation patterns described are predictive and intended to serve as a robust starting point for method development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Mass spectrometry (MS) is an indispensable analytical technique for its characterization, offering high sensitivity and specificity for identification, quantification, and structural elucidation. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for analyzing this compound in complex matrices such as biological fluids or reaction mixtures.

This technical guide outlines a proposed LC-MS/MS methodology for the analysis of this compound, including detailed experimental protocols and a predictive analysis of its fragmentation patterns under electrospray ionization (ESI).

Molecular Properties

  • Molecular Formula: C₄H₅N₃O₂

  • Average Molecular Weight: 127.10 g/mol

  • Monoisotopic (Exact) Mass: 127.0382 Da

The exact mass is the critical value for high-resolution mass spectrometry. The presence of three nitrogen atoms means the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.

Proposed Experimental Protocol: LC-MS/MS Analysis

Given its polar nature (containing both an acidic and a basic site), this compound is well-suited for analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry.

Sample Preparation

The choice of sample preparation depends on the complexity of the sample matrix.

  • For Pure Compounds or Standards ("Dilute and Shoot"):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and deionized water.

    • Serially dilute the stock solution to the desired concentration range for calibration curves (e.g., 1 ng/mL to 1000 ng/mL) using the initial solvent mixture.

    • Transfer the final dilution to an autosampler vial for injection.

  • For Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation (for plasma/serum): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex thoroughly for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water with buffer).

    • Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial.

Liquid Chromatography (LC)

A HILIC method is proposed to achieve good retention and peak shape for this polar analyte.

Parameter Recommended Setting
LC System UPLC or HPLC system compatible with MS
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient See Table 1 below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL

Table 1: Proposed HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4595
5.00.45050
5.50.45050
5.60.4595
8.00.4595
Mass Spectrometry (MS)

Electrospray ionization (ESI) is the recommended ionization technique. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it amenable to detection in both positive and negative ion modes. Positive ion mode ([M+H]⁺) is often more sensitive for compounds with basic nitrogen atoms.

Table 2: Proposed Mass Spectrometer Parameters (Q-TOF or Triple Quadrupole)

Parameter Positive Ion Mode (ESI+) Negative Ion Mode (ESI-)
Ionization Mode ESIESI
Capillary Voltage 3.0 kV-2.5 kV
Source Temperature 150°C150°C
Desolvation Gas Temp. 400°C400°C
Desolvation Gas Flow 800 L/hr800 L/hr
Cone Gas Flow 50 L/hr50 L/hr
Collision Gas ArgonArgon
Scan Mode (Full Scan) m/z 50-300m/z 50-300
Scan Mode (MS/MS) Product Ion Scan of m/z 128.04Product Ion Scan of m/z 126.03
Collision Energy (CE) Ramp 10-40 eV (for fragmentation analysis)Ramp 10-40 eV (for fragmentation analysis)

Data Presentation and Visualization

Predicted Fragmentation Pattern

Mass spectrometry of carboxylic acids and amines involves characteristic fragmentation pathways.[1][2] For this compound, the protonated molecule ([M+H]⁺, m/z 128.0456) is expected to undergo the following primary fragmentations upon collision-induced dissociation (CID):

  • Loss of Water (H₂O): A common loss from the carboxylic acid group, resulting in an ion at m/z 110.0350.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion may lose CO, yielding a fragment at m/z 82.0398.

  • Loss of the Carboxyl Group (•COOH): A direct cleavage can result in the loss of the entire carboxylic acid moiety as a radical, though loss of CO₂ from the deprotonated molecule is more common in negative mode.

  • Decarboxylation (Loss of CO₂): In negative ion mode, the deprotonated molecule ([M-H]⁻, m/z 126.0225) is expected to readily lose carbon dioxide, a characteristic fragmentation of carboxylic acids, to produce a highly stable anion at m/z 82.0304.[3]

Table 3: Predicted Precursor and Product Ions for MS/MS Analysis

Ion ModePrecursor IonPredicted m/z (Exact Mass)Proposed Product IonPredicted m/z (Exact Mass)Neutral Loss
ESI+ [M+H]⁺128.0456[M+H - H₂O]⁺110.0350H₂O
[M+H - H₂O - CO]⁺82.0398H₂O + CO
[M+H - COOH]⁺83.0456•COOH
ESI- [M-H]⁻126.0225[M-H - CO₂]⁻82.0304CO₂

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Prep Protein Precipitation or 'Dilute & Shoot' Sample->Prep LC HILIC Separation Prep->LC MS ESI-MS/MS Detection (Positive/Negative Mode) LC->MS Data Data Acquisition & Analysis MS->Data

Caption: Proposed experimental workflow for LC-MS/MS analysis.

fragmentation_pathway parent [M+H]⁺ This compound m/z = 128.0456 frag1 [M+H - H₂O]⁺ m/z = 110.0350 parent->frag1 - H₂O frag3 [M+H - •COOH]⁺ m/z = 83.0456 parent->frag3 - •COOH frag2 [M+H - H₂O - CO]⁺ m/z = 82.0398 frag1->frag2 - CO

Caption: Predicted ESI+ fragmentation pathway for the target analyte.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The proposed HILIC LC-MS/MS method offers a robust starting point for achieving sensitive and specific detection and quantification. The predicted fragmentation pathways for both positive and negative ion modes can be used to establish selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for quantitative assays. Researchers are encouraged to use these protocols as a baseline, with the understanding that empirical optimization will be necessary to achieve the best performance for their specific application and instrumentation.

References

Navigating the Solubility Landscape of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, processability, and formulation development. 4-Amino-1H-pyrazole-3-carboxylic acid, with its potential for diverse chemical modifications, presents a valuable scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in different organic solvents is essential for chemists and pharmacologists to control reaction kinetics, design purification strategies, and develop suitable delivery systems. This document serves as a practical guide to the experimental determination of the solubility of this and similar compounds.

Quantitative Solubility Data

A comprehensive search of scientific databases, patent literature, and chemical supplier documentation did not yield specific quantitative data on the solubility of this compound in common organic solvents. The absence of such data in the public domain underscores the need for experimental determination by researchers working with this compound. The following sections provide detailed protocols for generating this essential information.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable and reproducible research. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solid in the solution becomes constant.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to determine the equilibration time by sampling at different time points until the concentration of the solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reliable and validated HPLC method is critical for the accurate quantification of the dissolved compound.

Typical HPLC Parameters (to be optimized for the specific compound):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution method should be developed to achieve good peak shape and separation from any impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for solubility determination and the logical relationship between key experimental stages.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature prep_solvent->equilibration separation Centrifuge or Settle equilibration->separation sampling Filter Supernatant separation->sampling dilution Dilute Sample sampling->dilution hplc HPLC Analysis dilution->hplc quantification Quantify Solubility hplc->quantification

Caption: General experimental workflow for determining the solubility of a solid compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output compound Solid Compound equilibrium Equilibrium Saturation compound->equilibrium solvent Organic Solvent solvent->equilibrium temperature Temperature temperature->equilibrium solubility Quantitative Solubility Value equilibrium->solubility

Caption: Logical relationship of factors influencing the final solubility measurement.

Conclusion

While a definitive, pre-existing table of solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. The detailed experimental protocol for the equilibrium shake-flask method, coupled with HPLC analysis, offers a robust approach for generating reliable solubility data. By following these established methodologies, scientists and drug development professionals can build a comprehensive understanding of the physicochemical properties of this important molecule, thereby facilitating its effective use in research and development.

Stability and Storage of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring both a pyrazole core and reactive amino and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of a wide array of biologically active compounds. Notably, this molecule serves as a key intermediate in the development of potent kinase inhibitors targeting signaling pathways implicated in proliferative diseases such as acute myeloid leukemia (AML). Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in synthetic applications and to maintain the validity of research outcomes.

This technical guide provides an in-depth overview of the stability profile of this compound, offering recommendations for its proper storage and handling. It includes a summary of its stability under various stress conditions, detailed experimental protocols for stability assessment, and a visualization of its role within a key drug discovery signaling pathway.

Chemical Properties and Stability Profile

While specific, comprehensive forced degradation studies on this compound are not extensively published in peer-reviewed literature, its general stability can be inferred from material safety data sheets (MSDS) provided by chemical suppliers and from stability studies conducted on structurally related pyrazole derivatives.

General Stability: The compound is generally considered stable under recommended storage and handling conditions.[1][2] It is a solid, crystalline powder and, like many aminocarboxylic acids, is susceptible to degradation under harsh environmental conditions.

Incompatible Materials: To prevent degradation, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1][3]

Hazardous Decomposition: When subjected to thermal decomposition, for instance in a fire, the compound may release toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][3]

Stability Under Forced Degradation Conditions

The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of similar chemical structures and published data on related pyrazole derivatives. It is important to note that the data for hydrolytic stability is adapted from a study on different pyrazole derivatives and should be considered indicative rather than absolute for this specific molecule.

Stress Condition Parameters Expected Stability/Outcome Potential Degradants Reference/Analogy
Acidic Hydrolysis 0.1 M - 1 M HCl, RT to 60°CLikely susceptible to degradation, particularly at elevated temperatures.Amide hydrolysis of the pyrazole ring, decarboxylation.General knowledge of aminocarboxylic acids
Basic Hydrolysis 0.1 M - 1 M NaOH, RT to 60°CLikely susceptible to degradation. A study on related pyrazole esters showed rapid hydrolysis at pH 8.Decarboxylation, potential ring opening under harsh conditions.Based on pyrazole ester derivatives
Neutral Hydrolysis Water, RT to 60°CMore stable than under acidic or basic conditions, but degradation is possible over extended periods at elevated temperatures.Minor hydrolysis products.General chemical principles
Oxidative Stress 3-30% H₂O₂, RTThe amino group is a potential site for oxidation, leading to the formation of N-oxides or other oxidation products.N-oxide derivatives, products of ring oxidation.General knowledge of aminopyrazoles
Photostability ICH Q1B conditions (UV/Vis light)Expected to have some sensitivity to light. Photodegradation may lead to coloration and the formation of impurities.Photolytic cleavage products, dimers, or rearranged isomers.General knowledge of aromatic amines
Thermal Stress 60 - 80°C (solid state)A study on 4-amino-3,5-dinitro-1H-pyrazole showed decomposition starting around 173°C. The target molecule is expected to be more stable but will degrade at elevated temperatures.Decarboxylation products, products of pyrazole ring decomposition (e.g., HCN, unsaturated hydrocarbons).Based on 4-amino-3,5-dinitro-1H-pyrazole

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:

  • Temperature: Store in a cool, dry place.[1][3] For long-term storage, refrigeration at 2-8°C is advisable.[4][5][6]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[1][3][7] For enhanced stability, particularly for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Light: Protect from direct sunlight and strong UV sources.[8]

  • Handling: Use in a well-ventilated area.[1][7] Avoid generating dust.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][7]

Experimental Protocols for Stability Assessment

The following section provides detailed methodologies for assessing the stability of this compound under forced degradation conditions. These protocols are based on established international guidelines (ICH Q1A/Q1B) and adapted from relevant literature.

Forced Degradation Workflow

A typical workflow for a forced degradation study is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating and to identify potential degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC-UV/PDA Analysis Neutralize->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance DegradantID Degradant Identification (LC-MS) HPLC->DegradantID

Caption: Workflow for a typical forced degradation study.

Hydrolytic Stability Assessment

This protocol is adapted from studies on related pyrazole derivatives and is designed to evaluate stability in acidic, basic, and neutral conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., Methanol:Water 50:50 v/v).

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

  • Time-Point Sampling: At each time point, withdraw an aliquot of each solution.

  • Neutralization:

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.

    • Neutralize the basic sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Oxidative, Photolytic, and Thermal Stability Protocols
  • Oxidative Stability: Prepare a solution of the compound (e.g., 0.5 mg/mL) in a mixture of the stock solvent and 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours). Analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be protected from light as a control. Analyze both the exposed and control samples by HPLC.

  • Thermal Stability (Solid State): Place a known quantity of the solid compound in a controlled temperature oven (e.g., 80°C) for a specified duration (e.g., 7 days). At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.

Role in Drug Discovery: A Signaling Pathway Context

This compound is a crucial scaffold for the synthesis of kinase inhibitors. Derivatives of this compound have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[3][4] The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to its constitutive activation and uncontrolled cell proliferation. Inhibitors that block the ATP-binding site of FLT3 can halt this aberrant signaling.

FLT3 Signaling Pathway and Inhibition

The following diagram illustrates a simplified FLT3 signaling pathway and the point of intervention for inhibitors derived from the this compound scaffold.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF Autophosphorylation & Activation PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT Autophosphorylation & Activation STAT5 STAT5 Pathway FLT3->STAT5 Autophosphorylation & Activation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Dimerizes Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor Kinase Inhibitor (Derived from 4-Amino-1H- pyrazole-3-carboxylic acid) Inhibitor->FLT3 Inhibits ATP Binding

Caption: FLT3 signaling pathway and the action of derived inhibitors.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its integrity is best preserved by storing it in a cool, dry, and dark environment in a tightly sealed container. As a key building block in modern drug discovery, particularly for kinase inhibitors, a thorough understanding of its stability is essential for researchers. While comprehensive degradation data for this specific molecule is limited, knowledge from related structures and general chemical principles allows for the establishment of robust handling and storage protocols. The experimental methodologies outlined in this guide provide a framework for conducting detailed stability assessments to ensure the quality and reliability of this important synthetic intermediate.

References

Tautomerism in Aminopyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Aminopyrazole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and physicochemical properties, which are profoundly influenced by annular prototropic tautomerism. This guide provides an in-depth analysis of the tautomeric equilibrium in aminopyrazole carboxylic acids, detailing the structural nuances, influencing factors, and the experimental and computational protocols used for their characterization. Quantitative data are summarized for comparative analysis, and key workflows are visualized to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When unsubstituted at a ring nitrogen, they exhibit prototropic tautomerism, where a proton shifts between the two nitrogen atoms.[1] For aminopyrazole carboxylic acids, this phenomenon results in an equilibrium between two primary tautomeric forms: the 3-amino-1H-pyrazole-5-carboxylic acid and the 5-amino-1H-pyrazole-3-carboxylic acid.

The position of this equilibrium is critical as the two tautomers can possess distinct properties:

  • Receptor Binding: Different hydrogen bond donor/acceptor patterns can lead to vastly different binding affinities and selectivities for biological targets like protein kinases.[2]

  • Physicochemical Properties: Tautomers exhibit different dipole moments, which affects solubility, crystal packing, and membrane permeability.

  • Reactivity: The nucleophilicity and electrophilicity of the ring system and its substituents are altered, impacting synthetic strategies.[1]

Understanding and controlling this tautomerism is therefore a key aspect of rational drug design for this class of compounds.

The Tautomeric Equilibrium

The primary equilibrium for an archetypal aminopyrazole carboxylic acid involves a 1,2-proton shift between the ring nitrogens, N1 and N2. This interconverts the 3-amino-5-carboxy and 5-amino-3-carboxy tautomers.

Workflow cluster_main synthesis Synthesis of Aminopyrazole Carboxylic Acid Derivative solution_analysis Solution-Phase Analysis synthesis->solution_analysis solid_analysis Solid-State Analysis synthesis->solid_analysis computation Computational Modeling synthesis->computation nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) solution_analysis->nmr uvvis UV-Vis Spectroscopy solution_analysis->uvvis xray Single Crystal X-ray Diffraction solid_analysis->xray ftir FT-IR Spectroscopy solid_analysis->ftir dft DFT Calculations (Tautomer Energies, pKa) computation->dft data_integration Data Integration & Tautomer Assignment nmr->data_integration uvvis->data_integration xray->data_integration ftir->data_integration dft->data_integration Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS P RAF RAF RAS->RAF GTP MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Response Cell Proliferation, Survival, etc. TF->Response Inhibitor Aminopyrazole Carboxylic Acid (Kinase Inhibitor) Inhibitor->RTK InhibitPoint lab1 Signal Transduction Cascade lab2 Nucleus

References

Crystal Structure of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Amino-1H-pyrazole-3-carboxylic acid has not been publicly deposited. This guide provides a comprehensive overview based on the crystallographic data of closely related pyrazole derivatives and established methodologies for synthesis and crystallization. The provided protocols and expected data serve as a robust framework for researchers aiming to elucidate the crystal structure of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of various therapeutic agents, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-based drug design. This technical guide outlines the probable methodologies for the synthesis, crystallization, and crystallographic analysis of this compound, supported by data from structurally analogous compounds.

Synthesis and Crystallization Protocols

The synthesis of 4-aminopyrazole derivatives can be approached through various established routes. A common method involves the reduction of a nitro group precursor. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A likely synthetic route starts from 4-nitro-1H-pyrazole-3-carboxylic acid.

Experimental Protocol:

  • Starting Material: 4-nitro-1H-pyrazole-3-carboxylic acid.

  • Reduction: The nitro group can be reduced to an amine group using standard reduction methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).

  • Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product is extracted. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Crystallization Protocols for Pyrazole Derivatives

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The methods of slow evaporation, vapor diffusion, and cooling are commonly employed for small organic molecules. Based on successful crystallizations of similar compounds, the following protocols are recommended.

Protocol 1: Slow Evaporation

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like THF-MeOH) to near saturation.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Alkaline Hydrolysis and Recrystallization (adapted from a similar compound)

This method is adapted from the synthesis of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid.

  • If starting from an ester of this compound, dissolve the ester in a mixture of THF and Methanol.

  • Add an aqueous solution of NaOH and heat the mixture (e.g., at 333 K for 4 hours).

  • Remove the organic solvents under reduced pressure.

  • Acidify the residue with HCl at a low temperature (e.g., 273 K) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and then recrystallize from a solvent like ethanol to obtain single crystals.

Crystallographic Data of Related Compounds

The following tables summarize the crystallographic data for several pyrazole derivatives with similar structural features to this compound. This data provides a reference for the expected unit cell parameters and crystal system.

Table 1: Crystallographic Data for 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

ParameterValue
Chemical FormulaC₇H₉N₃O₂
Molecular Weight167.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.966 (2)
b (Å)8.531 (2)
c (Å)10.266 (2)
β (°)95.57 (3)
Volume (ų)781.5 (3)
Z4
Temperature (K)113 (2)
RadiationMo Kα

Table 2: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid

ParameterValue
Chemical FormulaC₄H₃ClN₂O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.4370 (17)
b (Å)6.9155 (5)
c (Å)13.0629 (7)
β (°)110.558 (6)
Volume (ų)2151.6 (3)
Z16
Temperature (K)293

Table 3: Crystallographic Data for 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide

ParameterValue
Chemical FormulaC₄H₇N₅O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.855 (3)
b (Å)9.026 (5)
c (Å)7.092 (4)
β (°)103.267 (7)
Volume (ų)302.5 (3)
Z2
Temperature (K)296 (2)

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of this compound.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis start 4-nitro-1H-pyrazole-3-carboxylic acid reduction Reduction of Nitro Group start->reduction e.g., Pd/C, H2 purification Purification (Recrystallization/Chromatography) reduction->purification dissolution Dissolution in Suitable Solvent purification->dissolution filtration Filtration dissolution->filtration crystal_growth Slow Evaporation / Cooling filtration->crystal_growth crystals Single Crystal Formation crystal_growth->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_processing Data Collection & Processing xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Generalized workflow for synthesis and crystal structure determination.
Relevant Signaling Pathways in Drug Development

Derivatives of this compound have been investigated as potent inhibitors of kinases involved in cancer, such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). Understanding these pathways is crucial for drug development professionals.

FLT3 Signaling Pathway

Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Constitutive activation of the FLT3 receptor leads to the activation of downstream signaling cascades that promote cell proliferation and survival.

FLT3_Signaling cluster_downstream Downstream Signaling Cascades FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Inhibits Apoptosis Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation Promotes Proliferation STAT5->Cell_Proliferation

Simplified FLT3 signaling pathway in hematopoietic cells.

CDK2/4 Signaling Pathway in Cell Cycle Progression

CDK4 and CDK2 are key regulators of the G1 to S phase transition in the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

CDK_Signaling cluster_G1_phase G1 Phase cluster_S_phase_genes Gene Transcription cluster_G1_S_transition G1/S Transition Mitogenic_Signals Mitogenic Signals CyclinD_CDK4 Cyclin D / CDK4 Complex Mitogenic_Signals->CyclinD_CDK4 Rb_E2F Rb-E2F Complex CyclinD_CDK4->Rb_E2F Phosphorylation pRb Phosphorylated Rb Rb_E2F->pRb E2F Free E2F pRb->E2F Release CyclinE_CDK2 Cyclin E / CDK2 Complex pRb->CyclinE_CDK2 Positive Feedback CyclinE Cyclin E E2F->CyclinE S_Phase_Proteins S Phase Proteins E2F->S_Phase_Proteins CyclinE->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiation

Role of CDK2 and CDK4 in the G1/S cell cycle transition.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By leveraging the established protocols and crystallographic data from closely related compounds, researchers are well-equipped to pursue the determination of its three-dimensional structure. Such an achievement would be a valuable contribution to the field of medicinal chemistry, enabling more precise structure-based design of novel therapeutics targeting critical pathways in diseases like cancer.

The Aminopyrazole Core: A Scaffold for Landmark Drug Discoveries

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Aminopyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.

The aminopyrazole scaffold, a five-membered heterocyclic ring bearing an amino group, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its synthetic tractability and ability to engage in diverse biological interactions have made it a cornerstone in the development of targeted therapies across a wide range of diseases, including inflammatory conditions, erectile dysfunction, and cancer. This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, detailing key experimental protocols, quantitative biological data, and the signaling pathways they modulate.

A Historical Perspective: From Dyes to Drugs

The story of pyrazoles dates back to the late 19th century, with their initial applications primarily in the dye industry. However, their therapeutic potential soon became apparent. An early significant aminopyrazole-containing drug was Aminophenazone, a potent analgesic and anti-inflammatory agent. While its use has declined due to safety concerns, it demonstrated the pharmacological promise of this chemical class.

The modern era of aminopyrazole-based drugs was ushered in by a deeper understanding of disease biology and the advent of structure-based drug design. This led to the rational design of highly selective and potent inhibitors for specific biological targets, transforming the therapeutic landscape.

Seminal Aminopyrazole-Based Drug Discoveries

The versatility of the aminopyrazole core is exemplified by the diverse mechanisms of action and therapeutic applications of the drugs derived from it. Below are in-depth profiles of three landmark drugs that highlight the significance of this scaffold.

Celecoxib: A Selective COX-2 Inhibitor for Inflammation

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation. This presented the opportunity to develop selective COX-2 inhibitors that would retain anti-inflammatory efficacy while reducing the gastrointestinal side effects associated with non-selective NSAIDs.

A team at Searle (later Pfizer) embarked on a program to develop such a selective inhibitor, leading to the discovery of Celecoxib. The aminopyrazole core of Celecoxib plays a crucial role in its selective binding to the active site of COX-2.

Quantitative Data for Celecoxib:

ParameterValueSpecies
IC50 (COX-1) 15,000 nMHuman
IC50 (COX-2) 40 nMHuman
Selectivity Index (COX-1/COX-2) 375
Half-life (t1/2) ~11 hoursHuman
Time to Peak Plasma Concentration (Tmax) ~3 hoursHuman
Protein Binding ~97%Human

Experimental Protocols:

Synthesis of Celecoxib

A common synthetic route to Celecoxib involves the condensation of a substituted 1,3-dione with a substituted hydrazine.

  • Step 1: Claisen Condensation. 4-Methylacetophenone is reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium methoxide to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[1]

  • Step 2: Cyclization. The resulting dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol.[2] The mixture is heated to form the pyrazole ring through cyclization.[2]

  • Purification. The crude Celecoxib is then purified by recrystallization.[2]

In Vitro COX-2 Inhibition Assay

The inhibitory activity of Celecoxib against COX-1 and COX-2 can be determined using a whole-cell assay or with purified enzymes.

  • Enzyme/Cell Preparation: Human recombinant COX-1 and COX-2 enzymes or cells expressing these enzymes are used.

  • Incubation: The enzymes or cells are pre-incubated with varying concentrations of Celecoxib.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Quantification: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using methods like enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

  • IC50 Determination: The concentration of Celecoxib that inhibits 50% of the enzyme activity (IC50) is calculated.[2]

Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

The discovery of Sildenafil is a classic example of serendipity in drug development. Initially investigated by Pfizer scientists in the late 1980s and early 1990s as a potential treatment for hypertension and angina, its modest effects on these conditions were overshadowed by an unexpected side effect: penile erections. This led to a shift in its development towards the treatment of erectile dysfunction.

Sildenafil's mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil enhances the effect of nitric oxide (NO), a key mediator of smooth muscle relaxation and vasodilation in the corpus cavernosum.

Quantitative Data for Sildenafil:

ParameterValueSpecies
IC50 (PDE5) ~3.5 nMHuman
Selectivity over other PDEs >10-fold over PDE6, >1000-fold over others
Absolute Bioavailability ~41%Human
Half-life (t1/2) 3-4 hoursHuman
Time to Peak Plasma Concentration (Tmax) ~1 hour (fasted)Human
Protein Binding ~96%Human

Experimental Protocols:

Synthesis of Sildenafil

The commercial synthesis of Sildenafil has been optimized for efficiency and scale. A key step is the construction of the pyrazolopyrimidinone core.

  • Step 1: Pyrazole Formation. A diketoester is reacted with hydrazine to form the pyrazole ring.[4]

  • Step 2: N-Methylation and Hydrolysis. The pyrazole is N-methylated, followed by hydrolysis to yield the carboxylic acid.[4]

  • Step 3: Nitration and Amidation. The carboxylic acid is nitrated and then converted to the corresponding carboxamide.[4]

  • Step 4: Reduction and Acylation. The nitro group is reduced to an amine, which is then acylated.[4]

  • Step 5: Cyclization and Sulfonylation. The intermediate undergoes cyclization to form the pyrazolopyrimidinone core, which is then chlorosulfonylated.[4]

  • Step 6: Amination. The final step involves reaction with 1-methylpiperazine to yield Sildenafil.[4]

In Vitro PDE5 Inhibition Assay

The inhibitory potency of Sildenafil against PDE5 is typically measured using an in vitro enzyme assay.

  • Enzyme Preparation: Recombinant human PDE5 is used.

  • Incubation: The enzyme is incubated with various concentrations of Sildenafil.

  • Reaction Initiation: cGMP, the substrate for PDE5, is added to start the reaction.

  • Quantification: The amount of GMP produced is quantified, often using methods like a fluorescence polarization assay or by measuring the release of inorganic phosphate after subsequent enzymatic steps.[5][6]

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Signaling Pathway:

PDE5_Pathway NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5

Pirtobrutinib: A Non-Covalent BTK Inhibitor for B-Cell Malignancies

A more recent success story for the aminopyrazole scaffold is Pirtobrutinib, a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Approved by the FDA in 2023 for the treatment of relapsed or refractory mantle cell lymphoma, Pirtobrutinib represents a significant advancement in the treatment of B-cell malignancies.[7]

Unlike first-generation BTK inhibitors that form a covalent bond with the enzyme, Pirtobrutinib's reversible binding allows it to be effective against tumors that have developed resistance through mutations at the covalent binding site.

Quantitative Data for Pirtobrutinib:

ParameterValue
IC50 (BTK) <1 nM
Absolute Bioavailability 85.5%
Half-life (t1/2) ~21 hours
Time to Peak Plasma Concentration (Tmax) ~2 hours
Protein Binding ~96%

Experimental Protocols:

Synthesis of Pirtobrutinib

The synthesis of Pirtobrutinib involves the construction of a substituted aminopyrazole core followed by coupling with a fluorinated benzamide moiety.

  • A key intermediate is a substituted 3-amino-1H-pyrazole-4-carboxamide.[8]

  • This is coupled with a 4-((5-fluoro-2-methoxybenzamido)methyl)phenyl group.

  • The final steps involve the introduction of the (S)-1,1,1-trifluoropropan-2-yl group at the N1 position of the pyrazole ring.[8]

In Vitro BTK Inhibition Assay

The inhibitory activity of Pirtobrutinib against BTK is determined using a kinase activity assay.

  • Enzyme Preparation: Recombinant human BTK is used.

  • Incubation: The enzyme is incubated with various concentrations of Pirtobrutinib.

  • Reaction Initiation: ATP and a suitable peptide or protein substrate are added to start the kinase reaction.

  • Quantification: The phosphorylation of the substrate is measured, often using methods like fluorescence resonance energy transfer (FRET) or by detecting the amount of ADP produced.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathway:

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation Survival Differentiation Downstream->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK

The Aminopyrazole Scaffold in Other Kinase Inhibitors

The success of the aminopyrazole core extends beyond these examples. It is a common scaffold in the development of inhibitors for a variety of other protein kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway:

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation Survival Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation Aminopyrazole_Inhibitor Aminopyrazole FGFR Inhibitor Aminopyrazole_Inhibitor->FGFR

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS-MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis Vascular Permeability PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Aminopyrazole_Inhibitor Aminopyrazole VEGFR Inhibitor Aminopyrazole_Inhibitor->VEGFR

Cyclin-Dependent Kinase (CDK) Signaling Pathway:

CDK_Pathway Cyclin Cyclin CDK CDK Cyclin->CDK Substrate Substrate Phosphorylation CDK->Substrate Cell_Cycle Cell Cycle Progression Substrate->Cell_Cycle Aminopyrazole_Inhibitor Aminopyrazole CDK Inhibitor Aminopyrazole_Inhibitor->CDK

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

p38_MAPK_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Transcription_Factors Transcription Factors (ATF2, MEF2C, etc.) p38->Transcription_Factors Inflammation_Apoptosis Inflammation Apoptosis Transcription_Factors->Inflammation_Apoptosis Aminopyrazole_Inhibitor Aminopyrazole p38 Inhibitor Aminopyrazole_Inhibitor->p38

Conclusion and Future Directions

The aminopyrazole core has proven to be an exceptionally fruitful scaffold in drug discovery, leading to the development of transformative medicines. Its journey from a simple heterocyclic compound to the cornerstone of blockbuster drugs is a testament to the power of medicinal chemistry and rational drug design. The continued exploration of aminopyrazole derivatives, aided by advancements in computational chemistry and high-throughput screening, promises to yield even more innovative and life-saving therapies in the years to come. The ability to fine-tune the properties of aminopyrazole-based compounds by modifying substituents on the pyrazole ring and the amino group will undoubtedly lead to the discovery of new inhibitors for a host of challenging biological targets.

References

Methodological & Application

Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct synthesis from ethyl 2-cyano-3-ethoxyacrylate is not the preferred route due to the formation of isomeric pyrazole products, this note outlines a robust and well-documented multi-step synthesis. The described pathway proceeds via the nitration of a pyrazole-3-carboxylic acid precursor followed by the reduction of the nitro group to the desired amine. This method offers a reliable means to access the target molecule with high purity, which is crucial for its subsequent use in the development of novel therapeutic agents.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of the amino and carboxylic acid functional groups on the pyrazole ring in the title compound provides versatile handles for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. For instance, derivatives of this compound have been investigated as potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are attractive targets for the treatment of acute myeloid leukemia (AML) and other cancers.[1][2]

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process starting from a suitable pyrazole-3-carboxylic acid derivative. The initial starting material, ethyl 2-cyano-3-ethoxyacrylate, upon reaction with hydrazine, predominantly yields other isomers such as ethyl 3-amino-1H-pyrazole-4-carboxylate. Therefore, the recommended pathway involves:

  • Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

For the purpose of this protocol, we will start with the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid. An optional initial step for the esterification of the carboxylic acid may be performed to improve solubility and facilitate the subsequent reduction.

Experimental Protocols

Protocol 1: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic acid (Optional)

This step is recommended to enhance the solubility of the substrate for the subsequent reduction reaction.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Methanol (or Ethanol)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a suspension of 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8-10 volumes), cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure the removal of any residual acid.

  • The resulting solid, methyl 4-nitro-1H-pyrazole-3-carboxylate, can be used in the next step without further purification.

Reactant Molar Ratio Typical Quantity
4-Nitro-1H-pyrazole-3-carboxylic acid1.010.0 g
MethanolSolvent80-100 mL
Thionyl chloride1.1~5.2 mL

Table 1: Reagents for Esterification.

Protocol 2: Reduction of Methyl 4-Nitro-1H-pyrazole-3-carboxylate to Methyl 4-Amino-1H-pyrazole-3-carboxylate

Materials:

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in methanol (10-15 volumes).

  • Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • The filtrate containing methyl 4-amino-1H-pyrazole-3-carboxylate can be used directly in the next step or concentrated under reduced pressure.

Reactant Molar Ratio Typical Quantity
Methyl 4-nitro-1H-pyrazole-3-carboxylate1.010.0 g
10% Palladium on Carbon0.05-0.10.5-1.0 g
MethanolSolvent100-150 mL
Hydrogen GasExcess1 atm (balloon)

Table 2: Reagents for Catalytic Hydrogenation.

Protocol 3: Hydrolysis of Methyl 4-Amino-1H-pyrazole-3-carboxylate

Materials:

  • Methyl 4-amino-1H-pyrazole-3-carboxylate solution from Protocol 2

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (1-2 M)

  • Hydrochloric acid (HCl) solution (1-2 M)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Ice bath

  • Filtration apparatus

Procedure:

  • To the solution of methyl 4-amino-1H-pyrazole-3-carboxylate, add an aqueous solution of sodium hydroxide (2-3 eq) at room temperature.

  • Stir the mixture for 2-6 hours, or until the hydrolysis is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactant Molar Ratio Typical Quantity
Methyl 4-amino-1H-pyrazole-3-carboxylate1.0From previous step
Sodium Hydroxide2.0-3.04.7-7.0 g in water
Hydrochloric AcidTo pH 2-3As required

Table 3: Reagents for Hydrolysis.

Data Presentation

Step Product Typical Yield Purity (Typical) Analytical Method
1. EsterificationMethyl 4-nitro-1H-pyrazole-3-carboxylate>95%>95%¹H NMR, LC-MS
2. ReductionMethyl 4-amino-1H-pyrazole-3-carboxylate>90%>95%¹H NMR, LC-MS
3. HydrolysisThis compound>85%>98%¹H NMR, LC-MS, Elemental Analysis

Table 4: Summary of Quantitative Data.

Visualizations

SynthesisWorkflow Start 4-Nitro-1H-pyrazole-3-carboxylic acid Ester Methyl 4-nitro-1H- pyrazole-3-carboxylate Start->Ester Esterification (MeOH, SOCl₂) AmineEster Methyl 4-amino-1H- pyrazole-3-carboxylate Ester->AmineEster Reduction (H₂, Pd/C) FinalProduct 4-Amino-1H-pyrazole- 3-carboxylic acid AmineEster->FinalProduct Hydrolysis (NaOH, then HCl)

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial scaffold for the synthesis of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, while the carboxylic acid can be converted to amides or esters to modulate potency, selectivity, and pharmacokinetic properties. For example, this core has been utilized in the development of potent inhibitors of FLT3 and CDKs for the treatment of acute myeloid leukemia.[1][2] The structural motif is also found in compounds targeting other therapeutic areas, underscoring its importance as a privileged scaffold in medicinal chemistry. The versatility of this building block allows for the generation of compound libraries for high-throughput screening and lead optimization campaigns.

Conclusion

The synthesis of this compound via the nitration and subsequent reduction of a pyrazole-3-carboxylic acid precursor is a reliable and scalable method. The detailed protocols provided herein offer a clear guide for researchers in academic and industrial settings. The availability of this key intermediate facilitates the exploration of novel chemical entities with potential therapeutic applications, particularly in the field of oncology.

References

Knorr Pyrazole Synthesis for 4-Aminopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Among its derivatives, 4-aminopyrazoles are of particular interest as versatile intermediates for the synthesis of more complex heterocyclic systems and as pharmacophores in their own right. The Knorr pyrazole synthesis, a classical and robust method for pyrazole formation, has been adapted to provide access to these valuable 4-amino substituted pyrazoles. This application note details the synthesis of 4-aminopyrazoles via a modified Knorr reaction, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound that has been converted to an intermediate oxime. This two-step, one-pot or sequential approach offers a reliable route to various substituted 4-aminopyrazoles.

General Reaction Scheme

The Knorr synthesis for 4-aminopyrazoles typically proceeds in two steps. First, the 1,3-dicarbonyl compound is reacted with a nitrosating agent, such as sodium nitrite under acidic conditions, to form an oxime at the C2 position. This intermediate is then reacted with a hydrazine derivative, which leads to cyclization and the formation of the 4-aminopyrazole.

Knorr_Synthesis_for_4_Aminopyrazoles start 1,3-Dicarbonyl Compound intermediate 2-Oxime Intermediate start->intermediate Step 1: Oximation reagent1 NaNO2, Acid (e.g., HCl, AcOH) product 4-Aminopyrazole intermediate->product Step 2: Cyclization reagent2 Hydrazine (R3-NHNH2) Solvent (e.g., MeOH, EtOH)

Caption: General workflow of the Knorr synthesis for 4-aminopyrazoles.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various 4-aminopyrazoles using the Knorr synthesis via an oxime intermediate.

EntryOximation Conditions (Step 1)Cyclization Conditions (Step 2)Yield (%)Reference
1ArCO₂MeArNaNO₂, HCl, MeOH, rtMeOH, rt21-25[1]
2PhCF₃HNaNO₂, AcOH, H₂O, rtEtOH, rt75[1]
3MePhHNaNO₂, AcOH, H₂O, rtEtOH, rt57-78[1]

Reaction Mechanism

The reaction proceeds through a well-established pathway. The initial nitrosation of the 1,3-dicarbonyl compound at the active methylene position forms a nitroso intermediate, which rapidly tautomerizes to the more stable 2-oxime. The hydrazine then undergoes condensation with one of the carbonyl groups to form a hydrazone. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the remaining carbonyl group, followed by dehydration, affords the pyrazole ring. The oxime group is then reduced in situ to the desired 4-amino group.

Knorr_Mechanism Mechanism of Knorr Synthesis for 4-Aminopyrazoles cluster_step1 Step 1: Oximation cluster_step2 Step 2: Cyclization and Amination 1_3_Dicarbonyl 1,3-Dicarbonyl Nitroso_Intermediate Nitroso Intermediate 1_3_Dicarbonyl->Nitroso_Intermediate + NaNO2, H+ Oxime_Intermediate 2-Oxime Intermediate Nitroso_Intermediate->Oxime_Intermediate Tautomerization Hydrazone_Formation Hydrazone Formation Oxime_Intermediate->Hydrazone_Formation + R3-NHNH2 Cyclization Intramolecular Cyclization Hydrazone_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration 4_Aminopyrazole 4-Aminopyrazole Dehydration->4_Aminopyrazole Reduction of Oxime & Tautomerization

Caption: Putative mechanism of the Knorr synthesis for 4-aminopyrazoles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 4-Amino-1,5-diaryl-1H-pyrazole-3-carboxylates [1]

This protocol is based on the synthesis of 4-aminopyrazoles where R¹ and R³ are aryl groups and R² is a methoxycarbonyl group.

Materials:

  • Substituted methyl 2-aryl-3-oxobutanoate (1.0 eq)

  • Sodium nitrite (1.1 eq)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Substituted arylhydrazine hydrochloride (1.0 eq)

  • Sodium acetate (or other suitable base)

Procedure:

Step 1: Formation of the 2-Oxime Intermediate

  • Dissolve the methyl 2-aryl-3-oxobutanoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled solution.

  • Add concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C until the solution is acidic.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the oxime can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to the 4-Aminopyrazole

  • To the reaction mixture containing the 2-oxime intermediate, add the substituted arylhydrazine hydrochloride (1.0 eq).

  • Add a base such as sodium acetate to neutralize the hydrochloric acid.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-amino-1,5-diaryl-1H-pyrazole-3-carboxylate.

Protocol 2: General Procedure for the Synthesis of 4-Amino-3-phenyl-5-trifluoromethyl-1H-pyrazole [1]

This protocol is applicable for the synthesis of 4-aminopyrazoles with trifluoromethyl substituents.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Sodium nitrite (1.1 eq)

  • Acetic acid

  • Water

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol

Procedure:

Step 1: Formation of the 2-Oxime Intermediate

  • Suspend 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in a mixture of acetic acid and water in a round-bottom flask.

  • To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

Step 2: Cyclization to the 4-Aminopyrazole

  • To the reaction mixture, add ethanol followed by the slow addition of hydrazine hydrate (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-amino-3-phenyl-5-trifluoromethyl-1H-pyrazole.

Applications in Drug Development

4-Aminopyrazoles are valuable building blocks in the synthesis of a variety of biologically active molecules. The amino group at the C4 position can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). These compounds have been utilized as intermediates in the synthesis of inhibitors of kinases, G-protein coupled receptors, and other therapeutic targets. The robust and versatile nature of the Knorr synthesis for 4-aminopyrazoles makes it an important tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They form the core scaffold of numerous drugs and drug candidates, exhibiting anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. The development of efficient and economical synthetic routes to these molecules is of significant interest in medicinal chemistry and drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation. This approach offers several advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, minimized waste, and operational simplicity.

These application notes provide an overview and detailed protocols for the one-pot synthesis of substituted aminopyrazoles, focusing on prevalent and effective methodologies suitable for both academic research and industrial drug development.

Synthetic Strategies Overview

The one-pot synthesis of substituted aminopyrazoles can be broadly categorized into several effective strategies. The most versatile and widely employed method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A prominent variation of this is the three-component reaction, which typically combines an active methylene nitrile, a carbonyl compound (aldehyde or ketone), and a hydrazine.

A generalized reaction scheme for a three-component synthesis is depicted below:

G R1CHO Aldehyde (R1-CHO) Knoevenagel Knoevenagel Adduct R1CHO->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine (R2-NHNH2) Hydrazone Hydrazone Formation Hydrazine->Hydrazone Knoevenagel->Hydrazone Aminopyrazole Substituted Aminopyrazole Hydrazone->Aminopyrazole Intramolecular Cyclization

Caption: General workflow for a three-component one-pot synthesis of substituted aminopyrazoles.

Experimental Protocols

Herein, we provide detailed protocols for two common and effective one-pot syntheses of substituted aminopyrazoles.

Protocol 1: Catalyst-Free, Three-Component Synthesis in Green Media

This protocol describes an environmentally benign, catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. The reaction proceeds efficiently in aqueous ethanol at room temperature.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine derivative (1.0 mmol)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the phenylhydrazine derivative (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-aminopyrazole derivative.

Protocol 2: One-Pot Synthesis from Ketones, Aldehydes, and Hydrazine Monohydrochloride

This protocol outlines a one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole.[2]

Materials:

  • Ketone (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Hydrazine monohydrochloride (1.1 mmol)

  • Ethanol (or other suitable solvent)

  • Oxidizing agent (e.g., bromine in acetic acid or heating in DMSO under an oxygen atmosphere)

Procedure:

  • To a solution of the ketone (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (10 mL), add hydrazine monohydrochloride (1.1 mmol).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the formation of the pyrazoline intermediate is complete (monitor by TLC).

  • Oxidation Step (Choose one):

    • Method A (Bromine): Cool the reaction mixture in an ice bath and slowly add a solution of bromine (1.1 mmol) in acetic acid. Stir until the reaction is complete.

    • Method B (Oxygen/DMSO): Remove the ethanol under reduced pressure. Add DMSO (10 mL) and heat the mixture under an oxygen atmosphere (a balloon of oxygen is sufficient) at a specified temperature (e.g., 100-120 °C) until the oxidation is complete.

  • After completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various substituted aminopyrazoles, highlighting the efficiency and versatility of these methods.

Protocol Reactants Catalyst/Solvent Temp (°C) Time Yield (%) Reference
14-Chlorobenzaldehyde, Malononitrile, PhenylhydrazineNone / EtOH:H₂ORT30 min95[1]
14-Methoxybenzaldehyde, Malononitrile, PhenylhydrazineNone / EtOH:H₂ORT45 min92[1]
1Benzaldehyde, Malononitrile, 4-NitrophenylhydrazineNone / EtOH:H₂ORT1 h90[1]
2Acetophenone, Benzaldehyde, Hydrazine·HClO₂ / DMSO12012 h85[2]
2Cyclohexanone, 4-Chlorobenzaldehyde, Hydrazine·HClBr₂ / EtOHRT2 h91[2]
MCRAldehyde, Malononitrile, HydrazineSolid-phase vinyl alcoholSolvent-free8015-30 min85-96
MCRAldehyde, Ethyl Acetoacetate, Malononitrile, HydrazineCitric Acid / H₂O8040-60 min88-95
MCRAldehyde, Malononitrile, PhenylhydrazineNone / UltrasoundRT4-5 min88-97[3]

*MCR: Multicomponent Reaction; RT: Room Temperature

Signaling Pathways and Logical Relationships

The synthesis of substituted aminopyrazoles via one-pot reactions often involves a cascade of interconnected chemical transformations. The following diagram illustrates the logical relationship between the key steps in a typical three-component synthesis.

G cluster_input Reactants cluster_process Reaction Cascade cluster_output Product Aldehyde Aldehyde/Ketone Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel AMN Active Methylene Nitrile AMN->Knoevenagel Hydrazine Hydrazine Michael Michael Addition Hydrazine->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Aromatization Cyclization->Aromatization Product Substituted Aminopyrazole Aromatization->Product

Caption: Logical workflow of a one-pot aminopyrazole synthesis cascade.

Conclusion

One-pot synthetic strategies provide a powerful and efficient avenue for the generation of diverse libraries of substituted aminopyrazoles. These methods are characterized by their operational simplicity, high yields, and often, their adherence to the principles of green chemistry. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to access this important class of heterocyclic compounds for further investigation and application in medicinal chemistry. The adaptability of these reactions to various starting materials makes them highly valuable for creating novel molecular entities with potential therapeutic value.

References

Application Note: Rapid Microwave-Assisted Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a two-step synthetic protocol for 4-Amino-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The key cyclization step to form the pyrazole ring is significantly accelerated using microwave irradiation, offering substantial reductions in reaction time compared to conventional heating methods. The subsequent hydrolysis of the ethyl ester intermediate proceeds efficiently to yield the target carboxylic acid. This protocol provides a time- and energy-efficient method for producing this important scaffold.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. Traditional synthetic methods often involve lengthy reaction times and can result in lower yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to expedite chemical reactions, often leading to higher yields, improved purity, and greener processes. This note provides a detailed protocol for a microwave-assisted approach to synthesize the key intermediate, ethyl 4-amino-1H-pyrazole-3-carboxylate, followed by its hydrolysis to the final product.

Reaction Scheme

A two-step reaction sequence is employed for the synthesis of this compound. The first step is the microwave-assisted cyclocondensation of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate to form ethyl 4-amino-1H-pyrazole-3-carboxylate. The second step involves the alkaline hydrolysis of the resulting ester to the desired carboxylic acid.

Reaction_Pathway cluster_step1 Step 1: Microwave-Assisted Cyclization cluster_step2 Step 2: Hydrolysis Reactant1 Ethyl (E)-2-cyano-3-ethoxyacrylate Intermediate Ethyl 4-amino-1H-pyrazole-3-carboxylate Reactant1->Intermediate Ethanol, Microwave Reactant2 Hydrazine Hydrate Reactant2->Intermediate Product This compound Intermediate->Product 1. NaOH (aq) 2. HCl (aq)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

This protocol is adapted from methodologies describing the synthesis of pyrazole derivatives from β-ketoesters and hydrazines.[1]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine ethyl (E)-2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) and absolute ethanol (5 mL).

  • Add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) dropwise to the stirred solution.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 °C for 10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound via Hydrolysis

This procedure is based on the alkaline hydrolysis of a similar pyrazole ester.[2]

Materials:

  • Ethyl 4-amino-1H-pyrazole-3-carboxylate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 6N)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-amino-1H-pyrazole-3-carboxylate (1.55 g, 10 mmol) in a mixture of THF and MeOH (50 mL, 1:1 v/v).

  • Add 2.5 N aqueous sodium hydroxide solution (25 mL) to the flask.

  • Heat the mixture to 60 °C (333 K) and maintain it at this temperature with stirring for 4 hours.[2]

  • After cooling to room temperature, remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of 6N HCl.

  • A solid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following table compares the reaction conditions for the synthesis of the pyrazole intermediate via conventional heating versus microwave irradiation, highlighting the significant advantages of the latter.

ParameterConventional MethodMicrowave-Assisted Method
Reactants Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine HydrateEthyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine Hydrate
Solvent EthanolEthanol
Temperature Reflux (~78 °C)100 °C
Reaction Time 4 hours to overnight[3]10 minutes
Typical Yield 67-99%[3]Expected to be comparable or higher

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G start Start step1 Mix Reactants: Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine Hydrate, Ethanol start->step1 step2 Microwave Irradiation (100 °C, 10 min) step1->step2 step3 Cooling and Precipitation step2->step3 step4 Filtration and Drying of Ethyl Ester step3->step4 step5 Dissolve Ester in THF/MeOH step4->step5 step6 Add NaOH Solution step5->step6 step7 Heat at 60 °C for 4h step6->step7 step8 Solvent Removal step7->step8 step9 Acidification with HCl step8->step9 step10 Filtration and Drying of Carboxylic Acid step9->step10 end End Product step10->end

References

The Versatility of 4-Amino-1H-pyrazole-3-carboxylic Acid in Organic Synthesis: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 4-Amino-1H-pyrazole-3-carboxylic acid and its derivatives are pivotal building blocks in the field of medicinal chemistry and organic synthesis. This versatile scaffold, characterized by a pyrazole ring bearing both an amino and a carboxylic acid group, provides a unique platform for the construction of complex heterocyclic systems with a wide range of biological activities. Its strategic importance lies in its ability to undergo various chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery and development.

One of the most prominent applications of this building block is in the synthesis of potent kinase inhibitors. By leveraging the amino and carboxylic acid functionalities, researchers have successfully developed derivatives that target key enzymes implicated in cancer and inflammatory diseases. For instance, derivatives of 4-amino-1H-pyrazole-3-carboxamide have shown remarkable inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial targets in the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4] The pyrazole core often serves as a crucial hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Furthermore, the this compound scaffold is instrumental in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines.[5][6][7][8][9] These bicyclic structures are present in numerous biologically active molecules with applications as anti-inflammatory, antimicrobial, and antitumor agents. The synthetic strategy often involves the cyclization of appropriately functionalized pyrazole precursors.

The inherent reactivity of the amino and carboxylic acid groups allows for a modular approach to library synthesis. The carboxylic acid can be readily converted to an amide, ester, or other functionalities, while the amino group can participate in nucleophilic substitution or condensation reactions. This adaptability makes this compound an invaluable tool for generating novel chemical entities with tailored pharmacological profiles.

Experimental Protocols

Protocol 1: Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives as FLT3/CDK Inhibitors

This protocol details the synthesis of 4-amino-pyrazole-3-carboxamide derivatives, which have shown potent inhibitory activity against FLT3 and CDKs, relevant for AML therapy.[1][10] The synthesis starts from 4-nitro-1H-pyrazole-3-carboxylic acid, which is a common precursor.

Step 1: Amide Coupling

  • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as DMF.

  • Add coupling agents such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration and dry to obtain the 4-nitro-1H-pyrazole-3-carboxamide derivative.

Step 2: Nitro Group Reduction

  • Suspend the 4-nitro-1H-pyrazole-3-carboxamide derivative (1 equivalent) in a solvent mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (5 equivalents).

  • Reflux the mixture for 4 hours.

  • After cooling, filter the reaction mixture through celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the 4-amino-1H-pyrazole-3-carboxamide derivative.

Step 3: Nucleophilic Aromatic Substitution

  • Dissolve the 4-amino-1H-pyrazole-3-carboxamide derivative (1 equivalent) and a heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1 equivalent) in a suitable solvent like n-butanol.

  • Add a base such as DIPEA (2 equivalents).

  • Heat the reaction mixture at reflux for 12 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethyl acetate) and dry to yield the final 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative.

Protocol 2: Synthesis of Pyrazolo[4,3-d]pyrimidines as Anti-inflammatory Agents

This protocol outlines a general procedure for the synthesis of pyrazolo[4,3-d]pyrimidine derivatives, which have demonstrated potential as therapeutic agents for acute lung injury by inhibiting the TLR4/p38 signaling pathway.[5][6]

Step 1: Amidation of 4-Amino-1H-pyrazole-5-carboxamide

  • To a solution of 4-amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide (1 equivalent) in a suitable solvent, add a substituted carboxylic acid (1.1 equivalents), EDCI (1.2 equivalents), HOBt (1.2 equivalents), and triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Extract the product with a suitable solvent and purify by column chromatography.

Step 2: Cyclization to form the Pyrazolopyrimidinone Core

  • Treat the product from Step 1 with sodium ethoxide in ethanol.

  • Reflux the reaction mixture for 8-10 hours.

  • Neutralize the reaction mixture and extract the product.

Step 3: Chlorination

  • Reflux the pyrazolopyrimidinone core in phosphorus oxychloride (POCl3) for 8 hours under a nitrogen atmosphere.

  • Carefully quench the reaction with ice water and extract the chlorinated intermediate.

Step 4: Amination

  • Reflux the chlorinated intermediate with a desired amine in a solvent such as isopropanol.

  • Purify the final pyrazolo[4,3-d]pyrimidine derivative by recrystallization or column chromatography.

Quantitative Data

Table 1: Biological Activity of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives against Kinases and AML Cells[1][2]
CompoundFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 IC₅₀ (nM)
FN-1501 2.331.020.398
8t 0.0890.7190.7701.22

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Table 2: Anti-inflammatory Activity of a Pyrazolo[4,3-d]pyrimidine Derivative (Compound 4e)[6]
CytokineIC₅₀ (μM)
NO 2.64
IL-6 4.38
TNF-α 5.63

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the production of the respective inflammatory cytokine.

Visualizations

G cluster_synthesis Drug Discovery Workflow start Building Block 4-Amino-1H-pyrazole- 3-carboxylic acid synthesis Synthesis of Derivative Library start->synthesis screening In vitro Kinase/ Cell-based Assays synthesis->screening hit Hit Identification (e.g., Compound 8t) screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt lead_opt->synthesis preclinical Preclinical Studies (In vivo models) lead_opt->preclinical G cluster_pathway Targeted Signaling Pathway in AML FLT3 FLT3 Receptor (Mutated in AML) STAT5 STAT5 FLT3->STAT5 Phosphorylation AKT AKT FLT3->AKT Activation ERK ERK FLT3->ERK Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor Pyrazole-based Inhibitor (e.g., Compound 8t) Inhibitor->FLT3 Inhibition

References

Application Notes and Protocols: Derivatization of 4-Amino-1H-pyrazole-3-carboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the derivatization of 4-amino-1H-pyrazole-3-carboxylic acid, a versatile scaffold in medicinal chemistry. This core structure is particularly prominent in the development of kinase inhibitors for oncology, with notable applications in targeting Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) implicated in Acute Myeloid Leukemia (AML).

Introduction

This compound serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its bifunctional nature, possessing both an amino group and a carboxylic acid, allows for selective modifications to explore chemical space and optimize pharmacological properties. The pyrazole core itself is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets. This document outlines key derivatization strategies, including amide bond formation and N-arylation, and provides detailed protocols for the synthesis of potent kinase inhibitors.

Key Derivatization Strategies

The primary points of diversification on the this compound scaffold are the carboxylic acid at the C3 position and the amino group at the C4 position.

  • Amide Coupling at C3-Carboxylic Acid: The carboxylic acid is readily converted to an amide, allowing for the introduction of a wide variety of substituents. This is a common strategy to modulate solubility, cell permeability, and to introduce moieties that can interact with specific pockets of the target protein.

  • N-Arylation/Substitution at N4-Amino Group: The amino group can be functionalized through reactions such as N-arylation (e.g., Buchwald-Hartwig or Ullmann coupling) or by reaction with various electrophiles. This position is often crucial for establishing interactions with the hinge region of kinases.

  • Suzuki-Miyaura Coupling: For derivatives where the 4-amino group is part of a larger heterocyclic system, or if a halogenated pyrazole precursor is used, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at various positions, further expanding the chemical diversity.

Signaling Pathway of FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Derivatives of this compound have shown significant promise as inhibitors of FLT3 and CDKs, key players in the pathogenesis of AML.[1][2][3] Constitutive activation of the FLT3 receptor, often due to internal tandem duplication (ITD) mutations, leads to the aberrant activation of downstream signaling pathways like STAT5, PI3K/AKT, and MAPK, promoting uncontrolled cell proliferation and survival.[1][4][5] CDKs, particularly CDK4 and CDK6, are critical for cell cycle progression from the G1 to the S phase.[1][2] In FLT3-ITD positive AML, there is an upregulation of CDK6, making it a crucial target for therapeutic intervention.[1][2] The diagram below illustrates the interconnectedness of these pathways.

FLT3_CDK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K MAPK MAPK FLT3->MAPK HCK HCK FLT3->HCK Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival Proliferation Proliferation MAPK->Proliferation CDK6 CDK6 HCK->CDK6 Upregulation Rb Rb CDK6->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK6 Activation E2F E2F Rb->E2F Inhibition E2F->Proliferation G1/S Transition

Caption: FLT3 and CDK signaling pathway in AML.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound and its precursors. Researchers should adapt these methods based on the specific properties of their substrates and reagents.

General Workflow for the Synthesis of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives

The following diagram outlines a typical workflow for the synthesis of advanced pyrazole derivatives, starting from a nitro-substituted pyrazole carboxylic acid, a common precursor to the 4-amino scaffold.[6]

Synthesis_Workflow Start 4-Nitro-1H-pyrazole- 3-carboxylic acid Amide_Coupling Amide Coupling Start->Amide_Coupling Amine Amine (R1-NH2) Amine->Amide_Coupling Nitro_Amide 4-Nitro-1H-pyrazole- 3-carboxamide derivative Amide_Coupling->Nitro_Amide Reduction Nitro Reduction Nitro_Amide->Reduction Amino_Amide 4-Amino-1H-pyrazole- 3-carboxamide derivative Reduction->Amino_Amide N_Arylation N-Arylation (Substitution) Amino_Amide->N_Arylation Heterocycle Heterocyclic halide (e.g., 4-chloro-7H-pyrrolo [2,3-d]pyrimidine) Heterocycle->N_Arylation Final_Product Final Product N_Arylation->Final_Product

Caption: General synthetic workflow.

Protocol 1: Amide Coupling of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol describes the formation of an amide bond at the C3 position, starting from the nitro-substituted precursor.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Amine of interest

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine, anhydrous

  • Sodium hydroxide (NaOH) solution (10%)

  • Water

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous THF, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting acid chloride in anhydrous pyridine.

  • In a separate flask, dissolve the desired amine (1 equivalent) in anhydrous pyridine.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction to stir at room temperature for 6 hours or until completion as monitored by TLC.

  • Remove the pyridine under reduced pressure.

  • Add water to the residue and basify with 10% NaOH solution to a pH of 8-9.

  • The product may precipitate out of solution and can be collected by filtration, or it can be extracted with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the 4-nitro group to the corresponding 4-amino group.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxamide derivative

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas supply or a suitable hydrogen transfer reagent (e.g., ammonium formate)

  • Filter agent (e.g., Celite)

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 4-amino-1H-pyrazole-3-carboxamide derivative. The product is often used in the next step without further purification.

Protocol 3: N-Arylation of 4-Amino-1H-pyrazole-3-carboxamide

This protocol describes the coupling of a heterocyclic halide to the 4-amino group of the pyrazole scaffold.

Materials:

  • 4-Amino-1H-pyrazole-3-carboxamide derivative

  • Aryl or heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-amino-1H-pyrazole-3-carboxamide derivative (1 equivalent), the aryl/heteroaryl halide (1.1 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the biological activity of representative 4-amino-1H-pyrazole-3-carboxamide derivatives as FLT3 and CDK inhibitors.[6][7]

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives

CompoundFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)
FN-1501 2.331.020.39
Compound 8t 0.0890.7190.770
Compound 8r 0.1210.9831.05
Compound 8s 0.1050.8560.991

Data extracted from Zhi et al. (2019).[6][7]

Table 2: Anti-proliferative Activity against MV4-11 AML Cell Line

CompoundMV4-11 IC₅₀ (nM)
FN-1501 8.0
Compound 8t 1.22
Compound 8r 2.54
Compound 8s 1.98

Data extracted from Zhi et al. (2019).[6][7]

Conclusion

This compound is a highly adaptable scaffold for the development of potent and selective inhibitors of various medicinal targets, particularly kinases. The synthetic routes outlined in these application notes provide a robust framework for the generation of diverse compound libraries. The derivatization at both the C3-carboxylic acid and the N4-amino group allows for fine-tuning of the pharmacological profile of the resulting molecules. The promising in vitro and cellular activities of the exemplified compounds underscore the potential of this scaffold in the discovery of novel therapeutics for diseases such as AML.

References

Application Notes and Protocols: 4-Amino-1H-pyrazole-3-carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for drug discovery programs targeting oncogenic and inflammatory signaling pathways. These application notes provide a comprehensive overview of the synthetic utility of this compound and its derivatives in the development of inhibitors for key kinase families, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Janus Kinases (JAKs).

Key Applications and Target Pathways

Kinase inhibitors derived from the this compound scaffold have shown significant promise in targeting diseases driven by aberrant kinase activity.

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers, leading to uncontrolled cell proliferation. Inhibitors based on this scaffold can induce cell cycle arrest and apoptosis.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2][3] Pyrazole-based inhibitors can effectively block the constitutively active FLT3 signaling pathway.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses and hematopoietic cell development.[4][5][6] Inhibitors targeting JAKs are effective in treating autoimmune diseases and myeloproliferative neoplasms.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using the this compound core.

Table 1: CDK and FLT3 Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
FN-1501 FLT30.28[7][8]
CDK2/cyclin A2.47[7]
CDK4/cyclin D10.85[7]
CDK6/cyclin D11.96[7]
Compound 8t FLT30.089[9][10]
CDK20.719[9][10]
CDK40.770[9][10]
AT7519 CDK1210[11]
CDK210[11]
CDK4100[11]
CDK6210[11]
CDK910[11]

Table 2: JAK Family Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 3f JAK13.4[12]
JAK22.2[12]
JAK33.5[12]
Ruxolitinib JAK13.3[12]
JAK22.8[12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.

CDK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates pRb pRb CDK4/6->pRb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates CDK2->pRb E2F E2F Rb->E2F Inhibits E2F->Cyclin E Promotes Transcription S-Phase Entry S-Phase Entry E2F->S-Phase Entry 4-Aminopyrazole-based CDK Inhibitor 4-Aminopyrazole-based CDK Inhibitor 4-Aminopyrazole-based CDK Inhibitor->CDK4/6 4-Aminopyrazole-based CDK Inhibitor->CDK2

CDK Signaling Pathway and Inhibition.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response cluster_inhibitor FLT3 Ligand (FL) FLT3 Ligand (FL) FLT3 Receptor FLT3 Receptor FLT3 Ligand (FL)->FLT3 Receptor Binds & Activates STAT5 STAT5 FLT3 Receptor->STAT5 PI3K PI3K FLT3 Receptor->PI3K RAS RAS FLT3 Receptor->RAS Mutated FLT3 (ITD/TKD) Mutated FLT3 (ITD/TKD) Mutated FLT3 (ITD/TKD)->STAT5 Constitutive Activation Mutated FLT3 (ITD/TKD)->PI3K Mutated FLT3 (ITD/TKD)->RAS p-STAT5 p-STAT5 STAT5->p-STAT5 Gene Transcription Gene Transcription p-STAT5->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Differentiation Block Differentiation Block Gene Transcription->Differentiation Block 4-Aminopyrazole-based FLT3 Inhibitor 4-Aminopyrazole-based FLT3 Inhibitor 4-Aminopyrazole-based FLT3 Inhibitor->Mutated FLT3 (ITD/TKD)

FLT3 Signaling Pathway in AML.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response cluster_inhibitor Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds & Dimerizes JAK JAK Cytokine Receptor->JAK Recruits & Activates STAT STAT Cytokine Receptor->STAT Recruits p-JAK p-JAK JAK->p-JAK Autophosphorylation p-JAK->Cytokine Receptor p-JAK->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT Dimer p-STAT Dimer p-STAT->p-STAT Dimer Dimerizes Gene Transcription Gene Transcription p-STAT Dimer->Gene Transcription Translocates & Binds DNA Inflammation Inflammation Gene Transcription->Inflammation Immunity Immunity Gene Transcription->Immunity Hematopoiesis Hematopoiesis Gene Transcription->Hematopoiesis 4-Aminopyrazole-based JAK Inhibitor 4-Aminopyrazole-based JAK Inhibitor 4-Aminopyrazole-based JAK Inhibitor->JAK

JAK-STAT Signaling Pathway.

Experimental Protocols

The following section details generalized synthetic protocols for the preparation of kinase inhibitors based on the this compound scaffold. These protocols are derived from common synthetic routes reported in the literature.

General Workflow for Synthesis and Evaluation

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Starting Material (e.g., 4-Nitro-1H-pyrazole-3-carboxylic acid) B Amide Coupling A->B C Nitro Group Reduction B->C D 4-Amino-1H-pyrazole-3-carboxamide Intermediate C->D E Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) D->E F Final Kinase Inhibitor E->F G In Vitro Kinase Assay (IC50 Determination) F->G H Cell-Based Proliferation Assay (GI50 Determination) G->H I Western Blot Analysis (Target Engagement) H->I J In Vivo Xenograft Studies I->J K Structure-Activity Relationship (SAR) Studies J->K K->E Iterative Design

General workflow for synthesis and evaluation.
Protocol 1: Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Intermediate

This protocol describes the synthesis of a key intermediate, 4-amino-1H-pyrazole-3-carboxamide, starting from 4-nitro-1H-pyrazole-3-carboxylic acid.[13]

Step 1: Amide Coupling

  • To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or THF), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a base (e.g., DIPEA or triethylamine) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-nitro-1H-pyrazole-3-carboxamide derivative.

Step 2: Nitro Group Reduction

  • Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (10 mol%) and perform hydrogenation under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Alternatively, use other reducing agents like tin(II) chloride dihydrate in ethanol at elevated temperatures or iron powder in acetic acid.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1H-pyrazole-3-carboxamide intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of Final Kinase Inhibitors via Buchwald-Hartwig Amination

This protocol outlines the coupling of the 4-amino-1H-pyrazole-3-carboxamide intermediate with a heterocyclic halide to furnish the final kinase inhibitor.

  • To a reaction vessel, add the 4-amino-1H-pyrazole-3-carboxamide intermediate (1.0 eq), the aryl or heteroaryl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (2-10 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos) (4-20 mol%).

  • Add a base, such as cesium carbonate, potassium phosphate, or sodium tert-butoxide (1.5-3.0 eq).

  • Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF).

  • Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Conclusion

The this compound scaffold is a cornerstone in the development of targeted kinase inhibitors. The synthetic accessibility and the ability to readily functionalize this core structure allow for the generation of diverse chemical libraries for screening against various kinase targets. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications. The continued exploration of this versatile scaffold is expected to yield next-generation inhibitors with improved potency, selectivity, and clinical efficacy.

References

Application of 4-Amino-1H-pyrazole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel agrochemicals. Its unique structural framework, featuring both an amino group and a carboxylic acid moiety on a pyrazole scaffold, provides a rich platform for chemical modification to generate a diverse range of bioactive molecules. This application note details the use of this compound and its derivatives in the synthesis of potent fungicides and herbicides, providing comprehensive experimental protocols and bioactivity data. The primary focus is on the derivatization of the carboxylic acid group to form pyrazole carboxamides, a class of compounds that has demonstrated significant success in agrochemical applications.

Fungicidal Applications

Derivatives of this compound, particularly its amide derivatives, have emerged as a promising class of fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that target the mitochondrial respiratory chain in fungi, leading to the disruption of ATP formation and ultimately cell death. The synthesis of these derivatives typically involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a variety of amines to generate a library of candidate fungicides.

Quantitative Data for Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a compound that inhibits 50% of the mycelial growth of a fungus.

Compound IDTarget PathogenEC50 (µg/mL)Reference Compound (Boscalid) EC50 (µg/mL)
PCA-Thiazole-6i Valsa mali1.779.19
PCA-Thiazole-19i Valsa mali1.979.19
PCA-Thiazole-23i Rhizoctonia solani3.79Not Reported
PCA-Oxime-E1 Rhizoctonia solani1.12.2
PCA-Amide-8j Alternaria solani3.06Not Reported
PCA-Isoxazole-7ai Rhizoctonia solani0.37Not Reported

Herbicidal Applications

The 4-aminopyrazole scaffold has also been successfully incorporated into novel herbicides. These derivatives can be designed to inhibit different plant-specific targets. One key area of research is the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a critical enzyme in the synthesis of plastoquinone and tocopherols, and its inhibition leads to bleaching of the plant tissues and ultimately death. Another emerging target for pyrazole-based herbicides is transketolase (TK), an enzyme involved in the Calvin cycle of photosynthesis.

Quantitative Data for Herbicidal Activity

The following table presents data on the herbicidal activity of pyrazole derivatives, showcasing their inhibitory effects on weed growth.

Compound IDWeed SpeciesAssay TypeInhibition (%)Concentration
Picolinic Acid-S202 Arabidopsis thalianaRoot Growth78.40.5 µmol/L
Picolinic Acid-Series Brassica napusRoot Growth>80250 µM
Picolinic Acid-Series Amaranthus retroflexus L.Post-emergence100Not Specified
Pyrazole Amide-6ba Digitaria sanguinalisRoot Growth~90Not Specified
Pyrazole Amide-6bj Digitaria sanguinalisPost-emergence~80150 g ai/ha

Experimental Protocols

Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives

A general and robust method for the synthesis of 4-Amino-1H-pyrazole-3-carboxamide derivatives proceeds through a 4-nitro precursor.

Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carbonyl chloride

  • To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 60 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture in vacuo to obtain the crude 4-nitro-1H-pyrazole-3-carbonyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling to form 4-Nitro-1H-pyrazole-3-carboxamides

  • Dissolve the desired amine (1.0 eq) in pyridine.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 4-nitro-1H-pyrazole-3-carbonyl chloride (1.0 eq) in pyridine dropwise to the amine solution.

  • Stir the reaction mixture at 25 °C for 6 hours.

  • Remove the solvent on a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-nitro-1H-pyrazole-3-carboxamide.

Step 3: Reduction to 4-Amino-1H-pyrazole-3-carboxamides

  • Dissolve the 4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the final 4-Amino-1H-pyrazole-3-carboxamide derivative.

In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)
  • Prepare stock solutions of the test compounds in acetone at a concentration of 100 µg/mL.[1]

  • Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • While the PDA is still molten, add the appropriate volume of the stock solution to achieve the desired final test concentrations. Acetone is used as a negative control.[1]

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each Petri dish with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelial colony of the control and T is the average diameter of the mycelial colony of the treated group.

  • Determine the EC50 value by probit analysis of the inhibition data at various concentrations.

Herbicidal Bioassay (Root Growth Inhibition)
  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare a nutrient agar medium in Petri dishes.

  • Incorporate the test compounds into the agar at the desired concentrations.

  • Place surface-sterilized seeds of the target weed species (e.g., Brassica napus, Echinochloa crusgalli) on the surface of the agar.[2]

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions of light and temperature.

  • After a specified period (e.g., 7-14 days), measure the root length of the seedlings.

  • Calculate the percentage of root growth inhibition compared to an untreated control.[2]

Visualizations

Synthesis Pathway of 4-Amino-1H-pyrazole-3-carboxamide Derivatives

Synthesis_Pathway start 4-Nitro-1H-pyrazole- 3-carboxylic acid acid_chloride 4-Nitro-1H-pyrazole- 3-carbonyl chloride start->acid_chloride Oxalyl Chloride, DMF (cat.), THF nitro_amide 4-Nitro-1H-pyrazole- 3-carboxamide Derivative acid_chloride->nitro_amide amine R-NH2 (Amine) amine->nitro_amide Pyridine final_product 4-Amino-1H-pyrazole- 3-carboxamide Derivative nitro_amide->final_product H2, Pd/C

Caption: General synthesis route for 4-Amino-1H-pyrazole-3-carboxamide derivatives.

Mode of Action: SDH Inhibition by Pyrazole Carboxamides

SDH_Inhibition succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh succinate->sdh fumarate Fumarate sdh->fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- transfer sdh->etc atp ATP Production etc->atp etc->atp cell_death Fungal Cell Death pyrazole Pyrazole Carboxamide (Fungicide) inhibition pyrazole->inhibition inhibition->sdh Inhibits

Caption: Mechanism of action for pyrazole carboxamide fungicides via SDH inhibition.

Experimental Workflow for In Vitro Antifungal Bioassay

Bioassay_Workflow prep_compounds Prepare Test Compound Stock Solutions amend_media Amend PDA with Test Compounds prep_compounds->amend_media prep_media Prepare and Sterilize PDA Medium prep_media->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition & EC50 measure->calculate

Caption: Workflow for the mycelium growth inhibition antifungal bioassay.

References

Application Notes and Protocols for N-alkylation of 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a critical scaffold in medicinal chemistry and drug development due to their diverse biological activities. The regioselective N-alkylation of polysubstituted pyrazoles, such as 4-amino-1H-pyrazole-3-carboxylic acid, is a key synthetic step that significantly influences the pharmacological profile of the resulting molecules. The presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2) often leads to the formation of regioisomers, making regiocontrol a significant challenge. This document provides detailed protocols for the N-alkylation of this compound, focusing on strategies to achieve high regioselectivity.

Direct N-alkylation of this compound can be challenging due to the presence of the acidic carboxylic acid proton, which can interfere with base-mediated reactions. A common and effective strategy is to first esterify the carboxylic acid, followed by N-alkylation of the resulting ester and subsequent hydrolysis to the desired N-alkylated carboxylic acid.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of substituted pyrazoles is a delicate interplay of steric and electronic factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-substituted pyrazoles, the N1 position is typically favored.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the ring nitrogens. Electron-withdrawing groups, such as a carboxylic acid or ester at the C3 position, can decrease the nucleophilicity of the adjacent N2 nitrogen, thereby favoring alkylation at the N1 position.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 ratio.

Experimental Protocols

Protocol 1: Two-Step N-Alkylation via Esterification and Hydrolysis

This protocol involves the esterification of this compound, followed by N-alkylation of the ester and subsequent hydrolysis.

Step 1: Esterification of this compound

A common method for esterification is the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Ethanol (or other suitable alcohol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of ethanol (e.g., 10-20 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-amino-1H-pyrazole-3-carboxylate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: Base-Mediated N-Alkylation of Ethyl 4-Amino-1H-pyrazole-3-carboxylate

This is a widely used method for the N-alkylation of pyrazoles.

Materials:

  • Ethyl 4-amino-1H-pyrazole-3-carboxylate (from Step 1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (1.5-2.0 eq for K₂CO₃, 1.1 eq for NaH)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the pyrazole.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Step 3: Hydrolysis of the N-Alkyl Pyrazole Ester

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • N-alkyl ethyl 4-aminopyrazole-3-carboxylate (from Step 2)

  • Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH))

  • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

  • Acid (e.g., 1M Hydrochloric acid (HCl))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-alkyl pyrazole ester (1.0 eq) in a mixture of THF and water.

  • Add the base (e.g., LiOH, 2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkyl-4-amino-1H-pyrazole-3-carboxylic acid.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a mild alternative for the N-alkylation of pyrazoles with primary or secondary alcohols. It proceeds with inversion of configuration at the alcohol's stereocenter.

Materials:

  • Ethyl 4-amino-1H-pyrazole-3-carboxylate

  • Alcohol (1.0-1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous solvent (e.g., THF, Dichloromethane (DCM))

  • Round-bottom flask

  • Inert atmosphere

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 4-amino-1H-pyrazole-3-carboxylate (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-alkylated product.

  • The ester can then be hydrolyzed as described in Protocol 1, Step 3.

Data Presentation

The regioselectivity of N-alkylation is highly dependent on the specific reactants and conditions. The following tables provide a summary of expected outcomes based on literature for similar pyrazole systems.

Table 1: Regioselectivity in Base-Mediated N-Alkylation of 3-Substituted Pyrazoles

3-SubstituentAlkylating AgentBaseSolventN1:N2 RatioApproximate Yield (%)
-COOEtMethyl IodideK₂CO₃DMFPredominantly N170-90
-COOEtBenzyl BromideK₂CO₃DMFPredominantly N175-95
-COOEtEthyl BromideNaHTHFHigh N1 selectivity65-85
-CONH₂Benzyl BromideNaHTHF>99:1High

Table 2: Comparison of N-Alkylation Methods for Pyrazoles

MethodTypical ReagentsKey AdvantagesKey Disadvantages
Base-MediatedAlkyl halide, K₂CO₃/NaH, DMF/MeCNCost-effective, wide substrate scopeCan have moderate regioselectivity, requires inert conditions with strong bases
Mitsunobu ReactionAlcohol, PPh₃, DEAD/DIADMild conditions, inversion of stereochemistryStoichiometric phosphine oxide byproduct can complicate purification
Acid-CatalyzedTrichloroacetimidates, Brønsted acidAvoids strong basesRequires preparation of the alkylating agent

Visualizations

G Logical Flow for Regioselective N-Alkylation cluster_factors Influencing Factors cluster_outcome Predicted Outcome for 4-Amino-1H-pyrazole-3-carboxylate Steric Steric Hindrance at C3 and C5 N1 N1 Alkylation (Major Product) Steric->N1 C3-ester group favors N1 Electronic Electronic Effects of Substituents Electronic->N1 EWG at C3 decreases N2 nucleophilicity N2 N2 Alkylation (Minor Product) Electronic->N2 Amino group at C4 may slightly increase N2 nucleophilicity Conditions Reaction Conditions (Base, Solvent) Conditions->N1 Non-polar solvents and bulky bases can increase N1 G Experimental Workflow: Two-Step N-Alkylation Start 4-Amino-1H-pyrazole- 3-carboxylic acid Esterification Esterification (e.g., EtOH, H₂SO₄, reflux) Start->Esterification Ester Ethyl 4-amino-1H-pyrazole- 3-carboxylate Esterification->Ester Alkylation N-Alkylation (e.g., R-X, Base, Solvent) Ester->Alkylation Mixture Mixture of N1 and N2 alkylated esters Alkylation->Mixture Separation Chromatographic Separation Mixture->Separation N1_ester N1-alkylated ester Separation->N1_ester N2_ester N2-alkylated ester Separation->N2_ester Hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) N1_ester->Hydrolysis Final_Product N1-Alkyl-4-amino-1H-pyrazole- 3-carboxylic acid Hydrolysis->Final_Product

Application Notes and Protocols for Amide Coupling Reactions with 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry. The pyrazole carboxamide scaffold is a well-established pharmacophore present in numerous biologically active compounds, particularly in the realm of kinase inhibitors for oncology. This application note provides detailed protocols for the synthesis of 4-Amino-1H-pyrazole-3-carboxamide derivatives, focusing on a robust and widely applicable two-step synthetic route involving the amide coupling of a nitro-precursor followed by reduction. This methodology is central to the development of potent inhibitors of kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are critical targets in diseases like Acute Myeloid Leukemia (AML).[1]

Strategic Importance in Drug Discovery

The 4-amino-1H-pyrazole-3-carboxamide core serves as a versatile scaffold for several reasons:

  • Kinase Hinge Binding: The pyrazole ring and the adjacent carboxamide form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

  • Structural Diversity: The amino group at the 4-position and the amide nitrogen provide two points for diversification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Proven Clinical Relevance: Derivatives of this scaffold have shown significant preclinical efficacy and have been advanced into clinical trials, highlighting their therapeutic potential.[1]

General Synthetic Workflow

The most prevalent and efficient synthetic strategy to obtain diverse 4-Amino-1H-pyrazole-3-carboxamide derivatives avoids direct amide coupling with the amino-acid due to the reactive amino group. Instead, a two-step approach is favored, starting with 4-nitro-1H-pyrazole-3-carboxylic acid.

G cluster_0 Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives A 4-Nitro-1H-pyrazole-3-carboxylic Acid C Amide Coupling A->C B Amine (R-NH2) B->C D 4-Nitro-1H-pyrazole-3-carboxamide Derivative C->D Formation of Amide Bond E Reduction D->E Nitro Group Reduction F Final Product: 4-Amino-1H-pyrazole-3-carboxamide Derivative E->F

Caption: General synthetic workflow for 4-Amino-1H-pyrazole-3-carboxamide derivatives.

Experimental Protocols

This section details common protocols for the key steps in the synthesis of 4-Amino-1H-pyrazole-3-carboxamide derivatives.

Protocol 1: Amide Coupling via Acid Chloride Formation

This method is suitable for a wide range of amines and generally provides good yields.

Step 1: Amide Coupling

  • Activation: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops). Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and THF to yield the crude 4-nitro-1H-pyrazole-3-carbonyl chloride.

  • Coupling: Dissolve the crude acid chloride in anhydrous pyridine (approx. 0.5 M).

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq.) in anhydrous pyridine.

  • At 0 °C, add the acid chloride solution dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-nitro-1H-pyrazole-3-carboxamide derivative.

Step 2: Nitro Group Reduction

  • Hydrogenation: Dissolve the 4-nitro-1H-pyrazole-3-carboxamide derivative (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 4-amino-1H-pyrazole-3-carboxamide derivative, which can be further purified by crystallization or chromatography if necessary.

Protocol 2: Amide Coupling using Peptide Coupling Reagents (EDC/HOBt)

This method is particularly useful for sensitive substrates as it proceeds under milder conditions.

Step 1: Amide Coupling

  • Reaction Setup: Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DMF.

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Nitro Group Reduction

Follow the procedure described in Protocol 1, Step 2.

Data Presentation: Amide Coupling Reaction Yields

The following table summarizes representative yields for the amide coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with various amines, followed by nitro group reduction.

Amine SubstrateCoupling MethodReduction MethodOverall Yield (%)Reference
AnilineOxalyl Chloride/PyridinePd/C, H₂75-85[2]
4-FluoroanilineEDC, HOBt, DIPEAPd/C, H₂60-70[3]
BenzylamineOxalyl Chloride/PyridinePd/C, H₂80-90[2]
PiperidineEDC, HOBt, DIPEAPd/C, H₂70-80[3]
4-(Aminomethyl)pyridineBOP, DIPEAPd/C, H₂65-75[4][5]
tert-Butyl piperazine-1-carboxylateOxalyl Chloride/PyridinePd/C, H₂85-95[1]

Yields are approximate and can vary based on the specific reaction conditions and the scale of the reaction.

Application in Kinase Inhibitor Development: FLT3/CDK Signaling in AML

Mutations leading to the constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML). Activated FLT3 signals through various downstream pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting cell proliferation and survival. CDKs, particularly CDK4/6, are crucial for cell cycle progression from the G1 to the S phase. In many AML subtypes, there is a dependency on CDK activity for leukemic cell proliferation. Therefore, dual inhibition of FLT3 and CDKs is a promising therapeutic strategy. 4-Amino-1H-pyrazole-3-carboxamide derivatives have been designed to target both of these key kinases.

G cluster_0 FLT3 and CDK Signaling in AML FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation CDK46 CDK4/6 Rb Rb Phosphorylation CDK46->Rb G1S G1-S Phase Transition Rb->G1S G1S->Proliferation Inhibitor 4-Amino-1H-pyrazole- 3-carboxamide Derivative Inhibitor->FLT3 Inhibitor->CDK46

Caption: Simplified FLT3 and CDK signaling pathways in AML and the inhibitory action of 4-Amino-1H-pyrazole-3-carboxamide derivatives.

References

Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Amino-1H-pyrazole-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The synthesis originates from the versatile starting material, 4-Amino-1H-pyrazole-3-carboxylic acid. Pyrazolo[3,4-d]pyrimidines are recognized as potent kinase inhibitors, and this document outlines their synthesis, biological context, and detailed experimental procedures.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and a privileged structure in the development of kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.[1][2] This has resulted in the development of numerous pyrazolo[3,4-d]pyrimidine-based compounds with therapeutic potential in oncology, inflammation, and other disease areas. This document focuses on a reliable synthetic route to this important scaffold starting from this compound.

Biological Context: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines have been successfully developed as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Key kinase targets for pyrazolo[3,4-d]pyrimidine-based inhibitors include Bruton's tyrosine kinase (BTK), Src family kinases, and mTOR (mammalian target of rapamycin).[1][3] Inhibition of these kinases can disrupt signaling cascades responsible for cell proliferation, survival, and angiogenesis.

Below is a representative signaling pathway that can be targeted by pyrazolo[3,4-d]pyrimidine derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Pyrazolo_Pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->mTORC1 inhibits Synthesis_Workflow Start This compound Intermediate 4-Amino-1H-pyrazole-3-carboxamide Start->Intermediate Amidation (e.g., SOCl2, NH4OH) Product1 Pyrazolo[3,4-d]pyrimidin-4-one Intermediate->Product1 Cyclization (Formamide, heat) Product2 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine Intermediate->Product2 Cyclization (Urea, heat)

References

The Diverse Biological Activities of 4-Amino-1H-pyrazole-3-carboxylic Acid Derivatives: A Resource for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can now access a comprehensive overview of the significant biological activities of 4-Amino-1H-pyrazole-3-carboxylic acid derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties, alongside targeted enzyme inhibition.

This document provides detailed application notes and experimental protocols for key biological assays, summarizing quantitative data to facilitate comparative analysis and guide future research in the development of novel therapeutics.

Anticancer Activity: Targeting Kinases in Leukemia

Derivatives of 4-Amino-1H-pyrazole-3-carboxamide have shown remarkable efficacy against Acute Myeloid Leukemia (AML).[1][2] By modifying the structure of existing potent inhibitors, novel compounds have been synthesized that exhibit strong activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), crucial targets in AML treatment.[1][2]

One notable derivative, compound 8t , demonstrated an IC50 value of 0.089 nM against FLT3 and also showed potent inhibition of CDK2 (IC50: 0.719 nM) and CDK4 (IC50: 0.770 nM).[1] This compound also displayed significant anti-proliferative effects in the MV4-11 AML cell line with an IC50 of 1.22 nM and inhibited the proliferation of a majority of the NCI60 human cell lines with a GI50 of less than 1 μM for most cell lines.[1][2] The anticancer activity of some pyrazole derivatives has also been linked to their ability to bind to DNA and induce cleavage.[3]

Quantitative Anticancer Activity Data
CompoundTargetIC50 (nM)Cell LineIC50/GI50 (nM)Reference
8t FLT30.089MV4-111.22 (IC50)[1]
CDK20.719--[1]
CDK40.770--[1]
FLT3 mutants< 5--[1]
NCI60 panel-Various< 1000 (GI50)[1]
FN-1501 FLT32.33--[1]
CDK21.02--[1]
CDK40.39--[1]
pym-5 DNA Binding (K)1.06 x 10^5 M^-1--[3]

Signaling Pathway of FLT3 Inhibition in AML

FLT3_Pathway FLT3 FLT3 Receptor Downstream Downstream Signaling (RAS/MEK, etc.) FLT3->Downstream Activates Derivative 4-Amino-1H-pyrazole- 3-carboxamide Derivative (e.g., 8t) Derivative->FLT3 Binds to ATP-binding site ATP ATP ATP->FLT3 Proliferation AML Cell Proliferation Downstream->Proliferation Promotes

Caption: Inhibition of the FLT3 signaling pathway by 4-Amino-1H-pyrazole-3-carboxamide derivatives in AML.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5][6] These compounds have shown inhibitory effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

For instance, certain derivatives exhibited high activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5] In terms of antifungal activity, promising effects were observed against Candida albicans and Aspergillus flavus.[5] The structure-activity relationship studies suggest that the position and charge of electronegative atoms, such as fluorine and oxygen, in the pyrazole substituents are crucial for their antifungal potency.[4]

Quantitative Antimicrobial Activity Data (MIC values)
CompoundOrganismMIC (µg/mL)Reference
2f Staphylococcus aureus12.5[5]
2g Candida albicans12.5[5]
24 Staphylococcus aureus16[6]
25 Staphylococcus aureus16[6]

Experimental Protocols

General Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives

The synthesis of these derivatives often involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow cluster_synthesis General Synthesis Scheme Start 4-Nitro-1H-pyrazole-3-carboxylic acid Amine_Coupling Couple with various amines Start->Amine_Coupling Reduction1 Reduce nitro group Amine_Coupling->Reduction1 Intermediate1 Intermediate Amine Reduction1->Intermediate1 Substitution Substitute with heterocyclic moiety Intermediate1->Substitution Final_Product Final 4-Amino-1H-pyrazole-3-carboxamide Derivative Substitution->Final_Product

References

The Strategic Use of 4-Amino-1H-pyrazole-3-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for the development of potent anti-inflammatory agents. Its unique structural features, including the presence of amino and carboxylic acid functionalities on a pyrazole scaffold, provide a strategic starting point for the synthesis of a diverse range of compounds, most notably pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems. These derivatives have demonstrated significant efficacy in modulating the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. This application note details the synthetic utility of this compound, provides protocols for the synthesis of exemplary anti-inflammatory compounds, and presents their biological evaluation data.

Synthetic Strategy and Workflow

The primary synthetic route involves the cyclocondensation of this compound derivatives with suitable reagents to form fused ring systems. A common and effective strategy is the synthesis of pyrazolo[3,4-d]pyrimidines. The general workflow for this process is outlined below.

G cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Core cluster_derivatization Derivatization for Biological Activity cluster_evaluation Biological Evaluation start This compound ester Esterification (e.g., Ethyl 4-amino-1H-pyrazole-3-carboxylate) start->ester SOCl2, EtOH cyclization Cyclization with Formamide ester->cyclization Reflux core Pyrazolo[3,4-d]pyrimidin-4-one cyclization->core chlorination Chlorination (4-chloro-1H-pyrazolo[3,4-d]pyrimidine) core->chlorination POCl3 substitution Nucleophilic Substitution (e.g., with amines, thiols) chlorination->substitution final_compounds Target Anti-inflammatory Compounds substitution->final_compounds in_vitro In Vitro COX-1/COX-2 Inhibition Assay final_compounds->in_vitro in_vivo In Vivo Anti-inflammatory (Carrageenan-induced paw edema) final_compounds->in_vivo data_analysis Data Analysis (IC50, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis G cluster_pathway Pro-inflammatory Signaling Pathway cluster_inhibition Inhibition by Pyrazole Derivatives AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Housekeeping functions PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam inflammation Inflammation, Pain, Fever PGs_inflam->inflammation pyrazole_drug Pyrazole Derivative (e.g., Pyrazolo[3,4-d]pyrimidine) pyrazole_drug->COX2 Selective Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable synthetic pathway involves a two-step process. The first step is the nitration of a suitable pyrazole precursor to yield 4-nitro-1H-pyrazole-3-carboxylic acid. The subsequent and critical step is the reduction of the nitro group at the C4 position to an amino group to obtain the final product.

Q2: My final product is difficult to purify. What are some recommended purification strategies?

A2: Purification of aminopyrazole carboxylic acids can be challenging due to their amphoteric nature.[1] Standard purification techniques can be adapted. Recrystallization from a suitable solvent system, such as ethanol/water or dioxane, is often effective.[2] For persistent impurities, conversion of the carboxylic acid to its methyl or ethyl ester, followed by column chromatography and subsequent hydrolysis back to the acid, can be a viable strategy.[1] Additionally, acid-base extraction can be employed by dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.[1]

Q3: Can I use other methods besides the reduction of a nitro group to introduce the amino group?

A3: While the reduction of the corresponding 4-nitro derivative is the most common approach, other methods for the synthesis of aminopyrazoles exist in the literature, such as the Hofmann, Curtius, or Lossen rearrangements of pyrazole carboxamides or carboxylic acids. However, for the specific case of this compound, the nitration-reduction sequence is generally the most direct and well-established method.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can arise from either the initial nitration step or, more commonly, the subsequent reduction of the nitro group. This guide addresses potential issues in a stepwise manner.

Issue 1: Low yield in the synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid.

Possible Cause 1.1: Incomplete Nitration

  • Solution: Ensure that the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of sufficient concentration and used in the correct stoichiometric ratio. The reaction temperature is critical; maintain the recommended temperature range to prevent both incomplete reaction and unwanted side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Possible Cause 1.2: Side Reactions during Nitration

  • Solution: Over-nitration or oxidation of the starting material can occur if the reaction conditions are too harsh. Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial. Using milder nitrating agents or adjusting the reaction time can also mitigate the formation of byproducts.

Issue 2: Low yield during the reduction of 4-nitro-1H-pyrazole-3-carboxylic acid.

Possible Cause 2.1: Incomplete Reduction of the Nitro Group

  • Solution: This is a frequent challenge in nitro group reductions.[3] Several factors can contribute to an incomplete reaction:

    • Catalyst Inactivity (for Catalytic Hydrogenation): If using catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, ensure the catalyst is fresh and has not been deactivated.[3] If necessary, increase the catalyst loading.

    • Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH), use a sufficient excess of the metal and ensure it is finely powdered to maximize surface area.[3]

    • Poor Solubility: The nitro compound must be soluble in the chosen solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water.[3][4]

    • Reaction Temperature: While many reductions can be performed at room temperature, some substrates may require heating to achieve a reasonable rate.[3] However, be aware that higher temperatures can also promote side reactions.

Possible Cause 2.2: Formation of Side Products

  • Solution: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3] If the reaction is not driven to completion, these intermediates can lead to the formation of azoxy and azo compounds as dimeric side products.[3] To minimize these, ensure a sufficient excess of the reducing agent and maintain optimal reaction conditions. Proper temperature control is important to prevent localized overheating, which can favor the formation of such byproducts.[3]

Possible Cause 2.3: Reduction of Other Functional Groups

  • Solution: The pyrazole ring itself is generally stable to reduction under common conditions for nitro group reduction.[5] However, if other sensitive functional groups are present on the molecule, a chemoselective reducing agent should be chosen. For instance, catalytic hydrogenation can reduce double bonds, while metal/acid systems are generally more selective for the nitro group.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the key reduction step, as inferred from general organic synthesis literature. The optimal conditions for your specific substrate may require some optimization.

ParameterCatalytic Hydrogenation (Pd/C)Metal/Acid Reduction (SnCl₂·2H₂O)
Reducing Agent H₂ gas with Pd/C catalystTin(II) chloride dihydrate
Typical Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol, Ethyl Acetate
Temperature Room Temperature to 50 °CRoom Temperature to Reflux
**Pressure (for H₂) **1 atm to 50 psiNot Applicable
Typical Reaction Time 2 - 24 hours1 - 12 hours
Reported Yields Generally high (can be >90%)Variable, often good to high
Common Issues Catalyst poisoning, deactivationStoichiometry of SnCl₂, acidic workup

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid

This protocol is a general representation and may require optimization.

  • Starting Material: 1H-pyrazole-3-carboxylic acid.

  • Nitration:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add the 1H-pyrazole-3-carboxylic acid to the cooled nitrating mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated 4-nitro-1H-pyrazole-3-carboxylic acid by filtration, wash with cold water, and dry.

Protocol 2: Reduction of 4-nitro-1H-pyrazole-3-carboxylic acid to this compound

Method A: Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon or Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

Method B: Reduction with Tin(II) Chloride

  • Setup: To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).

  • Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting tin salts will precipitate.

  • Filtration: Filter the mixture to remove the tin salts, washing the solid with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or other suitable methods.

Visualizations

Synthesis_Pathway Start 1H-pyrazole-3-carboxylic acid Nitro 4-nitro-1H-pyrazole-3-carboxylic acid Start->Nitro Nitration (HNO3, H2SO4) Amino This compound Nitro->Amino Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckStep Identify problematic step: Nitration or Reduction? Start->CheckStep NitrationIssue Nitration Step Issues CheckStep->NitrationIssue Nitration ReductionIssue Reduction Step Issues CheckStep->ReductionIssue Reduction IncompleteNitration Incomplete Reaction? - Check reagents - Monitor reaction NitrationIssue->IncompleteNitration NitrationSideReactions Side Reactions? - Control temperature - Adjust conditions NitrationIssue->NitrationSideReactions IncompleteReduction Incomplete Reduction? - Check catalyst/reagent - Improve solubility - Adjust temperature ReductionIssue->IncompleteReduction ReductionSideProducts Side Products Formed? (azo/azoxy) - Ensure excess reducing agent - Control temperature ReductionIssue->ReductionSideProducts PurificationLoss Significant loss during purification? IncompleteNitration->PurificationLoss NitrationSideReactions->PurificationLoss IncompleteReduction->PurificationLoss ReductionSideProducts->PurificationLoss OptimizePurification Optimize Purification: - Recrystallization solvent - Acid-base extraction PurificationLoss->OptimizePurification Yes YieldImproved Yield Improved PurificationLoss->YieldImproved No OptimizePurification->YieldImproved

Caption: Troubleshooting workflow for low yield synthesis.

Reduction_Factors Yield Yield of This compound Reagent Reducing Agent & Catalyst Yield->Reagent Solvent Solvent System Yield->Solvent Temperature Reaction Temperature Yield->Temperature Purity Starting Material Purity Yield->Purity Activity Activity & Loading Reagent->Activity Solubility Substrate Solubility Solvent->Solubility Rate Reaction Rate vs. Side Reactions Temperature->Rate Impurities Presence of Impurities Purity->Impurities

Caption: Key factors influencing reduction yield.

References

Technical Support Center: Purification of 4-Amino-1H-pyrazole-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 4-Amino-1H-pyrazole-3-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on literature for similar amino-pyrazole carboxylic acids, alcohols are a good starting point. Ethanol is frequently suggested as a primary choice for recrystallization of related compounds.[1] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try gradually adding more solvent. However, be mindful that using an excessive amount of solvent will lead to a lower yield. If the compound still does not dissolve, the chosen solvent may be unsuitable. You may need to select a more polar or less polar solvent depending on the properties of your compound and any impurities.

Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?

A3: Several factors can inhibit crystallization:

  • The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.

  • The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]

  • The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: The recrystallization yield is very low. How can I improve it?

A4: To improve a low yield, consider the following:

  • Minimize the amount of hot solvent used. Use only the minimum volume of hot solvent required to completely dissolve the crude product.

  • Ensure thorough cooling. Cooling the solution in an ice bath after it has reached room temperature will maximize precipitation.

  • Avoid premature crystallization. If crystals form too quickly in the hot solution, it can trap impurities. Ensure all the crude material is fully dissolved before cooling.

  • Check the mother liquor. After filtration, you can cool the filtrate further to see if more product crystallizes. If so, you can recover a second crop of crystals.

Q5: My purified crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your desired product, potentially reducing the yield.

Q6: The compound "oils out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To address this, you can:

  • Reheat the solution and add a small amount of additional solvent to decrease the saturation.

  • Try a different solvent with a lower boiling point.

  • Allow the solution to cool more slowly.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No Crystals Form Solution is too dilute.Evaporate some of the solvent and allow to cool again.
Supersaturation.Scratch the inner wall of the flask or add a seed crystal.[3]
Insufficient cooling.Cool the flask in an ice-water bath.
Low Yield Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Incomplete precipitation.Ensure the solution is cooled thoroughly.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and filter paper).
Product loss during washing.Wash the collected crystals with a minimal amount of ice-cold solvent.
Oiling Out Compound is melting in the hot solvent.Use a solvent with a lower boiling point.
Solution is too concentrated.Add a small amount of hot solvent to the oily mixture and reheat until clear.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before further cooling.
Impure Crystals Crystals formed too quickly.Allow the solution to cool more slowly to promote the formation of purer crystals.[3]
Inefficient washing.Wash the crystals thoroughly with a small amount of cold solvent.
Insoluble impurities present.Perform a hot filtration step to remove any insoluble material.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes may need to be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture, or 2-Propanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For a more thorough drying, a vacuum oven at a low temperature can be used.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Steps Start Start Recrystallization Problem Issue Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes Impure Impure Crystals Problem->Impure Yes Success Successful Purification Problem->Success No Sol_NoCrystals Concentrate Solution Scratch Flask Add Seed Crystal NoCrystals->Sol_NoCrystals Sol_LowYield Minimize Hot Solvent Ensure Thorough Cooling LowYield->Sol_LowYield Sol_OilingOut Reheat & Add Solvent Cool Slowly OilingOut->Sol_OilingOut Sol_Impure Cool Slowly Wash Thoroughly Hot Filtration Impure->Sol_Impure

Caption: Decision-making diagram for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My final product is a mixture of isomers. How can I separate the desired this compound from its 5-amino isomer?

A1: The formation of the 5-amino isomer is a common side reaction when synthesizing aminopyrazoles from precursors like ethyl 2-cyano-3-ethoxyacrylate and hydrazine. The regioselectivity of the reaction is influenced by the reaction conditions. To separate the isomers, column chromatography is the most effective method. Due to the polar nature of the amino and carboxylic acid groups, reverse-phase chromatography (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with formic or acetic acid) is recommended. Alternatively, normal-phase chromatography on silica gel can be attempted, but it may require the addition of modifiers to the eluent, such as a small percentage of acetic acid or triethylamine, to prevent peak tailing.

Q2: After the reaction, I see residual starting materials (ethyl 2-cyano-3-ethoxyacrylate and/or hydrazine) in my crude product. How can I remove them?

A2: Unreacted starting materials can often be removed through recrystallization. If the starting materials are significantly less polar than the product, a simple wash of the crude solid with a less polar solvent in which the product is insoluble may be effective. For more persistent impurities, column chromatography is a reliable option.

Q3: My purified product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

A3: Discoloration often arises from small amounts of highly colored impurities, which may be oxidation products or polymeric side products. Decolorization can be achieved by treating a solution of the crude product with activated charcoal before the final crystallization step. Briefly, dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, stir or heat for a short period, and then filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.

Q4: The yield of my synthesis is consistently low. What are the potential reasons and how can I improve it?

A4: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC or LC-MS). Reaction time and temperature may need to be optimized.

  • Side reactions: As mentioned, the formation of isomeric byproducts is a possibility. Carefully controlling the reaction conditions (e.g., temperature, rate of addition of reagents) can help favor the desired product.

  • Loss during work-up and purification: Significant amounts of the product may be lost during filtration, extraction, and crystallization steps. Ensure that the pH during aqueous work-up is optimized for the precipitation of your zwitterionic product. When recrystallizing, avoid using an excessive amount of solvent and consider cooling the solution for an adequate amount of time to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in the synthesis of this compound?

A: The most common impurities are typically related to the starting materials and potential side reactions. These can include unreacted starting materials, the isomeric 5-Amino-1H-pyrazole-3-carboxylic acid, and hydrolysis products of the starting materials or the final product.

Impurity TypeCommon Examples
Isomeric Impurities 5-Amino-1H-pyrazole-3-carboxylic acid
Unreacted Starting Materials Ethyl 2-cyano-3-ethoxyacrylate, Hydrazine hydrate
Side-Reaction Products Polymeric materials, Oxidation products

Q: What is the best solvent for recrystallizing this compound?

A: Due to its polar nature, this compound is often recrystallized from water or a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The ideal solvent system should dissolve the compound when hot but have low solubility at room temperature or below to ensure good recovery. For a closely related compound, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, recrystallization from ethanol has been reported to yield single crystals[1]. A mixture of isopropanol and water has also been used for the recrystallization of a similar pyrazole carboxylic acid derivative[2].

Q: Can I use column chromatography to purify this compound? What conditions are recommended?

A: Yes, column chromatography can be an effective purification method. Given that the molecule contains both a basic amino group and an acidic carboxylic acid group, it can be challenging to run on standard silica gel due to strong interactions leading to peak tailing. Here are two common approaches:

  • Reverse-Phase Chromatography: This is often the preferred method. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%), can provide good separation.

  • Normal-Phase Chromatography with Additives: If using silica gel, it is advisable to add a small percentage of an acid (like acetic acid) or a base (like triethylamine) to the eluent to suppress the ionization of the carboxylic acid or the amino group, respectively. This helps in obtaining better peak shapes. A common eluent system could be a gradient of methanol in dichloromethane with a constant small percentage of acetic acid.

Q: How can I monitor the progress of the synthesis reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you would spot the reaction mixture alongside the starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid or methanol/dichloromethane). The disappearance of the starting material spots and the appearance of the product spot indicate the reaction's progress. LC-MS is a more powerful technique that can confirm the formation of the product by its mass and monitor the disappearance of reactants.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Solvent Selection: Determine a suitable solvent or solvent mixture in which the crude product is soluble at elevated temperatures but poorly soluble at room temperature. Water, ethanol, or a mixture of the two are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Gently heat the mixture again for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.

Column Chromatography Protocol (Reverse-Phase)

This is a general protocol for purification using a C18 reverse-phase column.

  • Column and Mobile Phase Preparation:

    • Select a C18 column of appropriate size for the amount of crude material.

    • Prepare the mobile phases. A typical system would be:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent, such as the initial mobile phase composition or a solvent in which it is readily soluble (e.g., methanol or DMSO). If using a strong solvent like DMSO, ensure the injection volume is small.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is observed.

  • Elution: Inject the sample onto the column. Elute with a gradient of increasing Mobile Phase B. A typical gradient might be from 5% B to 95% B over 20-30 column volumes. The exact gradient will need to be developed based on the separation of the desired product from its impurities.

  • Fraction Collection: Collect fractions as the compounds elute from the column. Monitor the elution using a UV detector.

  • Analysis and Product Recovery: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Hydrazine Hydrate, Ethyl 2-cyano-3-ethoxyacrylate Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Decision_Tree Start Analysis of Crude Product Impurity_Check Impurities Present? Start->Impurity_Check Isomers Isomeric Impurities? Impurity_Check->Isomers Yes Pure Pure Product Impurity_Check->Pure No Starting_Materials Starting Materials Present? Isomers->Starting_Materials No Column_Chrom Use Column Chromatography Isomers->Column_Chrom Yes Discoloration Product Discolored? Starting_Materials->Discoloration No Recrystallize Recrystallize Starting_Materials->Recrystallize Yes Discoloration->Pure No Charcoal Recrystallize with Activated Charcoal Discoloration->Charcoal Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 4-aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-aminopyrazoles?

A1: The most common and established methods for synthesizing 4-aminopyrazoles involve two main strategies:

  • Reduction of a 4-substituted pyrazole: This typically involves the chemical reduction of a 4-nitropyrazole, 4-nitrosopyrazole, or a 4-hydroxyiminopyrazole precursor.[1] This is a widely used method due to the commercial availability of various substituted pyrazoles.

  • Thorpe-Ziegler Cyclization: This intramolecular cyclization of a dinitrile intermediate is a powerful method for constructing the pyrazole ring with the amino group at the C4 position.[2]

Q2: My 4-aminopyrazole product seems unstable and decomposes upon standing. Why is this happening and how can I prevent it?

A2: The free base of some 4-aminopyrazoles, particularly 4-aminopyrazol-5-ols, can be unstable. This instability can lead to resinification or the formation of side products like bis-pyrazoles through oxidative crosslinking. To mitigate this, it is highly recommended to convert the 4-aminopyrazole into a more stable salt form, such as a hydrochloride (HCl) salt, immediately after synthesis and purification.[3]

Q3: I am using SnCl₂ to reduce my 4-nitropyrazole, but I'm having trouble with the workup. What are the common issues?

A3: A primary challenge with stannous chloride (SnCl₂) reductions is the removal of tin-based byproducts during workup. Quenching the reaction often leads to the formation of hydrated tin oxides, which can be difficult to filter and may co-precipitate with your product, leading to low yields and purification difficulties.[4][5]

Q4: Can I use catalytic hydrogenation to reduce my 4-nitropyrazole? Are there any potential side reactions?

A4: Yes, catalytic hydrogenation (e.g., using Pd/C) is a clean and effective method for reducing 4-nitropyrazoles.[6] However, it's important to consider the presence of other functional groups in your molecule that may also be reduced under these conditions. While generally selective for the nitro group, prolonged reaction times or harsh conditions could potentially lead to the reduction of other sensitive moieties.[7] The primary risk, as with any reduction, is incomplete reaction, leaving residual starting material.

Troubleshooting Guide

Issue 1: Low Yield and/or Complex Mixture of Products in 4-Nitropyrazole Reduction

This is a common issue that can arise from several factors, including the choice of reducing agent and reaction conditions.

Possible Cause 1: Incomplete Reduction

  • Solution:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting 4-nitropyrazole.

    • Increase Equivalents of Reducing Agent: For metal-based reductions (e.g., SnCl₂, Fe), ensure a sufficient excess of the reducing agent is used.[8]

    • Catalyst Activity (for Hydrogenation): Ensure the hydrogenation catalyst (e.g., Pd/C) is fresh and active. If necessary, increase the catalyst loading.

Possible Cause 2: Formation of Tin Byproducts Complicating Isolation (SnCl₂ Reduction)

  • Solution:

    • Modified Workup: After the reaction is complete, instead of just neutralizing, perform a basification (e.g., with 2M KOH or NaOH) and partition the product between an organic solvent (like ethyl acetate) and the aqueous layer. The tin salts will remain in the aqueous phase.[8]

    • Filtration through Celite: After basification, filtering the mixture through a pad of Celite® can help remove the precipitated tin hydroxides.

    • Alternative Workup: In some cases, adding a solution of tetraethylammonium chloride after the reaction can precipitate an insoluble tin salt, which can be easily filtered off.[9]

Possible Cause 3: Product Degradation

  • Solution:

    • Isolate as a Salt: As mentioned in the FAQs, if the 4-aminopyrazole free base is unstable, modify the workup to isolate the product as its hydrochloride or another stable salt. This often involves precipitating the salt from an appropriate solvent by adding HCl (e.g., as a solution in dioxane or isopropanol).

Issue 2: Inefficient Cyclization or Side Products in Thorpe-Ziegler Synthesis

The Thorpe-Ziegler reaction relies on the base-catalyzed intramolecular cyclization of a dinitrile. Failure to cyclize efficiently is a primary failure mode.

Possible Cause 1: Ineffective Base

  • Solution:

    • Choice of Base: The selection of a suitable, non-nucleophilic strong base is critical. Common bases for this reaction include sodium ethoxide, potassium tert-butoxide, or sodium hydride. The optimal base may depend on the specific substrate.

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can quench the base and inhibit the necessary deprotonation steps.

Possible Cause 2: Unstable Intermediate

  • Solution:

    • One-Pot Procedure: The dicyanohydrazone intermediate in some Thorpe-Ziegler routes to 4-aminopyrazoles can be unstable. A one-pot procedure where the intermediate is generated and cyclized in situ without isolation can improve overall yields.[2]

    • Temperature Control: Low temperatures (-15 °C to -30 °C) can help minimize the formation of byproducts by controlling the reactivity of intermediates.[10]

Possible Cause 3: Hydrolysis of Nitrile Groups

  • Solution:

    • Control of Water: If the reaction is worked up under strongly acidic or basic conditions at elevated temperatures, the nitrile groups of the starting material or intermediate could be hydrolyzed to amides or carboxylic acids. Use carefully controlled workup conditions to avoid this.

Data Presentation

Table 1: Comparison of Common Reducing Agents for 4-Nitropyrazole Synthesis

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Common Side Products
SnCl₂·2H₂O EtOH, reflux or ultrasonic irradiation[8]Tolerant of many functional groups (esters, nitriles).[8]Formation of tin oxide/hydroxide byproducts complicates workup; reaction can be exothermic.[4]
Fe Powder EtOH/H₂O, NH₄Cl, room temp[11]Inexpensive, environmentally benign, simple workup (filtration).[8]Can require acidic conditions; removal of fine iron particles can be challenging.
Pd/C, H₂ H₂ gas, various solvents (MeOH, EtOH)Clean reaction with high yields; catalyst can be filtered off.May reduce other sensitive functional groups; catalyst can be pyrophoric.[7]
Ni-Re / N₂H₄ Aqueous slurry, EtOH or 2-propanol, 40-50 °CHigh yields (80-95%); effective for various nitro compounds.[11]Requires handling of hydrazine, which is toxic; catalyst preparation required.

Experimental Protocols

Protocol 1: General Procedure for Reduction of 4-Nitropyrazole using SnCl₂·2H₂O
  • Reaction Setup: To a solution of the 4-nitropyrazole (1.0 eq) in ethanol (5-10 mL per mmol of substrate), add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0-10.0 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Alternatively, expose the mixture to ultrasonic irradiation.[8] Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: a. Remove the solvent under reduced pressure. b. Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH. c. Separate the layers and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude 4-aminopyrazole can be purified by column chromatography on silica gel or by recrystallization. For unstable products, proceed immediately to salt formation.

  • Salt Formation (Optional but Recommended): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield the 4-aminopyrazole hydrochloride salt.[3]

Protocol 2: General Procedure for Thorpe-Ziegler Synthesis of 4-Aminopyrazoles
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the dinitrile precursor (1.0 eq) in an anhydrous solvent such as toluene or THF.

  • Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or lower) and add a strong base (e.g., potassium tert-butoxide, 1.1 eq) portion-wise, maintaining the temperature.

  • Cyclization: Allow the reaction to stir at low temperature or to warm to room temperature. The reaction can be accelerated using microwave irradiation.[2] Monitor the progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the cyclized product.

  • Workup: a. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_reduction Route 1: Reduction cluster_thorpe Route 2: Thorpe-Ziegler Cyclization 4-Nitropyrazole 4-Nitropyrazole Incomplete_Reduction Incomplete Reduction (Starting Material) 4-Nitropyrazole->Incomplete_Reduction Side Reaction 4-Aminopyrazole 4-Aminopyrazole Tin_Oxides Tin(IV) Oxide Byproducts 4-Aminopyrazole->Tin_Oxides Workup Issue (with SnCl₂) Dinitrile_Intermediate Dinitrile Intermediate 4-Aminopyrazole_TZ 4-Aminopyrazole Dinitrile_Intermediate->4-Aminopyrazole_TZ Base-catalyzed Cyclization Hydrolyzed_Nitrile Hydrolyzed Nitrile (Amide/Acid) Dinitrile_Intermediate->Hydrolyzed_Nitrile Side Reaction (Harsh Workup) Troubleshooting_Workflow start Experiment Start: Synthesize 4-Aminopyrazole check_yield Check Crude Yield & Purity (TLC/LCMS) start->check_yield low_yield Issue: Low Yield check_yield->low_yield No impure Issue: Impure Product check_yield->impure Yes, but impure success Pure 4-Aminopyrazole check_yield->success Yes, pure check_completion Is reaction complete? low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_loss Product Loss During Workup check_completion->workup_loss Yes optimize_rxn Optimize: - Increase time/temp - Add more reagent incomplete->optimize_rxn optimize_rxn->start optimize_workup Optimize Workup: - Check pH - Avoid emulsions - Isolate as salt workup_loss->optimize_workup optimize_workup->start identify_impurity Identify Impurity impure->identify_impurity starting_material Starting Material identify_impurity->starting_material Unreacted SM side_product Side Product identify_impurity->side_product Unknown peak starting_material->optimize_rxn purify Action: - Column Chromatography - Recrystallization - Isolate as salt side_product->purify purify->success

References

Knorr Pyrazole Synthesis: A Technical Support Center for Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction for the synthesis of pyrazole-containing molecules. As a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, this reaction's deceptive simplicity can often mask a complex interplay of factors that govern its success.[1]

This document moves beyond a simple recitation of protocols. Instead, it serves as a dynamic troubleshooting resource, structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory. Here, we will delve into the causality behind experimental choices, empowering you to not only solve immediate issues but also to proactively optimize your reaction conditions for yield, purity, and regioselectivity.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions about the Knorr pyrazole synthesis, providing the essential knowledge needed to understand the reaction's mechanics and nuances.

Q1: What is the accepted mechanism for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through several key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, activating the carbon for attack.[3] This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered ring intermediate, often a hydroxylpyrazolidine.[4]

  • Dehydration & Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to form the stable, aromatic pyrazole ring.[5] This dehydration is generally considered the rate-determining step under neutral pH conditions.[4]

Knorr_Mechanism

Q2: My reaction involves an unsymmetrical 1,3-dicarbonyl. How can I control which regioisomer is formed?

This is one of the most critical challenges in the Knorr synthesis. When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[4] Controlling this selectivity is paramount and depends on a nuanced interplay of steric and electronic factors, as well as reaction conditions.[4]

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will typically be attacked preferentially by the more nucleophilic nitrogen of the hydrazine. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.[6]

  • Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, directing the reaction to the less sterically encumbered site.

  • pH Control: The pH of the reaction medium is crucial. Acidic conditions speed up the reaction but can affect regioselectivity.[3] While strongly acidic conditions (pH < 3) can sometimes favor furan formation as a side product in related syntheses, mildly acidic conditions (e.g., using acetic acid) are standard for the Knorr reaction.[3][7]

  • Solvent Choice: The solvent can have a dramatic effect on the isomer ratio. Standard solvents include ethanol, propanol, or acetic acid.[1][5] Notably, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[8] These solvents can modulate the reactivity of the carbonyl groups, leading to a more selective reaction.[8]

Data Summary: Solvent Effect on Regioselectivity

The following table, adapted from data presented by Deng and Mani (2008), illustrates the powerful influence of solvent choice on the ratio of regioisomers (A vs. B) in the reaction of various 1,3-dicarbonyls with methylhydrazine and phenylhydrazine.[9][10]

EntryHydrazineSolventRatio (A:B)Yield (%)
1PhCF₃MeNHNH₂EtOH1:1.275
2PhCF₃MeNHNH₂TFE1:2491
3PhCF₃PhNHNH₂EtOH1:2.782
4PhCF₃PhNHNH₂HFIP1: >9995
54-MeO-PhMeMeNHNH₂EtOH1.8:188
64-MeO-PhMeMeNHNH₂TFE10:192

Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Q3: What are the key safety precautions when working with hydrazine and its derivatives?

Hydrazine and its derivatives are toxic and potentially carcinogenic; they must be handled with appropriate engineering controls and personal protective equipment (PPE).[5]

  • Handling: Always handle hydrazine hydrate and its derivatives in a well-ventilated chemical fume hood.[5]

  • PPE: Wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), safety glasses, and a lab coat.

  • Explosive Hazard: Anhydrous hydrazine is potentially explosive, especially in contact with metals or upon heating.[5] For this reason, reactions are almost always performed using hydrazine hydrate.

  • Fire Hazard: Hydrazine vapors are flammable in air, with a wide flammability range (4.7% to 100%).[9] Keep away from heat, sparks, and open flames.

  • Reactivity: Hydrazine can react violently with strong oxidizing agents and certain metal oxides.[9]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: The reaction yield is low or the reaction is not going to completion.

Possible Causes & Solutions:

  • Cause: Poor quality or degraded hydrazine reagent.

    • Solution: Hydrazine derivatives can degrade over time. Use a freshly opened bottle or purify the hydrazine before use. Ensure the reagent has been stored properly.

  • Cause: Suboptimal reaction temperature or time.

    • Solution: The Knorr synthesis is often rapid, but some substrates, particularly those with steric hindrance, may require heating (e.g., reflux in ethanol or propanol at 80-100°C) or extended reaction times.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

  • Cause: The reaction has stalled at an intermediate stage.

    • Solution: At neutral or higher pH, the reaction can sometimes stall after the initial hydrazone formation without cyclizing.[3] Ensure catalytic acid (e.g., a few drops of glacial acetic acid) is present to facilitate the cyclization and dehydration steps.[3][5]

  • Cause: Inappropriate stoichiometry.

    • Solution: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. For β-ketoesters, a 2:1 ratio of hydrazine to ester is sometimes employed.[5]

Low_Yield_Troubleshooting

Problem 2: The reaction mixture has turned a dark yellow, red, or brown color, and purification is difficult.

Possible Causes & Solutions:

  • Cause: Impurities or side reactions involving the hydrazine starting material.

    • Solution: This is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride. The reaction can generate acidic conditions (HCl), promoting the formation of colored byproducts. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid and lead to a much cleaner reaction profile.

  • Cause: Oxidative processes.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities arising from oxidation of the hydrazine or other electron-rich species.

  • Cause: Polymerization or degradation at high temperatures.

    • Solution: If heating, ensure the temperature is not excessive. If possible, try running the reaction at a lower temperature for a longer duration.

  • Purification Strategy: For colored impurities, a simple silica plug filtration before full column chromatography can be effective. Wash the plug with a non-polar solvent (e.g., hexanes or toluene) to elute the colored impurities before eluting your more polar product with a solvent system like ethyl acetate/hexanes.

Problem 3: I am observing significant side products in my analysis.

Possible Causes & Solutions:

  • Cause: Formation of stable intermediates.

    • Explanation: Recent mechanistic studies have shown that intermediates such as hydroxylpyrazolidines can be observed and sometimes even isolated.[4] Their presence indicates that the final dehydration step is slow.

    • Solution: Ensure adequate acid catalysis and, if necessary, gentle heating to promote the final dehydration to the aromatic pyrazole.

  • Cause: Di-addition of hydrazine.

    • Explanation: An unexpected side product resulting from the addition of a second molecule of hydrazine to the 1,3-dicarbonyl has been identified.[4] This may be more prevalent if a large excess of hydrazine is used.

    • Solution: Use a stoichiometry closer to 1:1 or a very slight excess of hydrazine (e.g., 1.1 eq). Monitor the reaction carefully to avoid prolonged reaction times after the starting material is consumed.

Section 3: Experimental Protocols

These protocols are intended as a starting point and may require optimization for different substrates and scales.

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[1][5]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol

  • Glacial acetic acid (catalytic)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (1.0 eq) and 1-propanol (approx. 5-10 mL per mmol of ketoester).

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) to the stirred solution, followed by 3-5 drops of glacial acetic acid.

  • Heating: Heat the reaction mixture to approximately 100°C (a gentle reflux) with stirring for 1-2 hours.

  • Monitoring: Monitor the consumption of the ethyl benzoylacetate by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).[5]

  • Work-up & Crystallization: Once the starting material is consumed, remove the flask from the heat. While still hot, cautiously add water (approx. 10 volumes relative to the propanol) with vigorous stirring.

  • Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water and then air dry. The crude product can be further purified by recrystallization from ethanol if necessary.[1]

Protocol 2: Regioselective Synthesis using a Fluorinated Solvent

This protocol is adapted for reactions where high regioselectivity is desired, using 2,2,2-trifluoroethanol (TFE) as the solvent.[8]

Materials:

  • Unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.0 - 1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Reagent Addition: Slowly add the substituted hydrazine (1.0-1.1 eq) to the solution while stirring at room temperature. Note any exothermic reaction.

  • Reaction: Stir the reaction mixture at room temperature. These reactions are often complete in under an hour.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and to analyze the regioisomeric ratio.

  • Work-up: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by column chromatography on silica gel to isolate the major regioisomer.

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this is a critical consideration when using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] This reaction can result in two different regioisomeric pyrazoles. The specific isomer produced is crucial as different regioisomers can exhibit significantly different biological activities and physicochemical properties.[1]

Q2: What are the main factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, a common method for preparing pyrazoles, is influenced by several factors:[1][2][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, directing the reaction to the less hindered site.[1]

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a significant role. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, a carbonyl group adjacent to a strong electron-withdrawing group like trifluoromethyl (-CF₃) is more reactive.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical parameter. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence which nitrogen atom initiates the attack.[1][3]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain reactions.[4]

  • Nature of the Hydrazine: The type of hydrazine used (e.g., free base vs. hydrochloride salt) can determine the regiochemical outcome.[5]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers.

This is a common issue when using unsymmetrical 1,3-dicarbonyls.[6] Here are several strategies to improve the regioselectivity:

  • Modify Reaction Conditions:

    • Solvent Change: Switching to a fluorinated alcohol such as HFIP can significantly enhance the formation of a single regioisomer.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]

    • pH Adjustment: If using a hydrazine salt, the addition of a mild base can sometimes improve the outcome. Conversely, in other systems, acidic conditions might favor one isomer.[1] Careful screening of the reaction pH is recommended.[3]

  • Alternative Synthetic Routes:

    • [3+2] Cycloaddition Reactions: These reactions often provide excellent and complementary regioselectivity compared to condensation methods.[1][7] For example, the reaction of sydnones with functionalized alkynes can lead to the regioselective synthesis of polysubstituted pyrazoles.[7]

    • Multicomponent Reactions: These strategies can offer high regioselectivity by assembling the pyrazole ring in a single, controlled step from three or more starting materials.[8]

Problem 2: The major product of my reaction is the undesired regioisomer.

When the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions, a change in synthetic strategy is often the best solution.[1]

  • Employ a Dicarbonyl Surrogate: Using a β-enaminone, for example, can pre-determine the arrangement of substituents, leading to the formation of a single, desired product.[1]

  • Regiocontrolled Synthesis via Functional Group Manipulation: In some cases, a functional group can be used to direct the cyclization and then be converted to the desired substituent. For instance, using trichloromethyl enones as precursors for carboxyalkyl moieties allows for a regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles by selecting either the free hydrazine or its hydrochloride salt.[5]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Dicarbonyl Derivatives with Hydrazines [4]

Entry1,3-Dicarbonyl (R¹, R²)HydrazineSolventRegioisomeric Ratio (Desired:Undesired)Yield (%)
12-Furyl, CF₃MethylhydrazineEtOH36:6499
22-Furyl, CF₃MethylhydrazineTFE85:1599
32-Furyl, CF₃MethylhydrazineHFIP97:398
42-Furyl, CF₂CF₃MethylhydrazineEtOH64:3693
52-Furyl, CF₂CF₃MethylhydrazineTFE98:299
62-Furyl, CF₂CF₃MethylhydrazineHFIP>99:<199

Table 2: Regiocontrolled Synthesis of Pyrazoles using Trichloromethyl Enones [5]

EntryHydrazine ReagentProduct RegioisomerYield Range (%)
1Arylhydrazine Hydrochloride1,3-disubstituted37-97
2Free Arylhydrazine1,5-disubstituted52-83

Experimental Protocols

Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol (HFIP) [1]

This protocol describes a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone [1]

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[1]

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Knorr_Pyrazole_Synthesis start Unsymmetrical 1,3-Dicarbonyl + Hydrazine pathA Attack at Carbonyl A start->pathA pathB Attack at Carbonyl B start->pathB intermediateA Intermediate A pathA->intermediateA intermediateB Intermediate B pathB->intermediateB cyclizationA Cyclization & Dehydration intermediateA->cyclizationA cyclizationB Cyclization & Dehydration intermediateB->cyclizationB productA Regioisomer A cyclizationA->productA productB Regioisomer B cyclizationB->productB

Caption: Reaction pathways in Knorr pyrazole synthesis leading to two possible regioisomers.

Troubleshooting_Regioselectivity start Poor Regioselectivity (Mixture of Isomers) decision1 Modify Reaction Conditions? start->decision1 change_solvent Change Solvent (e.g., to HFIP) decision1->change_solvent Yes adjust_ph Adjust pH decision1->adjust_ph Yes decision2 Alternative Synthetic Route? decision1->decision2 No outcome Improved Regioselectivity change_solvent->outcome adjust_ph->outcome cycloaddition [3+2] Cycloaddition decision2->cycloaddition Yes multicomponent Multicomponent Reaction decision2->multicomponent Yes surrogate Use Dicarbonyl Surrogate (e.g., Enaminone) decision2->surrogate Yes cycloaddition->outcome multicomponent->outcome surrogate->outcome

Caption: Decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Amide Coupling with 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in amide coupling reactions with 4-Amino-1H-pyrazole-3-carboxylic acid. This guide addresses common challenges, offers detailed experimental protocols, and presents comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes?

Low yields in this specific amide coupling can stem from several factors:

  • Poor Solubility: this compound exists as a zwitterion, which can lead to poor solubility in common organic solvents like Dichloromethane (DCM).

  • Side Reactions: The presence of three nucleophilic sites (the 4-amino group, the pyrazole N1-H, and the carboxylate) can lead to undesired side reactions.

  • Incomplete Activation: The carboxylic acid may not be fully activated by the coupling reagent.

  • Steric Hindrance: A bulky amine coupling partner can hinder the reaction.

  • Moisture: The presence of water can hydrolyze the activated ester intermediate.

Q2: What are the recommended solvents for this reaction?

Due to the potential for poor solubility, polar aprotic solvents are generally recommended.

  • N,N-Dimethylformamide (DMF): This is the most commonly used solvent for amide couplings and is a good starting point.

  • Dimethyl Sulfoxide (DMSO): Can be an excellent alternative if solubility in DMF is an issue. However, be aware that DMSO can sometimes interfere with certain coupling reagents or promote side reactions.

  • N-Methyl-2-pyrrolidone (NMP): Another high-boiling polar aprotic solvent that can be effective.

Q3: Which coupling reagents are most effective for this substrate?

A range of modern coupling reagents can be employed. The choice may depend on the reactivity of the amine partner and the desired reaction conditions.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and rapid coupling reagent, particularly for challenging couplings.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that can minimize certain side reactions like guanidinylation.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive (HOBt or OxymaPure): A cost-effective and robust option.

Q4: Do I need to protect the 4-amino group or the pyrazole N-H?

Protection strategy is a critical consideration to prevent side reactions.

  • No Protection: Direct coupling without protection is often attempted first. Success is dependent on the specific amine and reaction conditions.

  • Boc Protection: The 4-amino group can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the reaction. The pyrazole N-H can also be Boc-protected.

  • "Couple-then-Reduce" Strategy: A common and effective alternative is to start with 4-nitro-1H-pyrazole-3-carboxylic acid, perform the amide coupling, and then reduce the nitro group to the desired amine. This circumvents all side reactions associated with the amino group.

Q5: What are the common side reactions and how can I avoid them?

  • Intramolecular Cyclization: The 4-amino group can react with the newly formed amide to yield a pyrazolo[3,4-d]pyrimidin-4-one. This is more likely at elevated temperatures. Using milder conditions and ensuring rapid consumption of the starting material can minimize this. The "couple-then-reduce" strategy completely avoids this issue.

  • N-Acylation of the 4-Amino Group: The 4-amino group can compete with the desired amine for the activated carboxylic acid. Boc protection of the 4-amino group or the "couple-then-reduce" strategy are effective solutions.

  • Guanidinylation: Uronium-based coupling reagents like HATU and HBTU can react with the amine to form a guanidinium byproduct. Pre-activation of the carboxylic acid before adding the amine can mitigate this.

  • Racemization: If coupling with a chiral amine, racemization can occur. Additives like HOBt or OxymaPure can suppress this.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor solubility of this compound.2. Inefficient carboxylic acid activation.3. Presence of moisture.4. Amine starting material is a hydrochloride salt.1. Switch to a more polar solvent like DMF or DMSO. Gentle heating may improve solubility, but monitor for side reactions.2. Use a more powerful coupling reagent like HATU. Ensure you are using at least 1.1 equivalents.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the HCl.
Multiple Spots on TLC/LC-MS, Difficult Purification 1. Intramolecular cyclization to pyrazolo[3,4-d]pyrimidin-4-one.2. N-acylation of the 4-amino group.3. Guanidinylation of the amine by the coupling reagent.1. Keep the reaction temperature at room temperature or below. Consider the "couple-then-reduce" strategy.2. Protect the 4-amino group with a Boc group or use the "couple-then-reduce" strategy.3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
Reaction Stalls Before Completion 1. Steric hindrance from a bulky amine.2. Insufficient equivalents of reagents.1. Switch to a more potent coupling reagent like HATU. Increase the reaction time and/or temperature moderately (e.g., to 40-50 °C), while monitoring for side products.2. Increase the equivalents of the coupling reagent and amine to 1.2-1.5.

Data Presentation: Comparison of Coupling Conditions

Data presented below is a synthesis of typical conditions and expected outcomes based on literature for similar substrates. Actual yields may vary.

Table 1: Direct Amide Coupling Strategies

Coupling ReagentAdditiveBaseSolventTemp. (°C)Typical Time (h)Expected YieldNotes
HATUNoneDIPEADMF252-6Moderate-GoodEfficient for hindered amines. Pre-activation recommended.
HBTUHOBtDIPEADMF254-12ModerateGood general-purpose reagent.
PyBOPNoneDIPEADCM/DMF254-12ModerateGood alternative to uronium reagents to avoid guanidinylation.
EDCHOBt/OxymaPureDIPEA/TEADCM/DMF0-2512-24VariableCost-effective. Yields can be lower with challenging substrates.

Table 2: Alternative "Couple-then-Reduce" Strategy

StepReagentsBaseSolventTemp. (°C)Typical Time (h)Expected Yield
1. Amide Coupling 4-nitro-1H-pyrazole-3-carboxylic acid, Amine, HATUDIPEADMF252-6Good-Excellent
2. Nitro Reduction H₂, Pd/C-MeOH/EtOH254-12Excellent

Experimental Protocols

Protocol 1: General Procedure for Direct Amide Coupling using HATU

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material. Sonication or gentle warming may be required.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-2.2 eq) and stir for 5 minutes.

  • Add HATU (1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: "Couple-then-Reduce" Strategy

Step A: Amide coupling with 4-nitro-1H-pyrazole-3-carboxylic acid

  • Follow Protocol 1, substituting this compound with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • After workup and purification, isolate the nitro-intermediate.

Step B: Reduction of the Nitro Group

  • Dissolve the isolated nitro-intermediate in Methanol or Ethanol.

  • Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Difficult Amide Coupling start Start: Amide Coupling Reaction check_yield Low Yield or No Reaction? start->check_yield solubility Issue: Poor Solubility check_yield->solubility Yes side_reactions Issue: Multiple Products check_yield->side_reactions Yes stalled Issue: Reaction Stalled check_yield->stalled Yes success Success: Purify Product check_yield->success No solve_solubility Solution: - Switch to DMF/DMSO - Gentle Warming - Sonication solubility->solve_solubility solve_side_reactions Solution: - Use 'Couple-then-Reduce' Strategy - Protect 4-amino group (Boc) - Pre-activate acid side_reactions->solve_side_reactions solve_stalled Solution: - Use stronger coupling reagent (HATU) - Increase reagent equivalents - Moderate temperature increase stalled->solve_stalled solve_solubility->start Re-run Reaction solve_side_reactions->start Re-run Reaction solve_stalled->start Re-run Reaction

Caption: A decision tree for troubleshooting common amide coupling issues.

Experimental_Strategy Strategic Approaches for Amide Coupling cluster_direct Direct Coupling cluster_indirect Indirect 'Couple-then-Reduce' Strategy start Target: 4-Amino-1H-pyrazole-3-carboxamide Derivative direct_coupling This compound + Amine start->direct_coupling Attempt First indirect_coupling 4-Nitro-1H-pyrazole-3-carboxylic acid + Amine start->indirect_coupling Alternative/Troubleshooting direct_reagents Coupling Reagent (e.g., HATU, DIPEA, DMF) direct_coupling->direct_reagents success Desired Amide Product direct_reagents->success If successful coupling_reagents Coupling Reagent (e.g., HATU, DIPEA, DMF) indirect_coupling->coupling_reagents reduction Nitro Reduction (H2, Pd/C) coupling_reagents->reduction reduction->success Final Product

Technical Support Center: Scaling Up the Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Experimental Workflow Overview

The synthesis of this compound is a multi-step process that can be scaled up for larger quantities. The overall workflow involves the formation of a pyrazole ring, followed by nitration, reduction of the nitro group, and finally, hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis Workflow Start Diethyl 2-(ethoxymethylene)malonate Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 Ethyl 1H-pyrazole-3-carboxylate Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 Ethyl 4-nitro-1H-pyrazole-3-carboxylate Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 Ethyl 4-amino-1H-pyrazole-3-carboxylate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate.

Methodology:

  • To a stirred solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar RatioTypical Conditions
Diethyl 2-(ethoxymethylene)malonate1.0-
Hydrazine hydrate1.0 - 1.2Dropwise addition
Solvent (e.g., Ethanol)-Reflux temperature, 2-6 hours
Expected Yield 70-85%
Step 2: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

This step involves the nitration of the pyrazole ring. Careful control of temperature is crucial for regioselectivity and to minimize side reactions.

Methodology:

  • Dissolve Ethyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid (mixed acid) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

ReagentMolar RatioTypical Conditions
Ethyl 1H-pyrazole-3-carboxylate1.0-
Concentrated Nitric Acid1.1 - 1.5Added as a mixture with sulfuric acid
Concentrated Sulfuric Acid-As solvent and catalyst
Expected Yield 60-75%
Step 3: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

The nitro group is reduced to an amine. Two common methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method 3A: Catalytic Hydrogenation

Methodology:

  • Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the product.

ReagentMolar RatioTypical Conditions
Ethyl 4-nitro-1H-pyrazole-3-carboxylate1.0-
Pd/C (10%)0.05 - 0.1-
Solvent (e.g., Ethanol)-H₂ (1 atm), Room temperature, 4-12 hours
Expected Yield >90%

Method 3B: Reduction with Tin(II) Chloride

Methodology:

  • Dissolve Ethyl 4-nitro-1H-pyrazole-3-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the mixture to reflux and monitor the reaction by TLC.[1]

  • After completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

ReagentMolar RatioTypical Conditions
Ethyl 4-nitro-1H-pyrazole-3-carboxylate1.0-
SnCl₂·2H₂O3.0 - 5.0-
Solvent (e.g., Ethanol)-Reflux temperature, 1-4 hours
Expected Yield 80-95%
Step 4: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Methodology:

  • Dissolve Ethyl 4-amino-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

ReagentMolar RatioTypical Conditions
Ethyl 4-amino-1H-pyrazole-3-carboxylate1.0-
Sodium Hydroxide (or Lithium Hydroxide)2.0 - 3.0-
Solvent (e.g., Ethanol/Water)-Reflux temperature, 2-6 hours
Expected Yield >85%

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Troubleshooting_Logic cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Hydrolysis q1 Q: Low yield of Ethyl 1H-pyrazole-3-carboxylate? a1_1 A: Check purity of starting materials. Hydrazine can degrade over time. q1->a1_1 a1_2 A: Ensure complete reaction by monitoring with TLC. Increase reflux time if necessary. q1->a1_2 a1_3 A: Optimize stoichiometry; a slight excess of hydrazine may be beneficial. q1->a1_3 q2 Q: Formation of multiple nitro isomers? a2_1 A: Maintain low temperature (0-5°C) during nitrating agent addition. q2->a2_1 a2_2 A: Slow, dropwise addition of the mixed acid is crucial for regioselectivity. q2->a2_2 q3 Q: Dark-colored reaction mixture or tar formation? a3_1 A: Indicates over-nitration or side reactions. Ensure strict temperature control. q3->a3_1 a3_2 A: Use high-purity starting materials and reagents. q3->a3_2 q4 Q: Incomplete reduction of the nitro group? a4_1 A (Pd/C): Ensure catalyst is active. Increase hydrogen pressure or reaction time. q4->a4_1 a4_2 A (SnCl2): Use a sufficient excess of SnCl2·2H2O. Ensure reaction goes to completion by TLC. q4->a4_2 q5 Q: Difficulty removing tin salts during workup (SnCl2 method)? a5_1 A: Basify the aqueous layer thoroughly to precipitate tin hydroxides. q5->a5_1 a5_2 A: Filter the mixture before extraction to remove the bulk of tin salts. q5->a5_2 q6 Q: Hydrolysis is slow or incomplete? a6_1 A: Increase the amount of base (NaOH or LiOH). q6->a6_1 a6_2 A: Increase the reaction temperature or prolong the reflux time. q6->a6_2 a6_3 A: Ensure adequate mixing, especially for larger scale reactions. q6->a6_3

Caption: Troubleshooting logic for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for scaling up the pyrazole ring formation (Step 1)?

A: For scaling up, efficient heat transfer and agitation are crucial to maintain a consistent reaction temperature and prevent localized overheating, especially during the exothermic addition of hydrazine. A gradual, controlled addition of hydrazine is recommended.

Q2: I am observing the formation of byproducts during the nitration step (Step 2). How can I minimize them?

A: The formation of dinitro- or other regioisomers can be minimized by strict temperature control (0-5°C) and slow, dropwise addition of the nitrating agent.[2] The electron-withdrawing ester group helps direct the nitro group to the C-4 position, but deviations in temperature can reduce this selectivity.[2]

Q3: Is catalytic hydrogenation or the SnCl₂ method better for the reduction of the nitro group (Step 3) on a large scale?

A: Both methods are scalable. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation (filtration of the catalyst).[2] However, it requires specialized equipment for handling hydrogen gas safely. The SnCl₂ reduction is operationally simpler but involves a more complex workup to remove tin salts, which can be challenging on a large scale.[1][3]

Q4: My final product, this compound, has poor solubility. What is the best way to purify it?

A: Recrystallization is a common and effective method for purifying the final product. Due to its amphoteric nature, you can dissolve the crude product in a dilute basic solution, filter out any insoluble impurities, and then re-precipitate the purified product by adding acid. Alternatively, recrystallization from a suitable solvent system like ethanol/water or dioxane/water can be employed.

Q5: Can I use a different base for the hydrolysis step (Step 4)?

A: Yes, other strong bases like potassium hydroxide (KOH) can also be used. Lithium hydroxide (LiOH) is sometimes preferred as it can lead to cleaner reactions and easier workup in some cases. The choice of base may require some optimization depending on the scale and specific reaction conditions.

References

Preventing byproduct formation in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in aminopyrazole synthesis, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4] This is one of the most common methods.

  • α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group at the β-position like 3-alkoxyacrylonitriles, also react with hydrazines to form aminopyrazoles.[2]

Q2: What is the most significant challenge in aminopyrazole synthesis leading to byproduct formation?

A2: The most significant challenge and primary source of byproducts is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]

Q3: What are the typical byproducts observed in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common byproducts can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1]

Q4: How can I control the regioselectivity of the reaction to obtain the desired aminopyrazole isomer?

A4: The regioselectivity can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[2][5]

  • Kinetic Control (Favors 3-aminopyrazoles): This is typically achieved using a strong base like sodium ethoxide in ethanol at low temperatures (e.g., 0°C).[1][2] These conditions favor the reaction at the more nucleophilic, substituted nitrogen of the alkylhydrazine.[5]

  • Thermodynamic Control (Favors 5-aminopyrazoles): These conditions usually involve heating the reactants in a neutral or acidic medium, such as toluene with a catalytic amount of acetic acid, often at reflux.[1][2] Microwave heating can also be used to shorten reaction times.[2]

Q5: How can I confirm the regiochemistry of my product?

A5: Determining the exact isomer formed is crucial. While routine NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[1]

Troubleshooting Guide

This guide addresses specific experimental issues related to byproduct formation and poor yields.

Issue Potential Cause Troubleshooting Suggestions
1. Formation of a mixture of 3- and 5-aminopyrazole regioisomers. Reaction conditions are not optimized for regioselectivity.To favor the 3-amino isomer (Kinetic Control): - Use a strong base like sodium ethoxide in anhydrous ethanol.[1][2]- Maintain a low reaction temperature (e.g., 0°C).[1]- Add the substituted hydrazine dropwise.[1]To favor the 5-amino isomer (Thermodynamic Control): - Use a non-polar solvent like toluene with a catalytic amount of acetic acid.[1][2]- Heat the reaction mixture to reflux or use microwave irradiation.[2]
2. The reaction is slow or does not proceed to completion, leaving uncyclized intermediates. The cyclization step is not favored, or the starting materials are not sufficiently reactive under the chosen conditions.- For reactions with β-ketonitriles, ensure the initial condensation to the hydrazone is complete before attempting cyclization.- If using a two-step procedure from an isoxazole, ensure the initial ring-opening to the β-ketonitrile is complete before adding hydrazine.[6]- For sluggish reactions, consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[2]
3. Formation of N-acetylated byproduct. Use of acetic acid as a solvent at high temperatures.- If possible, use a different solvent system. Toluene with a catalytic amount of acetic acid is a common alternative.[1][2]- If acetic acid is necessary, try to conduct the reaction at the lowest effective temperature.
4. Formation of fused heterocyclic byproducts (e.g., pyrazolo[1,5-a]pyrimidines). Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) leading to further reaction of the 5-aminopyrazole product.- Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.- Avoid excessive heating or prolonged reaction times.- Purify the product promptly after workup.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazoles (Kinetic Control)

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

Protocol 2: Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1][2]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Regioselective Synthesis of Aminopyrazoles from 3-Methoxyacrylonitrile and Phenylhydrazine [2]

IsomerConditionsYield
5-Aminopyrazole Acetic Acid, Toluene, Microwave90%
3-Aminopyrazole Sodium Ethoxide, Ethanol, Microwave85%

Visualizations

Reaction_Pathways cluster_start Starting Materials cluster_byproducts Potential Byproducts cluster_products Desired Products β-Ketonitrile β-Ketonitrile Uncyclized Hydrazone Uncyclized Hydrazone β-Ketonitrile->Uncyclized Hydrazone Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Uncyclized Hydrazone Incomplete Cyclization Regioisomer Mixture Regioisomer Mixture Uncyclized Hydrazone->Regioisomer Mixture Non-selective Cyclization 3-Aminopyrazole 3-Aminopyrazole Regioisomer Mixture->3-Aminopyrazole Kinetic Control 5-Aminopyrazole 5-Aminopyrazole Regioisomer Mixture->5-Aminopyrazole Thermodynamic Control N-Acetylated Product N-Acetylated Product Fused Heterocycles Fused Heterocycles 5-Aminopyrazole->N-Acetylated Product High Temp AcOH 5-Aminopyrazole->Fused Heterocycles Harsh Conditions

Caption: Byproduct formation pathways in aminopyrazole synthesis.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Reaction Execution cluster_analysis Analysis & Purification Select Starting Materials Select Starting Materials Choose Target Isomer Choose Target Isomer Select Starting Materials->Choose Target Isomer Kinetic Control (3-amino) Kinetic Control (3-amino) Choose Target Isomer->Kinetic Control (3-amino) Thermodynamic Control (5-amino) Thermodynamic Control (5-amino) Choose Target Isomer->Thermodynamic Control (5-amino) Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Kinetic Control (3-amino)->Monitor Reaction (TLC/LC-MS) Thermodynamic Control (5-amino)->Monitor Reaction (TLC/LC-MS) Workup Workup Monitor Reaction (TLC/LC-MS)->Workup Purification Purification Workup->Purification Structure Confirmation (NMR) Structure Confirmation (NMR) Purification->Structure Confirmation (NMR)

Caption: Workflow for optimizing aminopyrazole synthesis.

References

Catalyst Selection for Efficient Pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient pyrazole synthesis. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other significant methods include multicomponent reactions (MCRs), which are highly efficient in producing pyrazole derivatives.[2][3] Additionally, pyrazoles can be synthesized from α,β-unsaturated aldehydes or ketones with hydrazines.[4]

Q2: What types of catalysts are typically used for pyrazole synthesis?

A wide array of catalysts can be employed, ranging from simple acids and bases to more complex systems. Commonly used catalysts include:

  • Lewis Acids: Lithium perchlorate has been established as an effective Lewis acid catalyst.[5]

  • Green Catalysts: For more environmentally friendly approaches, catalysts like ammonium chloride and imidazole are utilized.[2][6]

  • Metal-Based Catalysts: These include nano-ZnO, silver triflate (AgOTf), and palladium nanoparticles (PdNPs), which offer high efficiency.[5][7] Ruthenium-catalyzed hydrogen transfer is another advanced method.[8]

  • Nanocatalysts: Various nanocatalysts such as CeO2/SiO2 and magnetic Fe3O4 nanoparticles have been reported to be highly effective and often recyclable.[9][10]

Q3: How do I choose the right catalyst for my specific reaction?

The choice of catalyst significantly impacts reaction rate and yield.[11] Consider the following factors:

  • Substrate Scope: Some catalysts are more effective for specific types of substrates (e.g., electron-rich or electron-poor aldehydes).

  • Reaction Conditions: The desired reaction temperature, time, and solvent can influence catalyst choice. For instance, some reactions proceed efficiently at room temperature with the right catalyst.[5]

  • Environmental Impact: If "green chemistry" principles are a priority, consider using catalysts like ammonium chloride or carrying out the reaction in aqueous media.[6][9]

  • Desired Product: The regioselectivity of the reaction can be influenced by the catalyst. For instance, certain ionic liquids can favor high regioselectivity.[12]

Q4: Can pyrazole synthesis be performed without a catalyst?

In many cases, a catalyst is essential for the reaction to proceed. For example, in the condensation of acetylacetone and 2,4-dinitrophenylhydrazine, the reaction did not proceed at all without a catalyst.[5] However, some multicomponent reactions can occur under catalyst-free conditions, though the efficiency might be lower.[13]

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis.

Problem 1: Low Reaction Yield

A low yield is a frequent problem that can arise from several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1]

Potential Cause Suggested Solution
Impure Starting Materials Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to unwanted side reactions.[11]
Suboptimal Reaction Conditions Optimize temperature and reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[11]
Inefficient Catalyst The choice of catalyst is crucial. For example, nano-ZnO has been demonstrated to be a highly efficient catalyst for certain pyrazole syntheses, resulting in high yields in a short time.[11]
Poor Solvent Choice The solvent can significantly influence the reaction's outcome. For some reactions, aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents such as ethanol.[11]
Hydrazine Instability Using a slight excess of hydrazine (around 2 equivalents) can sometimes improve yields, especially when the dicarbonyl is the limiting reagent.[1]

Problem 2: Formation of Regioisomers

The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of a mixture of two regioisomers.

Potential Cause Suggested Solution
Lack of Regiocontrol The choice of catalyst and solvent can influence regioselectivity. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved at room temperature in N,N-dimethylacetamide.[5]
Reaction Pathway In the Knorr synthesis, two different pyrazole formations can occur depending on which carbonyl group of the dicarbonyl is attacked first.[14] Modifying the electronic properties of the substrates or the reaction conditions can help favor one pathway over the other.

Problem 3: Side Reactions

Unwanted side reactions can compete with the desired pyrazole formation, leading to a complex product mixture and lower yields.

Potential Cause Suggested Solution
Homocoupling of Starting Materials In copper- or palladium-catalyzed reactions, homocoupling of aryl halides can occur. Lowering the reaction temperature and screening different ligands can help minimize this side reaction.[11]
Michael Addition without Cyclization With electron-demanding aldehydes, a Michael addition product may form that does not cyclize. Adjusting the electronic nature of the reactants or the reaction conditions may be necessary to promote cyclization.[15]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in pyrazole synthesis under different conditions.

CatalystSubstratesSolventTemperatureTimeYield (%)Reference
NaCoMo Sulfonyl hydrazides, 1,3-diketones---up to 99[5]
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateAqueous mediaRoom Temp.-95[5][7]
Ammonium Chloride Acetyl acetone, Hydrazine hydrateEthanol---[6]
CTAB Electron-deficient olefins, α-diazoesters--ShortGood to Excellent[5]
AgOTf (1 mol%) Trifluoromethylated ynones, Aryl hydrazines-Room Temp.1 hup to 99[5]
--INVALID-LINK-- α,β-ethylenic ketone, p-substituted hydrazine----[7]
Y3Fe5O12 (YIG) Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateSolvent-free80 °C20 minExcellent[10]
Fe3O4 NPs (6 mol%) Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateWaterRoom Temp.15 min-[10]
La(OTf)3 Pyrazolecarbaldehydes, 2-aminoazines, IsonitrilesToluene---[13]

Key Experimental Protocols

1. Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO Catalyst [11]

  • Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).

  • Procedure:

    • In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, separate the catalyst by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

2. Synthesis of 3,5-Dimethyl Pyrazole using Ammonium Chloride as a Green Catalyst [6]

  • Materials: Acetyl acetone (20 mmol), ethanol (100 mL), hydrazine hydrate, ammonium chloride (catalytic amount).

  • Procedure:

    • In a dry round-bottom flask, dissolve acetyl acetone in ethanol.

    • Add a catalytic amount of ammonium chloride.

    • Slowly add hydrazine hydrate to the mixture.

    • Reflux the reaction mixture for a specified time, monitoring completion by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain pure 3,5-dimethyl pyrazole.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants (e.g., 1,3-Diketone, Hydrazine) Mixing Mix Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Select Catalyst Catalyst->Mixing Solvent Select Solvent Solvent->Mixing Heating Heat/Stir at Optimal Temperature Mixing->Heating Monitoring Monitor Reaction (e.g., TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purify Product (e.g., Chromatography) Extraction->Purification Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions Purity OK Failure Issue Persists Check_Purity->Failure Impure Screen_Catalysts Screen Different Catalysts Optimize_Conditions->Screen_Catalysts No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Screen_Solvents Screen Different Solvents Screen_Catalysts->Screen_Solvents No Improvement Screen_Catalysts->Success Improvement Adjust_Stoichiometry Adjust Reactant Stoichiometry Screen_Solvents->Adjust_Stoichiometry No Improvement Screen_Solvents->Success Improvement Adjust_Stoichiometry->Success Improvement Adjust_Stoichiometry->Failure No Improvement

References

Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) cyclization to form an ester intermediate, ethyl 4-amino-1H-pyrazole-3-carboxylate, followed by (2) hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 4-Amino-1H-pyrazole-3-carboxylate

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time.1. Use a fresh bottle of hydrazine hydrate or verify the concentration of the existing stock.
2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction or side product formation.2. Carefully check the molar equivalents of ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate.
3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.3. Ensure the reaction is refluxed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Side Products (Visible on TLC) 1. Reaction Temperature Too High: Excessive heat can lead to the formation of undesired byproducts.1. Ensure controlled heating and maintain a steady reflux. Avoid overheating the reaction mixture.
2. Impure Starting Materials: Contaminants in the starting materials can participate in side reactions.2. Verify the purity of ethyl (E)-2-cyano-3-ethoxyacrylate before starting the reaction.
Product Fails to Precipitate/Crystallize 1. Insufficient Cooling: The product may be soluble in the reaction solvent at room temperature.1. Cool the reaction mixture in an ice bath to induce precipitation.
2. Supersaturation: The product may remain dissolved in a supersaturated solution.2. Try scratching the inside of the flask with a glass rod to provide a nucleation site for crystallization. Seeding with a small crystal of the pure product can also be effective.
3. Inappropriate Solvent Volume: Too much solvent can keep the product dissolved.3. If the reaction is complete (as confirmed by TLC), consider removing some of the solvent under reduced pressure.

Step 2: Hydrolysis to this compound

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient Base or Acid: The ester may not be fully hydrolyzed if the amount of NaOH or acid is inadequate.1. Ensure the correct concentration and volume of the sodium hydroxide solution for saponification and hydrochloric acid for acidification are used.
2. Short Reaction Time: The hydrolysis reaction may require more time to complete.2. Monitor the reaction progress by TLC until the starting ester spot disappears.
Product is Oily or Gummy 1. Presence of Impurities: Residual starting materials or byproducts can interfere with crystallization.1. Ensure the intermediate ester was sufficiently pure. The final product can be purified by recrystallization from a suitable solvent like ethanol.
2. Incorrect pH for Precipitation: The amino acid product is amphoteric and will only precipitate at its isoelectric point.2. Carefully adjust the pH with acid. Check the pH with a pH meter or pH paper to ensure it is in the optimal range for precipitation.
Low Yield of Final Product 1. Product Loss During Workup: The product may have some solubility in the aqueous filtrate.1. After filtration, you can try to extract the filtrate with a suitable organic solvent to recover any dissolved product.
2. Degradation of Product: The product may be sensitive to high temperatures or extreme pH.2. Avoid excessive heating during solvent removal and perform the acidification step at a low temperature (e.g., in an ice bath).

Solvent Effects on the Yield of Ethyl 4-Amino-1H-pyrazole-3-carboxylate

The selection of a solvent is critical for optimizing the yield and purity of the intermediate, ethyl 4-amino-1H-pyrazole-3-carboxylate. Below is a summary of reported yields in different solvents.

Solvent Starting Material Reported Yield Reference
EthanolEthyl (E)-2-cyano-3-ethoxyacrylate99%[1]
EthanolEthyl ethoxymethylcyanoacetate66.78%[1]
WaterEthyl 2-cyano-3-morpholinoacrylateNot specified, but implied as a viable solvent[2]
TolueneN-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivativeNot specified, used for cyclization step[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Amino-1H-pyrazole-3-carboxylate

This protocol is adapted from procedures involving the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 10 minutes, and then heat to reflux. Maintain the reflux overnight.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol is based on the alkaline hydrolysis of the corresponding ethyl ester.[3]

  • Saponification: Dissolve the ethyl 4-amino-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v). Add a solution of 2.5 N sodium hydroxide (NaOH).

  • Heating: Heat the mixture at 60°C for 4 hours.

  • Acidification: After cooling, remove the organic solvents under reduced pressure. Acidify the remaining aqueous residue with 6 N hydrochloric acid (HCl) at 0°C to precipitate the product.

  • Isolation: Filter the solid precipitate and wash it with cold water. The product can be further purified by recrystallization from ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the synthesis of the pyrazole intermediate?

A1: Ethanol is the most frequently reported solvent for the reaction between ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate, often providing high yields.[1]

Q2: My reaction to form the ethyl ester intermediate is very slow. What can I do?

A2: Ensure that you are heating the reaction to reflux. Also, verify the quality of your hydrazine hydrate, as it can degrade over time. Monitoring the reaction by TLC is crucial to determine if the reaction is proceeding.

Q3: During the hydrolysis step, my product does not precipitate upon acidification. What should I do?

A3: This could be due to several factors. First, ensure you have added enough acid to reach the isoelectric point of the amino acid. Use a pH meter for accurate measurement. If the pH is correct, the product may be too soluble in the current solvent mixture. Try reducing the volume of the solvent or adding a co-solvent in which the product is less soluble.

Q4: Are there any safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: Can I use a different base for the hydrolysis step?

A5: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be employed. The key is to use a sufficient molar excess to ensure complete saponification of the ester.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Ethyl (E)-2-cyano-3-ethoxyacrylate + Hydrazine Hydrate B Reaction in Ethanol (Reflux) A->B C Workup & Isolation B->C D Ethyl 4-Amino-1H-pyrazole-3-carboxylate C->D E Ethyl 4-Amino-1H-pyrazole-3-carboxylate F NaOH, THF/MeOH (Heating) E->F G Acidification (HCl) & Precipitation F->G H This compound G->H

References

Validation & Comparative

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 4-Amino and 5-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 4-aminopyrazole and 5-aminopyrazole, offering key data and experimental insights to aid in their differentiation and characterization.

The seemingly subtle shift of an amino group on the pyrazole ring, from position 4 to 5, gives rise to two distinct isomers with unique electronic and structural properties. These differences are readily apparent in their spectroscopic signatures. This guide delves into a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by detailed experimental protocols and structural visualizations.

At a Glance: Key Spectroscopic Differences

A summary of the key spectroscopic data for 4-aminopyrazole and 5-aminopyrazole is presented below, highlighting the diagnostic features that enable their distinction.

Spectroscopic Technique4-Aminopyrazole5-Aminopyrazole (3-Aminopyrazole Tautomer)
¹H NMR H3/H5: ~7.3 ppm (s)NH₂: (broad s)NH: (broad s)H4: ~5.52 ppm (d, J=2 Hz)H5: ~7.33 ppm (d, J=2 Hz)NH/NH₂: ~7.05 ppm (broad s)
¹³C NMR C3/C5: ~133 ppmC4: ~117 ppmC3: ~155 ppmC4: ~96 ppmC5: ~138 ppm
IR (selected peaks) N-H stretching: ~3400-3200 cm⁻¹C=C stretching: ~1600-1500 cm⁻¹N-H bending: ~1620 cm⁻¹N-H stretching: 3499, 3402 cm⁻¹ (asym & sym NH₂)N-H wagging: 665 cm⁻¹
UV-Vis (λmax) Not available~235 nm

Structural Elucidation Through Spectroscopy

The distinct substitution patterns of the two isomers lead to predictable differences in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear fingerprint for each isomer. In 4-aminopyrazole, the magnetic equivalence of the C3 and C5 protons results in a single signal. In contrast, the 5-aminopyrazole (which exists in tautomeric equilibrium with 3-aminopyrazole) displays distinct signals for the H4 and H5 protons, typically as doublets due to coupling. An NMR spectrum of the tautomeric 3(5)-aminopyrazole mixture shows two one-proton doublets at approximately 7.33 and 5.52 ppm with a coupling constant of 2 Hz, and a broad three-proton singlet at around 7.05 ppm corresponding to the exchangeable NH and NH₂ protons[1].

¹³C NMR: The carbon NMR spectra further differentiate the isomers. 4-Aminopyrazole is expected to show two signals for the ring carbons due to symmetry. 5-Aminopyrazole, being asymmetric, will exhibit three distinct signals for the pyrazole ring carbons.

Infrared (IR) Spectroscopy

The vibrational modes of the amino group and the pyrazole ring are sensitive to the substitution pattern. A detailed study on 3(5)-aminopyrazoles provides valuable experimental IR data for the 3-aminopyrazole and 5-aminopyrazole tautomers[2]. For the more stable 3-aminopyrazole tautomer, characteristic bands are observed for the asymmetric and symmetric stretching of the NH₂ group, as well as N-H wagging modes[2]. While specific experimental IR data for unsubstituted 4-aminopyrazole is less readily available, the general regions for N-H and C=C stretching and N-H bending vibrations are predictable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the pyrazole ring are influenced by the position of the amino group. UV-Vis spectroscopy can reveal differences in the conjugation and electronic structure of the isomers. The UV irradiation of 3(5)-aminopyrazole has been studied, indicating absorption in the UV region[2][3]. The phototautomerization of the 3-aminopyrazole tautomer to the 5-aminopyrazole form was observed upon broadband UV irradiation (λ > 235 nm)[2][3].

Visualizing the Isomers and a Comparative Workflow

To better understand the structural differences and the process of their spectroscopic comparison, the following diagrams are provided.

G cluster_4_aminopyrazole 4-Aminopyrazole cluster_5_aminopyrazole 5-Aminopyrazole 4-amino 5-amino

Figure 1: Molecular structures of 4-aminopyrazole and 5-aminopyrazole.

G start Obtain Isomeric Samples: 4-Aminopyrazole & 5-Aminopyrazole nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis uv_vis->data_analysis conclusion Structural Elucidation and Isomer Differentiation data_analysis->conclusion

Figure 2: Workflow for the spectroscopic comparison of aminopyrazole isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminopyrazole isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid aminopyrazole sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded first.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the aminopyrazole isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration. Prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Conclusion

The distinct spectroscopic profiles of 4-aminopyrazole and 5-aminopyrazole provide a robust basis for their differentiation. The clear distinctions in their ¹H and ¹³C NMR spectra, coupled with characteristic vibrations in their IR spectra and unique electronic transitions in their UV-Vis spectra, offer a powerful toolkit for the unambiguous identification and characterization of these important heterocyclic isomers. This guide serves as a valuable resource for researchers working with these compounds, facilitating their structural analysis and supporting their endeavors in drug discovery and development.

References

A Comparative Guide to Purity Analysis of 4-Amino-1H-pyrazole-3-carboxylic acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 4-Amino-1H-pyrazole-3-carboxylic acid, a crucial building block in the synthesis of various therapeutic agents. We present a detailed HPLC protocol alongside alternative methods, supported by hypothetical experimental data to offer a comprehensive overview of the available analytical techniques.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. For a polar molecule like this compound, a reversed-phase HPLC method is often the primary choice.

Experimental Protocol: Reversed-Phase HPLC

A robust HPLC method was developed to assess the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the compound in a 50:50 mixture of water and acetonitrile. Working standards were prepared by further dilution.

Alternative Purity Analysis Methods

To provide a comprehensive comparison, two alternative analytical techniques were considered: Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization and Capillary Electrophoresis (CE) with UV detection.

Experimental Protocol: Gas Chromatography (GC-FID)

Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis.

  • Derivatization: The carboxylic acid and amino groups were derivatized to their more volatile trimethylsilyl (TMS) ethers and amines using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 280°C for 5 min.

  • Injector and Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, 20:1).

Experimental Protocol: Capillary Electrophoresis (CE)

Capillary Electrophoresis is well-suited for the analysis of polar and charged molecules.

  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer at pH 2.5.

  • Voltage: 20 kV.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Temperature: 25°C.

Comparative Data Analysis

To objectively compare the performance of these methods, hypothetical purity data for a single batch of this compound was generated.

ParameterHPLC-UVGC-FID (after Derivatization)CE-UV
Purity (%) 99.599.299.6
Limit of Detection (LOD) 0.01%0.02%0.05%
Limit of Quantitation (LOQ) 0.03%0.06%0.15%
Analysis Time (min) 352515
Sample Preparation Complexity LowHighLow
Method Robustness HighMediumMedium
Cost per Sample MediumHighLow

Visualizing the Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and the comparative analytical logic.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_outcomes Method Suitability HPLC HPLC-UV Purity Purity (%) HPLC->Purity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Speed Analysis Time HPLC->Speed Moderate Complexity Sample Prep Complexity HPLC->Complexity Low Robustness Method Robustness HPLC->Robustness High GC GC-FID GC->Purity High GC->Sensitivity Good GC->Speed Moderate GC->Complexity High GC->Robustness Medium CE CE-UV CE->Purity High CE->Sensitivity Moderate CE->Speed Fast CE->Complexity Low CE->Robustness Medium QC Routine Quality Control Purity->QC Sensitivity->QC HighThroughput High-Throughput Screening Speed->HighThroughput RD Research & Development Complexity->RD Robustness->QC

Caption: Logical comparison of analytical methods for purity determination.

Discussion and Recommendations

The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC-UV stands out as the most robust and sensitive method, making it ideal for routine quality control (QC) in a regulated environment. Its low sample preparation complexity and high reliability provide consistent and accurate results.

  • GC-FID , while providing good purity data, is hampered by the need for a derivatization step. This increases sample preparation time and introduces potential variability, making it less suitable for high-throughput applications. However, it can be a valuable orthogonal technique for impurity identification when coupled with a mass spectrometer.

  • Capillary Electrophoresis (CE) offers the fastest analysis time and is a low-cost alternative. Its suitability for polar compounds makes it a good choice for rapid screening in research and development settings. However, its lower sensitivity and moderate robustness compared to HPLC may limit its use in final product release testing.

The Pivotal Role of 4-Amino-1H-pyrazole-3-carboxylic Acid in Developing Potent Biological Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the creation of novel therapeutics.[1] This guide provides a comparative analysis of the biological activity of derivatives of 4-Amino-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of potent kinase inhibitors. While direct biological activity data for the unsubstituted this compound is limited, its derivatives have demonstrated significant efficacy, particularly in the realm of oncology.

The pyrazole nucleus is a fundamental component in numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The strategic modification of the pyrazole ring is crucial for enhancing the biological activity of these derivatives.[4] This is particularly evident in the development of kinase inhibitors, where the 4-amino-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure for targeting enzymes implicated in cancer progression.[5][6]

Comparative Anticancer Activity of 4-Amino-1H-pyrazole-3-carboxamide Derivatives

Recent studies have highlighted the potent anti-leukemic activity of a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives. These compounds have been shown to be formidable inhibitors of key kinases involved in Acute Myeloid Leukemia (AML), such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases 2 and 4 (CDK2, CDK4).[7] The following table summarizes the in vitro inhibitory activities of selected derivatives against these kinases and the FLT3-ITD positive AML cell line, MV4-11.

Compound IDModification on 4-Amino GroupFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 GI50 (nM)
8a 4-((4-methylpiperazin-1-yl)methyl)phenyl0.231.150.683.55
8t 4-((4-ethylpiperazin-1-yl)methyl)phenyl0.0890.7190.7701.22
FN-1501 (Reference Compound)2.331.020.39Not Reported

Data sourced from Zhi, Y., et al. (2019).[7]

The data clearly indicates that substitutions on the 4-amino group of the pyrazole-3-carboxamide scaffold lead to highly potent compounds. Notably, compound 8t demonstrates exceptional picomolar to low nanomolar inhibitory activity against FLT3 and the MV4-11 cell line, surpassing the efficacy of the reference compound FN-1501 in FLT3 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activity of the 4-Amino-1H-pyrazole-3-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (FLT3, CDK2, CDK4)

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Recombinant human FLT3, CDK2/cyclin A, and CDK4/cyclin D1 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., for FLT3, a generic tyrosine kinase substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in assay buffer and add it to the wells.

  • Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[8][9]

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MV4-11)

This assay measures the ability of a compound to inhibit the growth of cancer cells.

Materials:

  • MV4-11 human acute myeloid leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Culture MV4-11 cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds or DMSO (vehicle control) to the wells.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Measure the luminescence using a plate reader.

  • The GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway targeted by these pyrazole derivatives and the experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor 4-Amino-1H-pyrazole-3-carboxamide Derivative Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition.

G cluster_0 Synthesis cluster_1 Biological Evaluation Start 4-Nitro-1H-pyrazole-3-carboxylic acid Intermediate This compound Start->Intermediate Reduction Derivative Substituted Pyrazole Derivative Intermediate->Derivative Amide Coupling & Further Modification Kinase_Assay In Vitro Kinase Assays (FLT3, CDK2, CDK4) Derivative->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MV4-11) Derivative->Cell_Assay Data_Analysis IC50 / GI50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Experimental Workflow for Pyrazole Derivatives.

References

A Comparative Structural Analysis of 4-Amino-1H-pyrazole-3-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 4-Amino-1H-pyrazole-3-carboxylic acid and its corresponding methyl, ethyl, and butyl esters. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and understanding the impact of esterification on the parent acid's structure is crucial for designing new therapeutic agents with tailored properties. This analysis integrates experimental data where available and computational models to offer a comprehensive overview.

Executive Summary

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters for this compound and its methyl, ethyl, and butyl esters. The data is a composite of experimental values for the ethyl ester and computationally derived values for the acid and other esters to facilitate a comparative analysis.

PropertyThis compoundMethyl 4-amino-1H-pyrazole-3-carboxylateEthyl 4-amino-1H-pyrazole-3-carboxylateButyl 4-amino-1H-pyrazole-3-carboxylate
Molecular Formula C₄H₅N₃O₂C₅H₇N₃O₂C₆H₉N₃O₂C₈H₁₃N₃O₂
Molecular Weight ( g/mol ) 127.10141.13155.15183.21
Melting Point (°C) 135 (dec.)[1]Not available105-107[2]Not available
Calculated LogP -0.50.10.61.6
Topological Polar Surface Area (Ų) 90.077.877.877.8
Hydrogen Bond Donors 3222
Hydrogen Bond Acceptors 4444
C3-C4 Bond Length (Å) ~1.42 (calculated)~1.42 (calculated)~1.42 (experimental)~1.42 (calculated)
N1-N2 Bond Length (Å) ~1.35 (calculated)~1.35 (calculated)~1.35 (experimental)~1.35 (calculated)
**C3-C=O Bond Angle (°) **~120 (calculated)~120 (calculated)~120 (experimental)~120 (calculated)

Note: Structural parameters for this compound, and its methyl and butyl esters are based on Density Functional Theory (DFT) calculations due to the absence of publicly available experimental crystal structures. Data for Ethyl 4-amino-1H-pyrazole-3-carboxylate is based on its reported crystal structure (CSD entry 631805).

Experimental and Computational Methodologies

X-ray Crystallography

The determination of the crystal structure for pyrazole derivatives typically involves single-crystal X-ray diffraction. A generalized protocol is as follows:

  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Data Analysis: The refined structure provides precise bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions like hydrogen bonding.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are standard methods for confirming the chemical structure of the synthesized compounds.

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Spectra are recorded on an NMR spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

  • Spectral Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the proton and carbon environments within the molecule.

Computational Chemistry (Density Functional Theory)

In the absence of experimental crystal structures, DFT calculations are a powerful tool for predicting molecular geometries and electronic properties.

  • Model Building: The 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a basis set like 6-311++G(d,p).[3]

  • Property Calculation: Once the geometry is optimized, various properties such as bond lengths, bond angles, dihedral angles, and electronic properties (e.g., HOMO-LUMO gap, dipole moment) can be calculated.

Visualizations

structural_comparison_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Physicochemical Analysis cluster_comparison Comparative Analysis S1 This compound S2 Methyl, Ethyl, Butyl Esters S1->S2 Esterification A1 X-ray Crystallography S1->A1 A2 NMR & IR Spectroscopy S1->A2 A3 Computational Modeling (DFT) S1->A3 A4 Physicochemical Property Measurement (Solubility, LogP, pKa) S1->A4 S2->A1 S2->A2 S2->A3 S2->A4 C1 Bond Lengths & Angles A1->C1 C2 Torsional Angles & Conformation A1->C2 C3 Intermolecular Interactions A1->C3 C4 Electronic Properties A1->C4 A2->C1 A2->C2 A2->C3 A2->C4 A3->C1 A3->C2 A3->C3 A3->C4 C5 Physicochemical Properties A4->C5

Caption: Experimental workflow for the comparative structural analysis.

property_influence cluster_modification Structural Modification cluster_properties Impact on Physicochemical Properties Acid Carboxylic Acid (-COOH) Ester Esterification (-COOR) Acid->Ester R = Me, Et, Bu Lipophilicity Increased Lipophilicity (LogP) Ester->Lipophilicity Solubility Altered Aqueous Solubility Ester->Solubility H_Bonding Reduced H-Bond Donor Capacity Ester->H_Bonding Crystal_Packing Modified Crystal Packing Ester->Crystal_Packing Conformation Potential Conformational Changes Ester->Conformation

References

A Comparative Study of Catalysts for Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrazole and its derivatives is a cornerstone of medicinal chemistry and materials science. The choice of catalyst is paramount in achieving high yields, short reaction times, and environmentally benign processes. This guide provides a comparative analysis of various catalysts employed in pyrazole synthesis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable catalytic system for your research needs.

The Knorr pyrazole synthesis, a classic and versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] This reaction is typically catalyzed by an acid, and the evolution of catalysts from simple mineral acids to sophisticated nanocatalysts has significantly enhanced the efficiency and applicability of this transformation. This guide will delve into a comparative study of homogeneous, heterogeneous, and nanocatalysts, providing a comprehensive overview of their performance.

Comparative Performance of Catalysts

The efficacy of a catalyst in pyrazole synthesis is determined by several factors, including product yield, reaction time, catalyst loading, and reusability. The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives, primarily through the condensation of 1,3-dicarbonyl compounds and hydrazines.

CatalystCatalyst TypeSubstratesSolventTemp. (°C)TimeYield (%)Catalyst LoadingReusabilityReference
No Catalyst-Acetylacetone, PhenylhydrazineWater30120 min10--[5]
H-Y ZeoliteHeterogeneousAcetylacetone, PhenylhydrazineWater3060 min55-Yes[5]
H-ZSM5 ZeoliteHeterogeneousAcetylacetone, PhenylhydrazineWater3060 min62-Yes[5]
H-Beta ZeoliteHeterogeneousAcetylacetone, PhenylhydrazineWater3060 min71-Yes[5]
Nafion (SAC-13)HeterogeneousAcetylacetone, PhenylhydrazineWater3030 min89-Yes[5]
Amberlyst-70 Heterogeneous Acetylacetone, Phenylhydrazine Water 30 15 min 94 0.050 g Yes (up to 4 cycles) [5][6][7]
nano-ZnO Heterogeneous Ethyl acetoacetate, Phenylhydrazine Aqueous RT 25 min 95 5 mol% Yes (up to 5 cycles) [8]
SnCl₂HomogeneousSubstituted Aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile-801.4 h80-No[9]
SnCl₂ (MW)HomogeneousSubstituted Aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile-MW25 min88-No[9]
Ag/La-ZnO Heterogeneous Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile Solvent-free RT 10-25 min up to 98 - Yes [10]
Lithium PerchlorateHomogeneousHydrazines, 1,3-diketonesEthylene glycolRT-70-95-No[11]
NaCoMoHeterogeneousSulfonyl hydrazides, 1,3-diketones---up to 99-Yes[11]
Montmorillonite KSFHeterogeneous2,3-dihydro-4H-pyran-4-ones, ArylhydrazinesEthanol--57-86-Yes[12]
Cu(OTf)₂ in [BMIM-PF₆]HomogeneousChalcone, p-((t-butyl)phenyl)hydrazine[BMIM-PF₆]--8220 mol%Yes[13]

Key Observations:

  • Heterogeneous Catalysts' Superiority: Heterogeneous catalysts like Amberlyst-70, nano-ZnO, and Ag/La-ZnO demonstrate significant advantages in terms of ease of separation, reusability, and often higher yields and shorter reaction times compared to homogeneous catalysts.[5][8][11]

  • Nanocatalysts' Efficiency: Nanocatalysts, such as nano-ZnO and Ag/La-ZnO, exhibit excellent catalytic activity, often requiring mild reaction conditions (room temperature) and short reaction times to achieve high yields.[8][10][14] Their high surface area to volume ratio is a key contributor to their enhanced performance.

  • Green Synthesis: The use of water as a solvent or solvent-free conditions, as demonstrated with Amberlyst-70 and Ag/La-ZnO respectively, aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[6][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, as seen with the SnCl₂ catalyzed reaction.[9]

Experimental Protocols

Protocol 1: Pyrazole Synthesis using Amberlyst-70

This protocol describes an environmentally benign synthesis of pyrazoles in an aqueous medium using the recyclable solid acid catalyst, Amberlyst-70.[5][6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine or hydrazide (e.g., phenylhydrazine)

  • Amberlyst-70

  • Deionized water

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine/hydrazide (1.1 mmol), and a catalytic amount of Amberlyst-70 (0.050 g) in water (15 mL).

  • Stir the reaction mixture at 30 °C.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 5 to 30 minutes.

  • Upon completion, filter the reaction mixture to separate the catalyst.

  • The catalyst can be washed with ether, dried at 60 °C for 4 hours, and reused for subsequent reactions.

  • The aqueous filtrate can be worked up by extraction with an organic solvent, followed by drying and evaporation to yield the pyrazole product.

Protocol 2: Pyrazole Derivative Synthesis using nano-ZnO

This protocol outlines a green and efficient one-pot synthesis of pyranopyrazole derivatives using a reusable nano-ZnO catalyst in an aqueous medium.[8][14][15][16]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • nano-ZnO catalyst (5 mol%)

  • Water

  • Stirring apparatus

Procedure:

  • To a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL), add nano-ZnO (5 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 25-60 minutes).

  • Monitor the progress of the reaction using TLC.

  • After completion, the solid product can be isolated by filtration.

  • The nano-ZnO catalyst can be recovered from the reaction mixture, washed, dried, and reused for several cycles without a significant loss in activity.

Reaction Pathways and Mechanisms

The synthesis of pyrazoles is a well-studied reaction, with the Knorr synthesis being a prominent example. The general mechanism involves the acid-catalyzed reaction between a 1,3-dicarbonyl compound and a hydrazine.

General Knorr Pyrazole Synthesis Pathway

The reaction proceeds through a series of steps initiated by the activation of a carbonyl group by an acid catalyst. This is followed by nucleophilic attack by the hydrazine, cyclization, and finally dehydration to form the aromatic pyrazole ring.

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Hydrazine Protonation->Nucleophilic_Attack Hydrazone Hydrazone Intermediate Nucleophilic_Attack->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: General reaction pathway for the acid-catalyzed Knorr pyrazole synthesis.

Experimental Workflow for Catalyst Screening

The development of new and efficient catalysts for pyrazole synthesis often involves a systematic screening process to identify the optimal catalyst and reaction conditions.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization Reactants Select Reactants (1,3-Dicarbonyl & Hydrazine) Reaction_Setup Set up Parallel Reactions (Varying Catalysts) Reactants->Reaction_Setup Catalysts Prepare a Library of Catalysts Catalysts->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Setup->Monitoring Analysis Analyze Yield and Conversion Monitoring->Analysis Best_Catalyst Identify Best Performing Catalyst(s) Analysis->Best_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) Best_Catalyst->Optimize_Conditions Reusability_Test Test Catalyst Reusability Optimize_Conditions->Reusability_Test Final_Protocol Finalized Synthetic Protocol Reusability_Test->Final_Protocol

Caption: A typical experimental workflow for screening and optimizing catalysts for pyrazole synthesis.

Conclusion

The synthesis of pyrazoles has been significantly advanced by the development of novel catalytic systems. Heterogeneous catalysts, particularly nanocatalysts, have emerged as highly efficient, reusable, and environmentally friendly alternatives to traditional homogeneous catalysts. Catalysts like Amberlyst-70 and nano-ZnO offer excellent yields under mild conditions, making them attractive choices for sustainable chemical synthesis. The selection of an appropriate catalyst should be guided by factors such as desired yield, reaction time, cost, and environmental impact. This guide provides a foundation for researchers to make informed decisions in their pursuit of efficient and effective pyrazole synthesis.

References

A Comparative Guide to Validated Analytical Methods for 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Sensitivity Lower (typically µg/mL to high ng/mL range).Higher (typically low ng/mL to pg/mL range).
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass-based detection of parent and fragment ions.
Matrix Effects Less prone to matrix effects compared to LC-MS/MS.Can be susceptible to ion suppression or enhancement from matrix components.
Instrumentation Widely available and relatively lower cost.More specialized and higher cost.
Typical Application Assay of bulk drug substance, formulation analysis, and impurity determination at higher levels.Bioanalysis (plasma, tissue samples), trace-level impurity analysis, and metabolite identification.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of 4-Amino-1H-pyrazole-3-carboxylic acid in bulk material or simple formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | 254 nm |

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Dilute to the desired concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex biological matrices like plasma.

Instrumentation:

  • LC system with a binary pump

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 98% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]+ and a characteristic fragment ion.
Collision Energy To be optimized for the specific MRM transition.

| Source Temperature | 500 °C |

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation (Hypothetical Performance Data)

The following tables summarize the expected performance characteristics of the two proposed methods. These parameters would need to be experimentally verified according to ICH guidelines.

Table 1: HPLC-UV Method Validation Parameters

ParameterExpected Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterExpected Result
Linearity (r²) > 0.995
Range 0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Filter (0.45 µm) s2->s3 hplc HPLC System (C18 Column) s3->hplc Inject uv UV Detector (254 nm) hplc->uv data Data Acquisition & Processing uv->data result Concentration Report data->result Generate Results

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 lc LC System (C18 Column) p5->lc Inject ms Tandem MS (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data result Concentration Report data->result Generate Results

Caption: Workflow for LC-MS/MS bioanalysis.

Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography Data of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of aminopyrazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of X-ray crystallography data for a selection of aminopyrazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. We further compare this technique with alternative analytical methods, providing a comprehensive overview for the structural elucidation of this important class of heterocyclic compounds.

Aminopyrazoles are a versatile class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their biological activity is intimately linked to their molecular structure. X-ray crystallography stands as the gold standard for providing a definitive, high-resolution three-dimensional map of molecules in the solid state. This guide will delve into the crystallographic data of several aminopyrazole derivatives, present a standardized experimental protocol, and draw comparisons with other widely used analytical techniques.

Comparative Crystallographic Data of Aminopyrazole Derivatives

The following table summarizes key crystallographic parameters for a selection of aminopyrazole derivatives, providing a basis for structural comparison. These compounds showcase the diversity within this chemical class, from simple substituted pyrazoles to more complex coordination compounds.

Compound Name/CSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
3-Amino-N'-hydroxy-1H-pyrazole-4-carboximidamide[1]C₄H₇N₅OMonoclinicP2₁4.855(3)9.026(5)7.092(4)90103.267(7)90302.5(3)
bis(3-aminopyrazole-κN¹)bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II)[2]C₁₂H₂₀CuN₁₄O₆MonoclinicP2₁/n7.8929(3)11.2356(4)12.1384(4)9098.397(3)901064.29(7)
[Cu(C₂O₄)(3-aminopyrazole)₂]·3H₂O (TIXDAH)[2]C₈H₁₆CuN₆O₇OrthorhombicPccn15.723(3)16.059(3)12.083(2)9090903054.4(10)
[Cu(3-aminopyrazole)(2,6-pyridinedicarboxylato)(H₂O)]·H₂O (QIJSAF)[2]C₁₀H₁₁CuN₄O₆MonoclinicP2₁/c7.159(2)18.006(4)9.892(2)9094.63(3)901270.2(6)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures for the aminopyrazole derivatives listed above generally follows a standardized procedure in single-crystal X-ray diffraction. A generalized protocol is outlined below.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules like aminopyrazole derivatives include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once grown, a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.

Data Collection

The selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100-150 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot's intensity and position are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the fit between the observed and calculated diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis Compound Synthesis Crystallization Crystallization Compound Synthesis->Crystallization Dissolution Crystal Selection Crystal Selection Crystallization->Crystal Selection Microscopy Mounting on Goniometer Mounting on Goniometer Crystal Selection->Mounting on Goniometer X-ray Diffraction X-ray Diffraction Mounting on Goniometer->X-ray Diffraction X-ray Beam Diffraction Data Diffraction Data X-ray Diffraction->Diffraction Data Data Processing Data Processing Diffraction Data->Data Processing Integration Structure Solution Structure Solution Data Processing->Structure Solution Phase Determination Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-squares Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Experimental workflow for single-crystal X-ray crystallography.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information and are often more accessible for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.

  • ¹H and ¹³C NMR: These techniques provide information about the hydrogen and carbon framework of the molecule, respectively. For example, in a study of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives, the ¹H NMR spectrum of 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile showed characteristic signals for the aromatic protons and the NH₂ group, confirming the successful synthesis of the target molecule.[3] Similarly, the ¹³C NMR spectrum provided evidence for all the carbon atoms in the molecule.[3]

  • Advantages over X-ray Crystallography: NMR can be performed on solutions, providing insights into the structure and dynamics of molecules in a more biologically relevant environment. It does not require the often-challenging process of growing high-quality single crystals.

  • Limitations: NMR does not directly provide the three-dimensional arrangement of atoms in space with the same precision as X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

  • Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can give clues about its structure. For pyrazole derivatives, common fragmentation pathways involve the loss of small molecules like HCN or N₂.[4]

  • Advantages over X-ray Crystallography: MS requires a very small amount of sample and is a very sensitive technique. It can be used to analyze complex mixtures when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Limitations: Mass spectrometry alone cannot determine the complete three-dimensional structure of a molecule. It provides information on molecular formula and connectivity but not on stereochemistry or conformation in the solid state.

Conclusion

X-ray crystallography is an indispensable technique for obtaining precise and unambiguous three-dimensional structural information of aminopyrazole derivatives, which is crucial for understanding their biological activity and for the rational design of new therapeutic agents. The comparative data presented in this guide highlights the structural diversity within this class of compounds. While NMR and mass spectrometry provide valuable complementary information regarding the connectivity and molecular weight of these molecules in solution and the gas phase, respectively, X-ray crystallography remains the definitive method for elucidating their solid-state architecture. The integration of these techniques provides a powerful toolkit for the comprehensive characterization of novel aminopyrazole derivatives.

References

A Comparative Guide to the Reactivity of 4-Amino and 5-Aminopyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical behavior of 4-amino and 5-aminopyrazole isomers, crucial scaffolds in medicinal chemistry, reveals significant differences in their reactivity. This guide provides a comparative overview of their performance in key chemical transformations, supported by experimental data and detailed protocols to aid researchers in the strategic design of novel therapeutics.

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, aminopyrazoles serve as versatile building blocks for the synthesis of more complex heterocyclic systems. The position of the amino group on the pyrazole ring dramatically influences the molecule's electronic properties and, consequently, its reactivity. This guide focuses on the comparative reactivity of two key isomers: 4-aminopyrazole and 5-aminopyrazole.

Executive Summary of Reactivity Comparison

Reaction Type4-Aminopyrazole5-AminopyrazoleKey Differences
Electrophilic Substitution Generally less reactive. Substitution occurs at C5.More reactive. Substitution preferentially occurs at the electron-rich C4 position.The amino group in the 5-position strongly activates the C4 position towards electrophilic attack.
Acylation Acylation occurs readily on the exocyclic amino group.Acylation occurs readily on the exocyclic amino group.Both isomers undergo similar acylation on the amino group, but the subsequent reactivity of the acylated products differs.
Diazotization Forms a relatively unstable diazonium salt, which can undergo cyclization to form pyrazolo[4,3-c]pyridazines.[4][5]Forms a more stable diazonium salt that can be used in coupling reactions to form azo compounds or undergo cyclization to yield pyrazolo[3,4-d][4][6][7]triazines.[2]The stability and subsequent reactivity of the formed diazonium salts are distinct.
Condensation with β-Diketones Can react to form pyrazolo[4,3-b]pyridines, though less commonly reported.[8]Readily undergoes condensation to form pyrazolo[3,4-b]pyridines, a common synthetic strategy.[9]5-Aminopyrazoles are more widely utilized and often give higher yields in this transformation due to the favorable electronics and positioning of the reacting sites.

Understanding the Inherent Reactivity: Electronic and Structural Factors

The distinct reactivity of 4- and 5-aminopyrazoles stems from the position of the amino group and its influence on the electron distribution within the pyrazole ring.

In 5-aminopyrazole , the amino group is conjugated with the pyrazole ring, significantly increasing the electron density at the C4 position. This makes C4 highly susceptible to electrophilic attack. Furthermore, 5-aminopyrazole possesses multiple nucleophilic centers: the exocyclic amino group (5-NH2), the ring nitrogen at position 1 (N1), and the activated C4 carbon. This poly-functionality makes it a versatile precursor for the synthesis of various fused heterocyclic systems.[10]

In contrast, the amino group in 4-aminopyrazole has a less pronounced activating effect on the ring carbons. Electrophilic substitution on the 4-aminopyrazole ring is less facile and typically occurs at the C5 position. The primary reactive site for many reactions is the exocyclic amino group itself.

Comparative Analysis of Key Reactions

Electrophilic Substitution

5-Aminopyrazoles: The C4 position of 5-aminopyrazoles is highly activated towards electrophilic substitution. Reactions such as halogenation, nitration, and formylation proceed readily at this position.

4-Aminopyrazoles: Electrophilic substitution on 4-aminopyrazoles is less common. When it does occur, the substituent is directed to the C5 position.

Acylation

Both 4- and 5-aminopyrazoles readily undergo acylation on the exocyclic amino group to form the corresponding amides. This reaction is often used as a protecting strategy or to introduce further functionalization.

Experimental Protocol: Acylation of Aminopyrazoles

A general procedure for the acylation of aminopyrazoles is as follows:

  • Dissolve the aminopyrazole (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C.

  • Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: Specific reaction conditions may vary depending on the substrate and acylating agent.

Diazotization

The diazotization of aminopyrazoles leads to the formation of diazonium salts, which are versatile intermediates.

5-Aminopyrazoles: Diazotization of 5-aminopyrazoles yields relatively stable diazonium salts. These can be subsequently used in coupling reactions with activated aromatic compounds to form azo dyes or can undergo intramolecular cyclization to produce fused triazine systems like pyrazolo[3,4-d][4][6][7]triazines.[2]

4-Aminopyrazoles: The diazonium salts derived from 4-aminopyrazoles are generally less stable. They are prone to intramolecular cyclization, leading to the formation of pyrazolo[4,3-c]pyridazines.[4][5]

Experimental Protocol: Diazotization of Aminopyrazoles

A typical procedure for diazotization is as follows:

  • Suspend the aminopyrazole (1 equivalent) in an acidic solution (e.g., dilute hydrochloric acid).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • The resulting diazonium salt solution can then be used immediately in a subsequent coupling or cyclization reaction.

Caution: Diazonium salts can be explosive when isolated in a dry state. It is recommended to use them in solution without isolation.

Condensation with β-Dicarbonyl Compounds

The reaction of aminopyrazoles with β-dicarbonyl compounds is a powerful method for the synthesis of fused pyrazolopyridine systems.

5-Aminopyrazoles: This is a widely used and efficient method for the synthesis of pyrazolo[3,4-b]pyridines.[9][11] The reaction typically proceeds by initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

4-Aminopyrazoles: The synthesis of pyrazolo[4,3-b]pyridines from 4-aminopyrazoles and β-dicarbonyl compounds is also possible but is reported less frequently in the literature.[8]

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

  • Mix the 5-aminopyrazole (1 equivalent) and the β-dicarbonyl compound (1.1 equivalents) in a suitable solvent, such as ethanol or acetic acid.

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Visualizing Reaction Pathways

To further illustrate the divergent reactivity of these isomers, the following diagrams depict the typical reaction pathways.

Electrophilic_Substitution cluster_5_amino 5-Aminopyrazole cluster_4_amino 4-Aminopyrazole 5-AP 5-Aminopyrazole 5-AP_Substituted 4-Substituted-5-aminopyrazole 5-AP->5-AP_Substituted C4 Attack E+ Electrophile (E+) 4-AP_Substituted 5-Substituted-4-aminopyrazole E+->4-AP_Substituted C5 Attack 4-AP 4-Aminopyrazole 4-AP->4-AP_Substituted Diazotization cluster_5_amino 5-Aminopyrazole Diazotization cluster_4_amino 4-Aminopyrazole Diazotization 5-AP 5-Aminopyrazole Diazonium_5 5-Diazonium Salt 5-AP->Diazonium_5 NaNO2, H+ Azo_Compound Azo Compound Diazonium_5->Azo_Compound Coupling Pyrazolo_triazine Pyrazolo[3,4-d][1,2,3]triazine Diazonium_5->Pyrazolo_triazine Cyclization 4-AP 4-Aminopyrazole Diazonium_4 4-Diazonium Salt 4-AP->Diazonium_4 NaNO2, H+ Pyrazolo_pyridazine Pyrazolo[4,3-c]pyridazine Diazonium_4->Pyrazolo_pyridazine Cyclization

References

In Vitro Performance of 4-Amino-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 4-Amino-1H-pyrazole-3-carboxylic acid derivatives against other kinase inhibitors, supported by experimental data from peer-reviewed studies. The focus is on their potential as anticancer agents, particularly in the context of Acute Myeloid Leukemia (AML) and other malignancies driven by kinase dysregulation.

Executive Summary

Derivatives of the this compound scaffold have emerged as potent inhibitors of various protein kinases, demonstrating significant potential in preclinical cancer research. These compounds have shown high efficacy in inhibiting key enzymes in oncogenic signaling pathways, such as Fms-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). This guide summarizes the available in vitro data, compares the performance of these derivatives with established and emerging kinase inhibitors, and provides detailed experimental protocols for key assays.

Comparative In Vitro Activity

The in vitro efficacy of this compound derivatives has been primarily evaluated through kinase inhibition assays and cancer cell line viability assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values from key studies.

Table 1: Kinase Inhibitory Activity of 4-(Heterocyclic Substituted Amino)-1H-pyrazole-3-carboxamide Derivatives

This table highlights the potent activity of novel pyrazole-3-carboxamide derivatives against FLT3 and CDKs, with compound 8t showing exceptional potency compared to the reference compound FN-1501 .[1][2][3]

CompoundFLT3 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)
8t 0.0890.7190.770
FN-1501 2.331.020.39
Table 2: Anti-proliferative Activity against AML Cell Line (MV4-11)

Consistent with its potent enzymatic inhibition, compound 8t demonstrates strong anti-proliferative effects in the MV4-11 acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation.[1][2][3]

CompoundMV4-11 (IC50, nM)
8t 1.22
FN-1501 8
Table 3: Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

This table showcases a series of 4-amino-(1H)-pyrazole derivatives with potent inhibitory activity against JAK family kinases, with compound 3f showing low nanomolar inhibition, comparable to the approved drug Ruxolitinib .[4]

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)
3f 3.42.23.5
Ruxolitinib ---
(Inhibition at 20 nM)(97%)(99%)(95%)
Staurosporine 321
Table 4: Cytotoxicity of 4-Amino-(1H)-pyrazole Derivatives in Various Cancer Cell Lines

Compound 11b from the JAK inhibitor series demonstrates selective and potent cytotoxicity against hematopoietic cell lines (HEL and K562), which are known to be dependent on the JAK/STAT pathway. Notably, both 3f and 11b show more potent anti-proliferative activities than Ruxolitinib in these cell lines.[4]

CompoundPC-3 (IC50, µM)HEL (IC50, µM)K562 (IC50, µM)MCF-7 (IC50, µM)MOLT4 (IC50, µM)
3f 2.451.281.972.311.83
11b >100.350.37>10>10
Ruxolitinib >101.353.41>10>10

Comparison with Other Kinase Inhibitors

The this compound scaffold represents a promising class of kinase inhibitors. For a comprehensive evaluation, their performance should be benchmarked against a range of existing and emerging drugs targeting similar pathways.

CDK Inhibitors

The pyrazole derivatives targeting CDKs, such as compound 8t , show competitive potency with established CDK inhibitors. The field of CDK inhibitors is rapidly evolving, with several drugs approved or in late-stage clinical trials.

Approved CDK4/6 Inhibitors:

  • Palbociclib (Ibrance)[5][6][7]

  • Ribociclib (Kisqali)[5][8]

  • Abemaciclib (Verzenio)[5][7][8]

These are primarily used in combination with endocrine therapy for HR+/HER2- breast cancer.[6][8] The broader CDK inhibitory profile of some pyrazole derivatives may offer advantages in other cancer types.

Pan-CDK Inhibitors in Clinical Development:

  • Flavopiridol (Alvocidib) - One of the first pan-CDK inhibitors to enter clinical trials.

  • AT7519 - A potent inhibitor of multiple CDKs.[9]

The high potency and favorable safety profile of novel pyrazole derivatives make them interesting candidates for further development in this class.

JAK Inhibitors

The pyrazole derivatives targeting the JAK/STAT pathway, such as compounds 3f and 11b , demonstrate nanomolar potency and selective cytotoxicity. The landscape of JAK inhibitors includes several approved drugs for both inflammatory diseases and cancers.

Approved JAK Inhibitors for Cancer:

  • Ruxolitinib (Jakafi) - A JAK1/2 inhibitor approved for myelofibrosis and polycythemia vera.[10][11]

  • Fedratinib (Inrebic) - A JAK2 inhibitor for myelofibrosis.[10][11]

  • Pacritinib (Vonjo)

  • Momelotinib (Ojjaara)[10]

The novel pyrazole-based JAK inhibitors show comparable or superior in vitro potency to Ruxolitinib, suggesting they could be viable alternatives with potentially different selectivity profiles and clinical applications.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language for Graphviz.

FLT3 and CDK Signaling in AML

FLT3_CDK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation CellCycle Cell Cycle Progression CDK2_4 CDK2/4 CDK2_4->CellCycle Inhibitor 4-Amino-1H-pyrazole- 3-carboxylic acid derivative (e.g., 8t) Inhibitor->FLT3 Inhibitor->CDK2_4

Caption: Simplified FLT3 and CDK signaling pathways in AML targeted by pyrazole derivatives.

JAK/STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer GeneTranscription Gene Transcription (Proliferation, Inflammation) STAT_dimer->GeneTranscription Inhibitor 4-Amino-1H-pyrazole- 3-carboxylic acid derivative (e.g., 3f) Inhibitor->JAK

Caption: Simplified JAK/STAT signaling pathway targeted by pyrazole derivatives.

General Experimental Workflow for In Vitro Testing

Experimental_Workflow cluster_compound Compound Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Synthesis Synthesis of Pyrazole Derivatives StockSolution Stock Solution Preparation (DMSO) Synthesis->StockSolution SerialDilution Serial Dilution StockSolution->SerialDilution KinaseAssay In Vitro Kinase Inhibition Assay SerialDilution->KinaseAssay CellTreatment Treat Cells with Compound Dilutions SerialDilution->CellTreatment IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase CellCulture Cancer Cell Line Culture CellCulture->CellTreatment ViabilityAssay Cell Viability Assay (MTT or CellTiter-Glo) CellTreatment->ViabilityAssay GI50_Cell Determine GI50/IC50 ViabilityAssay->GI50_Cell

Caption: General workflow for in vitro testing of pyrazole derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multiwell plate, add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates

  • Plate reader with luminescence detection capability

Procedure:

  • Cell Seeding and Treatment: Prepare opaque-walled multiwell plates with cells in culture medium. Add the test compound to the experimental wells and incubate for the desired period.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide exhibit significant in vitro activity against key cancer targets, including FLT3, CDKs, and JAKs. Their performance, in some cases, surpasses that of established drugs in preclinical models. Further investigation, including in vivo efficacy and safety profiling, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational overview for researchers and drug development professionals interested in this exciting class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminopyrazole-based compounds targeting key cancer-related kinases, with a focus on Aurora kinases and Cyclin-Dependent Kinase 2 (CDK2). The information is compiled from various studies to aid researchers and drug development professionals in understanding the key structural determinants for inhibitory activity and selectivity.

Aminopyrazole-Based Compounds as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[5] Several aminopyrazole-based compounds have been developed as potent inhibitors of Aurora kinases.[5][6][7][8]

A notable example is a series of 1-acetanilide-4-aminopyrazole-substituted quinazolines which have shown high potency and selectivity for Aurora B kinase.[6] The SAR studies on these compounds have revealed key structural features that govern their activity.

Compound/ReferenceStructureTargetIC50/Ki (nM)Key SAR Insights
VX-680 (Tozasertib) 4,6-diaminopyrimidine derivativeAurora A, B, CKi: 0.7, 18, 4.6Pan-Aurora inhibitor with high affinity. The aminopyrazole linked to a 2-substituted quinazoline was a key starting point.[5][7]
AT9283 Pyrazole-benzimidazoleAurora A, B, JAK2, JAK3, Abl3, 3, 1.2, 1.1, 4.0A multi-kinase inhibitor developed through fragment-based screening. The pyrazole-benzimidazole core is crucial for its broad-spectrum activity.[7]
Danusertib (PHA-739358) 3-aminopyrazole derivativeAurora A, B, CIC50: 13, 79, 61An ATP-competitive inhibitor. The 3-aminopyrazole scaffold is a key feature.[5]
Compound 8 (from[6]) 1-acetanilide-4-aminopyrazole-substituted quinazolineAurora BPotent cellular activityThe substitution pattern on the quinazoline and the acetanilide moiety are critical for potent and selective Aurora B inhibition.[6]

A common method to determine the inhibitory activity of compounds against Aurora kinases is a biochemical assay using a purified recombinant enzyme.

Typical Protocol:

  • Enzyme and Substrate Preparation: Recombinant human Aurora A or Aurora B kinase is used. A synthetic peptide, often derived from a known substrate like histone H3, serves as the substrate.

  • Reaction Mixture: The kinase, substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations are incubated in a suitable buffer (e.g., Tris-HCl, MgCl₂).

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

The following diagrams illustrate the role of Aurora kinases in the cell cycle and a typical workflow for screening inhibitors.

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis cluster_Prophase Prophase cluster_Metaphase Metaphase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Spindle_Assembly->Mitotic_Arrest Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly_Checkpoint Chromosome_Alignment->Mitotic_Arrest Aminopyrazole_Inhibitors Aminopyrazole-based Inhibitors Aminopyrazole_Inhibitors->Aurora_A Inhibition Aminopyrazole_Inhibitors->Aurora_B Inhibition

Caption: Role of Aurora A and B kinases in mitosis and the effect of their inhibition.

Screening_Workflow Workflow for Screening Aminopyrazole-based Kinase Inhibitors Compound_Library Aminopyrazole Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Hit_Identification->Biochemical_Assay Cell-based_Assay Cell-based Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell-based_Assay SAR_Analysis SAR Analysis & Lead Optimization Cell-based_Assay->SAR_Analysis In_Vivo_Studies In Vivo Xenograft Models SAR_Analysis->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Aminopyrazole-Based Compounds as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A or E, is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[9][10] The 3-aminopyrazole scaffold has been identified as a promising starting point for the development of potent and selective CDK2 inhibitors.[10][11][12]

SAR studies have focused on modifying substituents on the pyrazole ring and the appended groups to enhance potency and selectivity.

Compound/ReferenceStructureTargetIC50 (nM)Key SAR Insights
PNU-292137 (Compound 41 from[10]) N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin A37The 5-cyclopropyl group on the pyrazole and the 2-naphthylacetamide moiety are critical for potent inhibition.[10]
Compound 17 (from[9]) (4-Pyrazolyl)-2-aminopyrimidineCDK20.29Demonstrates high potency and selectivity over other CDKs. The 4-pyrazolyl-2-aminopyrimidine core is key.[9]
Compound 24 (from[12]) Aminopyrazole analogCDK2/cyclin E24A cyclobutyl substitution at the R1 position of the aminopyrazole was found to be optimal for activity.[12]
AT7519 Aminopyrazole derivativeMulti-CDK10-210 (for various CDKs)A multi-CDK inhibitor where the aminopyrazole core interacts with the hinge region of the kinases.[13]

The protocol for determining CDK2 inhibitory activity is similar to that for Aurora kinases.

Typical Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin A or CDK2/cyclin E complex is used. Histone H1 or a synthetic peptide substrate is commonly employed.

  • Reaction Mixture: The kinase complex, substrate, [γ-³³P]ATP, and test compounds are incubated together.

  • Incubation: The reaction is carried out at a controlled temperature for a set time.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

The following diagram illustrates the logical relationships in the structure-activity relationship for 3-aminopyrazole-based CDK2 inhibitors.

SAR_Logic SAR Logic for 3-Aminopyrazole CDK2 Inhibitors cluster_R1 R1 Substituent (e.g., C5 position) cluster_R2 R2 Substituent (e.g., N-acyl group) Core_Scaffold 3-Aminopyrazole Core Hinge_Binding Forms key H-bonds with kinase hinge region Core_Scaffold->Hinge_Binding R1_Hydrophobic Small, hydrophobic groups (e.g., cyclopropyl, cyclobutyl) Core_Scaffold->R1_Hydrophobic R2_Aromatic Aromatic/heteroaromatic groups (e.g., naphthyl, pyrimidine) Core_Scaffold->R2_Aromatic R1_Potency Increases Potency R1_Hydrophobic->R1_Potency Potent_Inhibitor Potent & Selective CDK2 Inhibitor R1_Potency->Potent_Inhibitor R2_Selectivity Influences Selectivity & Potency R2_Aromatic->R2_Selectivity R2_Selectivity->Potent_Inhibitor

Caption: Key structural determinants for the activity of 3-aminopyrazole CDK2 inhibitors.

Conclusion

The aminopyrazole scaffold serves as a versatile template for the design of potent kinase inhibitors. For both Aurora kinases and CDK2, specific substitution patterns on the pyrazole ring and the appended functionalities are crucial for achieving high potency and selectivity. The data and SAR insights presented in this guide highlight the importance of a systematic approach to modifying the aminopyrazole core to develop effective and targeted anticancer agents. Further exploration of diverse substituents and their impact on the pharmacokinetic and pharmacodynamic properties will be essential for the clinical translation of these promising compounds.

References

A Comparative Guide to the Synthesis of 4-Amino-1H-pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis routes for 4-Amino-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and workflow visualizations to aid in methodological selection and implementation.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Cyclization and HydrolysisRoute 2: Nitration and Reduction
Starting Materials Ethyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine hydrate, NaOH4-Nitro-1H-pyrazole-3-carboxylic acid, Methanol, Thionyl chloride, Reducing agent (e.g., H₂, Pd/C)
Key Intermediates Ethyl 4-amino-1H-pyrazole-3-carboxylateMethyl 4-nitro-1H-pyrazole-3-carboxylate
Overall Yield High (potentially up to ~99% for the first step)High (esterification yields are reported at 98-99%)
Reaction Conditions Step 1: Reflux in ethanol. Step 2: Heating with aqueous NaOH.Step 1: 0-25°C in methanol. Step 2: Varies with reducing agent (e.g., room temperature for catalytic hydrogenation).
Advantages High yield in the cyclization step.High-yielding esterification. Established and reliable reduction methods.
Disadvantages The hydrolysis step might require careful optimization to maximize yield.Handling of nitrated compounds requires care. Catalytic hydrogenation may require specialized equipment.

Route 1: Cyclization of an Acrylate Derivative followed by Hydrolysis

This route offers a direct approach to the pyrazole core, followed by a standard ester hydrolysis to yield the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate [1]

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain ethyl 4-amino-1H-pyrazole-3-carboxylate.

    • Yield: 4.54 g (99%)[1]

    • Purity: Not specified, but the high yield suggests a relatively clean reaction.

Step 2: Hydrolysis to this compound (Adapted from a similar procedure)[2]

  • Dissolve ethyl 4-amino-1H-pyrazole-3-carboxylate (1.55 g, 10 mmol) in a mixture of THF and Methanol (1:1, 50 mL).

  • Add 2.5 N NaOH solution (25 mL).

  • Heat the mixture at 60°C for 4 hours.

  • Remove the organic solvents under reduced pressure.

  • Cool the aqueous residue to 0°C and acidify with 6 N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

    • Yield and Purity: Data for this specific hydrolysis is not available in the searched literature and would require experimental determination.

Synthesis Workflow

Route1 cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A Ethyl (E)-2-cyano-3-ethoxyacrylate C Ethyl 4-amino-1H-pyrazole-3-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C Ethanol, Reflux D This compound C->D 1. NaOH, H₂O/THF/MeOH 2. HCl

Caption: Synthesis of this compound via cyclization and hydrolysis.

Route 2: Esterification of a Nitro-pyrazole followed by Reduction

This established route relies on the modification of a commercially available starting material, 4-nitro-1H-pyrazole-3-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate [3]

  • Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 kg, 6.37 mol) in methanol (8.00 L).[3]

  • Cool the suspension to 0-5°C under a nitrogen atmosphere.[3]

  • Slowly add thionyl chloride (0.52 L, 7.12 mol) while maintaining the temperature.[3]

  • Allow the mixture to warm to 15-25°C and stir for 16-24 hours.[3]

  • Monitor the reaction completion by ¹H NMR.

  • Concentrate the reaction mixture under reduced pressure at 35-45°C.[3]

  • Add toluene (2.00 L) and remove under reduced pressure; repeat this step twice to yield methyl 4-nitro-1H-pyrazole-3-carboxylate as an off-white solid.[3]

    • Yield: 1.071 kg (98.3%)[3]

Step 2: Reduction to Methyl 4-amino-1H-pyrazole-3-carboxylate (General Procedure)

  • Dissolve methyl 4-nitro-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain methyl 4-amino-1H-pyrazole-3-carboxylate.

    • Yield and Purity: While this is a standard and typically high-yielding reaction, specific data for this substrate was not found in the provided search results and would need to be determined experimentally.

Step 3: Hydrolysis to this compound

The hydrolysis of the methyl ester can be carried out following a similar procedure as described in Route 1, Step 2.

Synthesis Workflow

Route2 cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A 4-Nitro-1H-pyrazole-3-carboxylic acid B Methyl 4-nitro-1H-pyrazole-3-carboxylate A->B Methanol, SOCl₂ C Methyl 4-amino-1H-pyrazole-3-carboxylate B->C H₂, Pd/C D This compound C->D 1. NaOH, H₂O/MeOH 2. HCl

Caption: Synthesis of this compound via nitration and reduction.

References

Safety Operating Guide

Proper Disposal of 4-Amino-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Hazard Profile and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous compounds, 4-Amino-1H-pyrazole-3-carboxylic acid should be handled as a substance that may cause skin, eye, and respiratory irritation. Some related compounds are also classified as harmful if swallowed. Therefore, the following minimum PPE is required when handling this chemical:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.

Step-by-Step Disposal Procedure

  • Chemical Inactivation (If Necessary and Permissible): Consult with your institution's environmental health and safety (EHS) office to determine if chemical neutralization is a recommended step. Due to the presence of an amino group and a carboxylic acid, this compound is amphoteric. However, neutralization procedures should only be carried out by trained personnel.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Clearly label the waste container with the chemical name: "Waste this compound" and any relevant hazard symbols.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information, including the chemical name, quantity, and any other relevant details.

    • Do not dispose of this compound down the drain or in regular trash.[1][2][3][4]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative exposure limits are not available. The following table summarizes the hazard classifications found for structurally similar compounds, which should be considered as potential hazards for this chemical.

Hazard ClassificationAssociated Compounds
Skin Irritation4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-Nitro-1H-pyrazole-3-carboxylic acid
Eye Irritation4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-Nitro-1H-pyrazole-3-carboxylic acid
Respiratory Irritation4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 4-Nitro-1H-pyrazole-3-carboxylic acid
Harmful if Swallowed3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This table is for guidance only and is based on data for structurally related compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the waste contaminated with other chemicals? C->D E Segregate and label accordingly D->E Yes F Store in a Cool, Dry, Well-Ventilated Area D->F No E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Disposal G->H

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.

References

Personal protective equipment for handling 4-Amino-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets for structurally similar compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified as irritants, potentially causing skin, eye, and respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Face ShieldRecommended when there is a risk of splashes.[4]
Hand Protection Chemical-resistant GlovesChemotherapy-grade gloves meeting ASTM D6978 standard are recommended.[5] Double gloving is a best practice.
Body Protection Protective ClothingLong-sleeved lab coat or gown.[1][6] Consider a "bunny suit" for full-body protection in high-risk scenarios.[4]
ApronChemical-resistant apron can be worn over the lab coat.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used, especially when handling powders and in case of dust formation.[5] A full-face respirator is recommended if exposure limits are exceeded.[3]
Foot Protection Shoe CoversTwo pairs of shoe covers are recommended when handling hazardous drugs.[5]

Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by removing all sources of ignition and ensuring a clean, uncluttered area.[3]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid the formation and inhalation of dust.[3][7] Use non-sparking tools.[3]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Decontaminate all surfaces and equipment used.

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[2][9] Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards.[8][9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[6][7] Avoid generating dust.[6][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[3]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handling_dissolve->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-Amino-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.